Cyclic tri-AMP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H36N15O18P3 |
|---|---|
Peso molecular |
987.6 g/mol |
Nombre IUPAC |
(1S,6R,8R,9R,10S,15R,17R,18R,19S,24R,26R,27R)-8,17,26-tris(6-aminopurin-9-yl)-3,12,21-trihydroxy-3,12,21-trioxo-2,4,7,11,13,16,20,22,25-nonaoxa-3λ5,12λ5,21λ5-triphosphatetracyclo[22.3.0.06,10.015,19]heptacosane-9,18,27-triol |
InChI |
InChI=1S/C30H36N15O18P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-16(46)19-10(58-28)1-55-64(49,50)62-20-11(59-29(17(20)47)44-8-41-14-23(32)35-5-38-26(14)44)2-57-66(53,54)63-21-12(3-56-65(51,52)61-19)60-30(18(21)48)45-9-42-15-24(33)36-6-39-27(15)45/h4-12,16-21,28-30,46-48H,1-3H2,(H,49,50)(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-/m1/s1 |
Clave InChI |
OEJXFVYXZQYNND-UQTMIEBXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Structure and Function of Cyclic tri-AMP (c-tri-AMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic tri-AMP (c-tri-AMP), also known as cyclic triadenylate (c-A3 or cAAA), is a cyclic trinucleotide second messenger discovered in prokaryotic organisms. It is composed of three adenosine (B11128) monophosphate (AMP) units linked by 3',5'-phosphodiester bonds to form a cyclic structure.[1] This molecule plays a critical role in novel anti-phage defense mechanisms, including the Cyclic Oligonucleotide-Based Anti-Phage Signaling System (CBASS) and Type III CRISPR-Cas systems.[1][2][3][4][5] Its discovery has unveiled a new layer of prokaryotic immunity and presents novel targets for antimicrobial drug development.
Core Molecular Structure
The fundamental structure of c-tri-AMP consists of three 5'-AMP units interconnected in a circular arrangement. The phosphodiester bonds link the 3' hydroxyl group of one ribose sugar to the 5' phosphate (B84403) group of the next, creating a stable, cyclic molecule.
| Property | Value | Reference |
| Systematic Name | Cyclic triadenosine monophosphate | [1] |
| Common Names | c-tri-AMP, cAAA, c-A3, cyclic triadenylate | [1][3][6] |
| Molecular Formula | C₃₀H₃₆N₁₅O₁₈P₃ (free acid) | [1][5] |
| Molecular Weight | 987.6 g/mol (free acid) | [1][5] |
| UV Absorption Max (pH 7) | 259 nm | [1] |
| Molar Extinction Coefficient | 40,500 L·mol⁻¹·cm⁻¹ | [1][5] |
Signaling Pathways and Biological Function
c-tri-AMP functions as a crucial signaling molecule that activates specific effector proteins to neutralize threats from bacteriophages and other invasive genetic elements.
The CBASS Anti-Phage Pathway
In many bacteria, c-tri-AMP is a central component of the CBASS defense system.[2][3][4] Upon bacteriophage infection, a cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzyme is activated. This enzyme synthesizes c-tri-AMP from ATP.[3][6] The newly synthesized c-tri-AMP then acts as a second messenger, binding to and activating a DNA endonuclease effector protein called NucC.[2][4][6]
Structural studies have shown that NucC exists as a homotrimer in its inactive state. The binding of c-tri-AMP to a conserved allosteric pocket induces a conformational change, promoting the assembly of two NucC trimers into a homohexamer.[6] This hexameric complex is the catalytically active form that cleaves double-stranded DNA, ultimately leading to cell death.[3][6] This altruistic cell suicide, known as abortive infection, prevents the replication and spread of the phage to the wider bacterial population.[2][3]
Type III CRISPR-Cas Systems
c-tri-AMP is also implicated in Type III CRISPR-Cas immunity.[1][5] In these systems, the recognition of invasive target RNA by the CRISPR effector complex activates the Cas10 subunit. Cas10 then synthesizes cyclic oligoadenylates, with c-tri-AMP being a predominant product in some organisms like Streptococcus thermophilus.[1][5] These cyclic molecules act as allosteric activators for associated Csm6 ribonucleases, which then non-specifically degrade RNA transcripts, helping to clear the infection.[1][5]
Experimental Methodologies and Data
The elucidation of c-tri-AMP's structure and function has been made possible by a combination of biochemical and biophysical techniques.
Structural Determination: X-ray Crystallography
X-ray crystallography has been the primary method for determining the high-resolution atomic structure of c-tri-AMP in complex with its effector proteins, such as NucC.[6][7][8] This technique provides precise details of molecular interactions, bond angles, and the overall three-dimensional architecture.
General Protocol for Protein X-ray Crystallography:
-
Protein Expression and Purification: The target protein (e.g., NucC) is overexpressed in a host system (like E. coli) and purified to high homogeneity using chromatographic techniques.
-
Crystallization: The purified protein, in the presence or absence of its ligand (c-tri-AMP), is screened against hundreds of conditions to find the precise set of chemical conditions (salts, buffers, precipitants) that will cause it to form well-ordered, three-dimensional crystals.[8][9]
-
X-ray Diffraction: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[9][10] The crystal diffracts the X-rays into a specific pattern of spots, which are recorded on a detector.[10][11]
-
Data Processing and Structure Solution: The diffraction pattern is computationally processed to determine the electron density map of the molecule within the crystal.[10]
-
Model Building and Refinement: An atomic model of the protein and its ligand is built into the electron density map and refined to best fit the experimental data, resulting in a final set of atomic coordinates.[7][9]
Binding Affinity Analysis: Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to quantify the binding affinity between molecules. It directly measures the heat released or absorbed during a binding event. This method was used to determine the dissociation constant (Kd) for the interaction between the NucC endonuclease and c-tri-AMP, as well as other related nucleotides.
General Protocol for ITC:
-
Sample Preparation: The purified macromolecule (e.g., NucC) is placed in the sample cell of the calorimeter. The ligand (e.g., c-tri-AMP) is loaded into an injection syringe at a higher concentration.
-
Titration: The ligand is injected into the sample cell in small, precise aliquots.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the ligand binds to the macromolecule.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry (n), and other thermodynamic parameters.
Table 1: NucC Binding Affinities for Various Nucleotides
| Ligand | Dissociation Constant (Kd) | Reference |
| 3',3',3' c-tri-AMP (cAAA) | 0.7 µM | [6] |
| 3',3' cyclic di-AMP (c-di-AMP) | 2.6 µM | [6] |
| Linear di-AMP (5'-pApA) | 4.4 µM | [6] |
| 2',3' cyclic di-AMP | No Binding Detected | [6] |
| AMP | No Binding Detected | [6] |
Data from ITC experiments show that NucC binds most strongly to its cognate activator, c-tri-AMP.[6]
Synthesis, Purification, and Analysis
Enzymatic Synthesis and Purification:
-
Synthesis: c-tri-AMP for experimental use is typically generated enzymatically.[6] A purified CD-NTase enzyme, such as Ec-CdnD02 from Enterobacter cloacae, is incubated with its substrate, ATP, in a reaction buffer containing necessary cofactors like Mg²⁺.[6]
-
Purification: The resulting cyclic trinucleotides are purified from the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC).[1] Purity is assessed by HPLC, and the concentration is determined by UV absorbance at 259 nm.[1]
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and quantification of c-tri-AMP in complex biological samples.[12]
-
Methodology: The sample is first separated by LC. The eluent is ionized (e.g., via electrospray ionization), and the mass spectrometer selects ions corresponding to the mass-to-charge ratio (m/z) of c-tri-AMP. These parent ions are fragmented, and the resulting daughter ions are detected. The specific pattern of parent and fragment ions provides a highly selective fingerprint for the molecule.[12][13]
Relevance for Drug Development
The discovery of c-tri-AMP-mediated signaling pathways in bacteria opens up new avenues for the development of novel antimicrobial agents. Bacterial cell wall biosynthesis and essential signaling pathways are proven targets for antibiotics.[14]
-
Targeting CD-NTase Enzymes: Developing small molecule inhibitors that block the active site of CD-NTase enzymes would prevent the synthesis of c-tri-AMP. Without its activating signal, the downstream effector (e.g., NucC) would remain dormant, rendering the bacterial anti-phage defense system ineffective.
-
Disrupting c-tri-AMP-Effector Interaction: Another strategy involves designing molecules that interfere with the binding of c-tri-AMP to its effector protein. These antagonists could bind to the allosteric site on NucC without inducing the conformational change required for activation, thereby disabling the immune response.
Given the critical role of these defense systems in bacterial survival against phage predation, targeting the c-tri-AMP pathway could represent a highly specific and potent approach to creating the next generation of antibiotics.
References
- 1. biolog.de [biolog.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Crystal structure and functional implication of a bacterial cyclic AMP–AMP–GMP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 6. biorxiv.org [biorxiv.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. criver.com [criver.com]
- 10. youtube.com [youtube.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. umu.se [umu.se]
The Discovery of Cyclic tri-AMP: A Bacterial Second Messenger in Antiviral Defense
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic tri-AMP (c-tri-AMP or cA3) is a recently discovered bacterial second messenger that plays a crucial role in prokaryotic defense against invading genetic elements. This technical guide provides an in-depth overview of the discovery, synthesis, and function of c-tri-AMP, with a focus on its role in the Type III CRISPR-Cas system of Streptococcus thermophilus. Detailed experimental protocols for the key assays used to characterize this signaling molecule are provided, along with a compilation of relevant quantitative data. This document is intended to serve as a comprehensive resource for researchers in microbiology, immunology, and drug development who are interested in this novel signaling pathway.
Introduction
The discovery of cyclic nucleotides as second messengers, beginning with cyclic AMP (cAMP), revolutionized our understanding of signal transduction.[1] While eukaryotes utilize a diverse array of these molecules, bacteria were initially thought to possess a more limited repertoire. However, recent discoveries have expanded the world of bacterial cyclic nucleotide signaling, revealing complex networks that regulate a wide range of cellular processes.[2] A significant breakthrough in this field was the identification of this compound (c-tri-AMP), a cyclic trinucleotide, as a key player in the bacterial defense against bacteriophages.[3][4]
This guide details the seminal discovery of c-tri-AMP within the context of the Type III CRISPR-Cas system, an adaptive immune system in prokaryotes. We will explore the enzymatic machinery responsible for its synthesis, the downstream effector proteins it activates, and the intricate signaling pathway that ultimately leads to the neutralization of invading genetic threats.
The Discovery of this compound in Streptococcus thermophilus
The first evidence for the existence and function of c-tri-AMP emerged from studies on the Type III-A CRISPR-Cas system of Streptococcus thermophilus.[5][6][7] Researchers observed that the Csm6 protein, an RNase associated with this system, was allosterically activated to degrade RNA upon phage infection.[3][4] The activator was identified as a small molecule produced by the Csm complex, specifically by the Cas10 subunit, in response to binding target RNA from the invading phage.[5]
Through a series of biochemical and analytical experiments, this signaling molecule was identified as a mixture of cyclic oligoadenylates, with this compound (c-tri-AMP) being a predominant product.[5] This discovery unveiled a novel signaling pathway where a cyclic trinucleotide acts as a second messenger to unleash a potent antiviral response.
The c-tri-AMP Signaling Pathway
The c-tri-AMP signaling pathway is a key component of the Type III CRISPR-Cas defense mechanism. The pathway is initiated by the recognition of foreign RNA by the Csm complex, which triggers the synthesis of c-tri-AMP by the Cas10 subunit. c-tri-AMP then diffuses through the cell and binds to the Csm6 ribonuclease, activating its nonspecific RNA-degrading activity. This leads to the degradation of both phage and host RNAs, ultimately halting the phage replication cycle.
Figure 1: The c-tri-AMP signaling pathway in the Type III CRISPR-Cas system.
Quantitative Data
The following tables summarize key quantitative data related to the c-tri-AMP signaling pathway.
Table 1: Enzyme Kinetics of c-tri-AMP Synthesis by Cas10
| Parameter | Value | Organism | Reference |
|---|---|---|---|
| Substrate | ATP | Streptococcus thermophilus | [8] |
| Product | cA3, cA4, cA5, cA6 | Streptococcus thermophilus | [5] |
| kobs (cOA synthesis) | 0.047 min-1 | Sulfolobus solfataricus |[8] |
Table 2: Binding Affinity of Cyclic Oligoadenylates to Csm6
| Ligand | Effector Protein | Kd | Organism | Reference |
|---|---|---|---|---|
| cA4 | TtCsm6 | ~100-fold weaker for T81A mutant | Thermus thermophilus | [9] |
| cA6 | StCsm6' | Fully activated at ~100 nM | Streptococcus thermophilus |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of c-tri-AMP.
Protein Expression and Purification of Cas10 and Csm6
A protocol for purifying the Cas10-Csm complex from Staphylococcus epidermidis can be adapted for other species.[11]
Protocol:
-
Expression: Co-express the pCas/Csm plasmid with a plasmid containing the appropriate CRISPR array in E. coli BL21 (DE3) cells.[12] For purification of individual proteins like Csm6, transform E. coli DH10B with a suitable expression plasmid (e.g., pCsm6).[12]
-
Cell Lysis: Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM imidazole, 10% glycerol).[10] Disrupt cells by sonication.
-
Affinity Chromatography:
-
Size Exclusion Chromatography: As a final purification step, subject the protein to size exclusion chromatography to ensure homogeneity.[12]
In Vitro Synthesis of c-tri-AMP
This protocol describes the enzymatic synthesis of c-tri-AMP using the purified Csm complex.
Protocol:
-
Reaction Setup: In a reaction buffer (e.g., Reaction buffer Y), mix the purified Csm complex (e.g., 200 nM) with the target RNA (e.g., 200 nM) and a linear ATP precursor (e.g., 17 µM pppA5).[12]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[12]
-
Initiation: Initiate the reaction by adding a metal cofactor, such as 10 mM CoCl2.[12]
-
Reaction: Allow the reaction to proceed for 1.5 hours at 37°C.[12]
-
Purification: Fractionate the reaction products by HPLC on a C18 column.[12]
Figure 2: Workflow for the in vitro synthesis of c-tri-AMP.
Detection and Quantification of c-tri-AMP by HPLC-MS/MS
This protocol outlines a general approach for the analysis of cyclic trinucleotides using liquid chromatography-tandem mass spectrometry.
Protocol:
-
Sample Preparation: Extract nucleotides from bacterial cells or in vitro reaction mixtures.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC is a powerful technique to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between c-tri-AMP and its effector protein, Csm6.
Protocol:
-
Sample Preparation:
-
ITC Experiment:
-
Typically, the macromolecule (Csm6) is placed in the sample cell, and the ligand (c-tri-AMP) is in the injection syringe.[5]
-
A series of small injections of the ligand are made into the sample cell, and the heat change upon binding is measured.
-
-
Data Analysis:
-
The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.
-
Fit the data to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Csm6 Ribonuclease Activity Assay
This assay is used to measure the activation of Csm6's ribonuclease activity by c-tri-AMP.
Protocol:
-
Reaction Setup:
-
Incubation: Incubate the reaction at 45°C for 30 minutes.[10]
-
Detection: Measure the increase in fluorescence (excitation at 490 nm, emission at 520 nm) over time using a microplate reader.[10] The increase in fluorescence corresponds to the cleavage of the RNA substrate.
Conclusion
The discovery of c-tri-AMP as a second messenger in bacterial anti-phage defense has opened up a new area of research in prokaryotic signal transduction. This technical guide provides a foundational understanding of this novel signaling molecule, from its initial identification to the detailed experimental procedures used for its characterization. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to further explore the role of c-tri-AMP and other cyclic oligonucleotides in bacterial physiology and immunity. A deeper understanding of these pathways may pave the way for the development of novel antimicrobial strategies and innovative biotechnological tools.
References
- 1. Protocol for editing fibroblasts with in vitro transcribed Cas9 mRNA and profile off-target editing by optimized GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Transcription for dgRNA [protocols.io]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Molecular mechanism of allosteric activation of the CRISPR ribonuclease Csm6 by cyclic tetra-adenylate | The EMBO Journal [link.springer.com]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. biorxiv.org [biorxiv.org]
- 8. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of allosteric activation of the CRISPR ribonuclease Csm6 by cyclic tetra-adenylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Csm6 ribonuclease by cyclic nucleotide binding: in an emergency, twist to open - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Purification of the Cas10-Csm Complex from Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Cyclic tri-AMP Signaling Pathway in Prokaryotes: A Technical Guide
December 11, 2025
Abstract
Cyclic tri-adenosine monophosphate (c-tri-AMP or cA3) has emerged as a critical second messenger in prokaryotic defense against bacteriophages. This signaling molecule is a key component of both Type III CRISPR-Cas and the widespread cyclic oligonucleotide-based anti-phage signaling systems (CBASS). Upon phage infection, c-tri-AMP is synthesized by specialized nucleotidyltransferases. This rapid increase in c-tri-AMP concentration serves as an alarm signal, activating effector proteins that ultimately trigger an abortive infection response, leading to the death of the infected cell and preventing phage propagation. This technical guide provides an in-depth exploration of the core components, signaling mechanisms, and biological functions of the c-tri-AMP pathway in prokaryotes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal anti-phage defense mechanism.
Introduction to Cyclic tri-AMP Signaling
Prokaryotes have evolved a diverse array of defense mechanisms to combat the constant threat of bacteriophage (phage) predation. Among these, systems that employ second messenger signaling have proven to be both widespread and effective. This compound (cA3) is a key signaling molecule in at least two major anti-phage pathways:
-
Type III CRISPR-Cas Systems: In these systems, the Cas10 subunit of the Csm or Cmr complex is activated upon recognition of invading RNA. This activation triggers the synthesis of various cyclic oligoadenylates (cOAs), including cA3, from ATP.[1]
-
Cyclic Oligonucleotide-Based Anti-Phage Signaling Systems (CBASS): CBASS is a diverse family of defense systems that utilize cGAS/DncV-like nucleotidyltransferases (CD-NTases) to synthesize cyclic oligonucleotides in response to phage infection.[2][3] Several CBASS systems are known to produce cA3.[4]
In both pathways, the production of cA3 serves as a molecular switch, activating downstream effector proteins that execute the anti-phage response, typically through abortive infection.
Core Components of the c-tri-AMP Signaling Pathway
The c-tri-AMP signaling pathway is fundamentally composed of three core components: a sensor, a synthase, and an effector.
Sensor and Synthase: The c-tri-AMP Cyclases
The synthesis of c-tri-AMP is catalyzed by a class of enzymes known as nucleotidyltransferases. In the context of anti-phage defense, these enzymes also act as the initial sensors of infection, although the precise activation mechanisms are still under investigation.
-
CdnC and CdnD (CBASS): These are examples of CD-NTases found in various bacteria, such as E. coli and Pseudomonas aeruginosa, that synthesize c-tri-AMP (also referred to as cAAA) as part of a CBASS defense system.[4]
-
Cas10 (Type III CRISPR-Cas): The Cas10 protein, a key component of the Type III CRISPR-Cas effector complex, possesses a cyclase domain that synthesizes cyclic oligoadenylates, including cA3, upon target RNA binding.[1]
These synthases utilize adenosine (B11128) triphosphate (ATP) as a substrate to generate c-tri-AMP. The reaction involves the formation of two 3',5'-phosphodiester bonds, creating a cyclic molecule of three adenosine monophosphate units.
Effector Proteins: Executing the Anti-Phage Response
Upon synthesis, c-tri-AMP binds to and activates effector proteins, which carry out the ultimate defensive function. These effectors are diverse in their nature and mechanism of action.
-
NucC: This DNA endonuclease is a prominent effector in many CBASS systems.[4][5][6] Upon binding c-tri-AMP, NucC undergoes a conformational change that activates its nuclease activity, leading to the degradation of both host and phage DNA, culminating in cell death.[4][5] The binding of c-tri-AMP to the E. coli NucC (EcNucC) has been shown to be a key step in its activation.[4]
-
CARF Domain-Containing Proteins: The CRISPR-Associated Rossman Fold (CARF) domain is a conserved sensor domain that recognizes and binds cyclic oligonucleotide second messengers.[7][8][9] In Type III CRISPR systems, effector proteins such as the ribonuclease Csm6 contain a CARF domain.[10] While many Csm6 proteins are activated by larger cyclic oligoadenylates like cA4 or cA6, some systems may utilize cA3 to activate specific CARF-domain containing effectors.[11]
The this compound Signaling Pathway: A Mechanistic Overview
The c-tri-AMP signaling pathway is a rapid and decisive defense mechanism. The logical flow of this pathway is illustrated in the diagrams below.
Figure 1: General overview of the c-tri-AMP signaling pathway.
Upon phage infection, the sensor domain of the c-tri-AMP synthase is activated. This triggers the enzymatic activity of the synthase, which converts three molecules of ATP into one molecule of c-tri-AMP. The newly synthesized c-tri-AMP then acts as a second messenger, diffusing through the cytoplasm and binding to its cognate effector protein. This binding event induces a conformational change in the effector, unleashing its cytotoxic activity and leading to abortive infection.
Figure 2: The CBASS c-tri-AMP pathway with NucC effector.
Quantitative Data
The quantitative understanding of the c-tri-AMP signaling pathway is crucial for modeling its dynamics and for potential therapeutic interventions. The following tables summarize the available quantitative data for key components of this pathway.
Table 1: Binding Affinities of c-tri-AMP Effector Proteins
| Effector Protein | Organism | Ligand | Binding Affinity (Kd) | Method | Reference |
| NucC | Escherichia coli MS115-1 | c-tri-AMP (cA3) | 0.7 µM | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: Kinetic Parameters of c-tri-AMP Synthases
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Method | Reference |
| Data Not Available | - | - | - | - | - | - | - |
Note: As of the date of this document, specific kinetic parameters (Km and kcat) for c-tri-AMP synthases such as CdnC and CdnD have not been reported in the literature.
Table 3: Intracellular Concentrations of c-tri-AMP
| Organism | Condition | c-tri-AMP Concentration | Method | Reference |
| Data Not Available | - | - | - | - |
Note: While it is understood that c-tri-AMP concentrations increase upon phage infection, specific quantitative measurements of intracellular c-tri-AMP levels in prokaryotes have not yet been published.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the c-tri-AMP signaling pathway.
Protocol for NucC Endonuclease Activity Assay (Gel-Based)
This protocol is adapted from methods used to characterize the c-tri-AMP-dependent nuclease activity of NucC.[4][5]
Objective: To determine the DNA cleavage activity of NucC in the presence of c-tri-AMP.
Materials:
-
Purified NucC protein
-
c-tri-AMP (cA3)
-
Plasmid DNA (e.g., pUC19) or a specific DNA substrate
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
DNA Loading Dye
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:
-
Reaction Buffer (to final 1x concentration)
-
Plasmid DNA (e.g., 200 ng)
-
Varying concentrations of c-tri-AMP (e.g., 0, 0.1, 0.5, 1, 5 µM)
-
Purified NucC protein (e.g., 50 nM)
-
-
Initiate the reaction by adding the NucC protein.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding DNA loading dye containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.
-
Analyze the results: Cleavage of the plasmid DNA will be indicated by the disappearance of the supercoiled and relaxed circular DNA bands and the appearance of a smear of linearized and degraded DNA. The extent of degradation should correlate with the concentration of c-tri-AMP.
Figure 3: Workflow for the gel-based NucC endonuclease activity assay.
Protocol for Quantification of c-tri-AMP by LC-MS/MS
This protocol is a generalized method for the extraction and quantification of cyclic trinucleotides from bacterial cells, based on established methods for other cyclic dinucleotides.[12][13][14][15]
Objective: To quantify the intracellular concentration of c-tri-AMP in bacterial cells.
Materials:
-
Bacterial cell culture
-
Extraction Solvent (e.g., Acetonitrile (B52724):Methanol:Water 2:2:1 v/v/v)
-
Internal Standard (e.g., 13C,15N-labeled c-tri-AMP, if available)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly harvest a known volume of bacterial culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in ice-cold extraction solvent to quench metabolic activity. An internal standard should be added at this stage.
-
-
Extraction:
-
Incubate the cell suspension on ice for 15 minutes.
-
Lyse the cells by bead beating or sonication.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify c-tri-AMP using multiple reaction monitoring (MRM) mode. Specific parent and fragment ion transitions for c-tri-AMP will need to be determined.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a c-tri-AMP standard.
-
Calculate the concentration of c-tri-AMP in the original sample by normalizing to the internal standard and the initial cell number or total protein content.
-
Figure 4: Workflow for the quantification of c-tri-AMP by LC-MS/MS.
Conclusion and Future Directions
The c-tri-AMP signaling pathway represents a fascinating and potent mechanism of prokaryotic anti-phage defense. Its discovery has significantly advanced our understanding of the intricate arms race between bacteria and their viral predators. While the core components and general mechanism of this pathway are now coming into focus, several key areas warrant further investigation.
The precise molecular cues that trigger the activation of c-tri-AMP synthases upon phage infection remain largely enigmatic. Elucidating these initial sensing mechanisms will be a critical next step. Furthermore, a comprehensive understanding of the kinetic parameters of the synthases and the binding affinities of a wider range of effector proteins is needed to build accurate models of pathway dynamics. The development of specific inhibitors for c-tri-AMP synthases could also pave the way for novel antimicrobial strategies or tools to modulate phage-bacterium interactions. As research in this exciting field continues, the c-tri-AMP signaling pathway is sure to reveal more of its secrets, with profound implications for microbiology, virology, and biotechnology.
References
- 1. Structural and biochemical characterization of c-di-AMP synthesizing enzymes [ediss.uni-goettingen.de]
- 2. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CARF and WYL domains: ligand-binding regulators of prokaryotic defense systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CARF and WYL domains: ligand-binding regulators of prokaryotic defense systems [frontiersin.org]
- 10. Enzymatic properties of CARF-domain proteins in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatic analysis of type III CRISPR systems reveals key properties and new effector families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Cyclic tri-AMP in Anti-Phage Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms to combat bacteriophage (phage) infections. Among these, the Cyclic Oligonucleotide-Based Anti-Phage Signaling Systems (CBASS) represent a widespread and diverse family of innate immune pathways. A key feature of many of these systems is the production of cyclic oligonucleotide second messengers upon phage infection, which in turn activate effector proteins to neutralize the phage threat, often through abortive infection. This technical guide provides an in-depth exploration of a specific cyclic oligonucleotide, cyclic tri-AMP (c-tri-AMP or cAAA), and its central role in anti-phage defense. We will delve into the core signaling pathways, present quantitative data on molecular interactions, detail relevant experimental protocols, and visualize the underlying mechanisms.
Core Signaling Pathway: c-tri-AMP Mediated Anti-Phage Defense
The c-tri-AMP-mediated anti-phage defense is a specialized pathway within the broader CBASS immunity. The fundamental mechanism involves the detection of a phage infection, leading to the synthesis of c-tri-AMP, which then activates a nuclease effector to degrade genetic material, ultimately halting phage replication.
Phage Detection and c-tri-AMP Synthesis
Upon phage infection, specific bacterial proteins recognize phage components or processes. This recognition event triggers the activation of a cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzyme. These enzymes utilize ATP as a substrate to synthesize 3',3',3'-cyclic triadenosine monophosphate (c-tri-AMP). The synthesis of c-tri-AMP serves as an alarm signal, amplifying the initial detection of the phage.
Effector Activation by c-tri-AMP
The newly synthesized c-tri-AMP molecules diffuse through the cytoplasm and bind to the allosteric site of a specific effector protein, a DNA endonuclease called NucC. NucC is related to restriction enzymes and exists as a homotrimer in its inactive state. The binding of c-tri-AMP to a conserved pocket in the NucC trimer induces a conformational change, promoting the assembly of two NucC trimers into a homohexamer. This hexameric complex is the active form of the nuclease, competent for double-stranded DNA cleavage.
Phage Neutralization via Abortive Infection
The activated NucC hexamer non-specifically degrades both host and phage DNA. This widespread DNA degradation leads to the death of the infected bacterial cell before the phage can complete its replication cycle and release progeny virions. This altruistic cell suicide, known as abortive infection, protects the surrounding bacterial population from further infection.
Phage Counter-Defense: The Role of Acb2
In the ongoing evolutionary arms race, some phages have developed mechanisms to evade CBASS-mediated defense. One such strategy involves the expression of anti-CBASS (Acb) proteins. For instance, the phage-encoded protein Acb2 can act as a molecular sponge, binding with high affinity to various cyclic oligonucleotides, including c-tri-AMP. By sequestering c-tri-AMP, Acb2 prevents its interaction with and activation of the NucC effector, thereby neutralizing the bacterial defense system and allowing the phage to replicate successfully.
Data Presentation
The following tables summarize the available quantitative data for the key molecular interactions in the c-tri-AMP anti-phage defense pathway.
| Interaction Component 1 | Interaction Component 2 | Binding Affinity (Kd) | Method | Reference |
| This compound (cAAA) | NucC (from E. coli) | 0.7 µM | Isothermal Titration Calorimetry (ITC) | |
| Cyclic di-AMP (c-di-AMP) | NucC (from E. coli) | 2.6 µM | Isothermal Titration Calorimetry (ITC) | |
| Linear di-AMP (5'-pApA) | NucC (from E. coli) | 4.4 µM | Isothermal Titration Calorimetry (ITC) |
Table 1: Binding Affinities of Signaling Molecules to the NucC Effector.
| Phage Defense System | Phage | Measurement | Result | Reference |
| Type III CBASS (c-tri-AMP mediated) | Bacteriophage λ | Plaque-Forming Units (PFU)/mL | Significant reduction in PFU/mL in bacteria with an active CBASS system compared to a control strain. (Specific quantitative data on the reduction factor is not readily available in the reviewed literature). |
Table 2: Quantitative Analysis of Phage Defense Efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the c-tri-AMP anti-phage defense system.
Protocol 1: In Vitro Synthesis of this compound
This protocol describes the enzymatic synthesis of c-tri-AMP using a purified CD-NTase enzyme.
Materials:
-
Purified CD-NTase enzyme (e.g., from E. coli MS115-1)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
Nuclease-free water
-
[α-³²P]ATP (for radioactive labeling and detection, optional)
-
Thin-Layer Chromatography (TLC) plate (e.g., PEI-Cellulose F)
-
TLC Running Buffer (e.g., 1:1.5 (v/v) saturated (NH₄)₂SO₄:1.5 M KH₂PO₄, pH 3.6)
-
Phosphorimager or UV lamp for visualization
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
4 µL 5x Reaction Buffer
-
2 µL 10 mM ATP
-
1 µL [α-³²P]ATP (optional, for tracking)
-
1 µL purified CD-NTase (concentration to be optimized, typically 1-5 µM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Spot 1-2 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the running buffer until the solvent front is near the top.
-
Dry the TLC plate and visualize the products. If using [α-³²P]ATP, expose the plate to a phosphor screen and image with a phosphorimager. If unlabeled, visualize under a UV lamp. The c-tri-AMP product will migrate at a characteristic position, which can be confirmed with a known standard if available.
Protocol 2: Isothermal Titration Calorimetry (ITC) for c-tri-AMP-NucC Binding
This protocol outlines the determination of the binding affinity between c-tri-AMP and the NucC effector protein using ITC.
Materials:
-
Purified NucC protein (in ITC buffer)
-
c-tri-AMP (in the same ITC buffer)
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the NucC protein solution to a final concentration of 10-50 µM in ITC buffer.
-
Prepare the c-tri-AMP solution to a final concentration of 100-500 µM in the same ITC buffer.
-
Degas both solutions for 10-15 minutes prior to the experiment.
-
Load the NucC solution into the sample cell of the ITC instrument.
-
Load the c-tri-AMP solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe, and discard this data point from the analysis.
-
Initiate the titration experiment, consisting of 19-27 injections.
-
Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol 3: Phage Plaque Assay to Quantify Anti-Phage Defense
This protocol describes the quantification of phage infection and the assessment of the efficacy of the c-tri-AMP-mediated defense system.
Materials:
-
Bacterial strains (e.g., wild-type and a strain with an active CBASS system)
-
Bacteriophage stock of known titer
-
LB broth and LB agar (B569324) plates
-
Soft agar (LB broth with 0.7% agar)
-
Sterile microcentrifuge tubes and pipettes
-
Incubator
Procedure:
-
Grow overnight cultures of the bacterial strains at 37°C with shaking.
-
The next day, subculture the bacteria in fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Prepare serial dilutions of the bacteriophage stock in LB broth (e.g., 10⁻¹ to 10⁻⁸).
-
In separate microcentrifuge tubes, mix 100 µL of the mid-log phase bacterial culture with 100 µL of each phage dilution.
-
Incubate the bacteria-phage mixtures at 37°C for 20 minutes to allow for phage adsorption.
-
Melt the soft agar and cool it to 45-50°C.
-
Add the contents of each bacteria-phage mixture to 3 mL of molten soft agar, mix gently, and immediately pour the mixture onto a pre-warmed LB agar plate.
-
Swirl the plate gently to ensure an even layer of soft agar.
-
Allow the soft agar to solidify at room temperature for 10-15 minutes.
-
Invert the plates and incubate at 37°C overnight.
-
The next day, count the number of plaques (clear zones of lysed bacteria) on the plates.
-
Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the formula: PFU/mL = (Number of plaques) / (Dilution factor × Volume of phage plated in mL).
-
Compare the PFU/mL obtained on the wild-type bacterial lawn versus the lawn of bacteria with the active CBASS system to quantify the level of phage defense.
Visualizations
Signaling Pathway of c-tri-AMP Mediated Anti-Phage Defense
Caption: c-tri-AMP signaling pathway leading to abortive infection.
Phage Counter-Defense Mechanism
Caption: Phage-encoded Acb2 protein sequesters c-tri-AMP.
Experimental Workflow for Quantifying Phage Defense
Caption: Workflow for the phage plaque assay.
Conclusion
The discovery of c-tri-AMP as a signaling molecule in CBASS anti-phage defense systems has provided significant insights into the intricate molecular dialogues between bacteria and their viral predators. The synthesis of c-tri-AMP by CD-NTases and the subsequent activation of the NucC nuclease effector represent a potent abortive infection strategy. The existence of phage-encoded counter-defense proteins like Acb2 highlights the dynamic nature of this evolutionary arms race. For researchers in microbiology and infectious diseases, understanding these pathways offers new avenues for the development of novel antimicrobial strategies. For drug development professionals, the specific molecular interactions within this system, such as the c-tri-AMP-NucC binding event, present potential targets for therapeutic intervention, either to enhance bacterial defenses against pathogenic phages or to exploit these systems for other biotechnological applications. Further research into the kinetics of c-tri-AMP synthesis and degradation, as well as the structural basis for its specific recognition, will undoubtedly uncover more secrets of this fascinating defense mechanism.
Cyclic tri-AMP: A Second Messenger Orchestrating Bacterial Defense Against Phages in CBASS Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the constant evolutionary arms race between bacteria and the bacteriophages that infect them, bacteria have evolved a sophisticated arsenal (B13267) of defense mechanisms. Among the most recently elucidated of these is the Cyclic Oligonucleotide-Based Antiphage Signaling System (CBASS). At the heart of many CBASS pathways lies a crucial second messenger, cyclic tri-AMP (cAAA), a molecule that signals the presence of a viral invader and initiates a powerful abortive infection response. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of cAAA in CBASS immunity, offering detailed experimental protocols and quantitative data for researchers in the field.
Introduction to CBASS and the Role of cAAA
Cyclic GMP-AMP Synthase (cGAS)-STING (Stimulator of Interferon Genes) signaling is a well-established pathway in eukaryotes for detecting cytosolic DNA and initiating an immune response. The discovery of bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases) revealed an analogous system in prokaryotes, termed CBASS.[1] These systems are incredibly diverse, with a wide array of effector proteins that ultimately lead to cell death upon activation, thereby preventing the propagation of the invading phage.
A key innovation in many CBASS systems is the use of cyclic trinucleotide second messengers, including 3’3’3’-cyclic AMP-AMP-AMP (cAAA).[2][3] Upon phage infection, a sensor protein, often the CD-NTase itself, detects a phage-associated molecular pattern. This detection triggers the enzymatic activity of the CD-NTase, which synthesizes cAAA from ATP.[4] The newly synthesized cAAA then diffuses through the cell and binds to a specific effector protein, inducing a conformational change that activates its latent cell-killing function.[5] This process of abortive infection serves as an altruistic defense mechanism, sacrificing the infected cell to protect the larger bacterial population.
The cAAA Signaling Pathway
The cAAA signaling pathway in CBASS immunity can be broken down into three key stages: initiation, signal generation, and effector activation.
-
Initiation by Phage Infection: The pathway is triggered by the detection of a phage infection. While the exact molecular cues are still being elucidated for many systems, it is understood that phage-derived proteins or nucleic acids can lead to the activation of the CD-NTase.[6]
-
cAAA Synthesis by CD-NTase: Once activated, the CD-NTase, such as the well-characterized CdnD from Enterobacter cloacae, catalyzes the synthesis of cAAA from three molecules of ATP.[7] This enzymatic reaction rapidly increases the intracellular concentration of the second messenger.
-
Effector Activation and Cell Death: The synthesized cAAA acts as an allosteric activator for a downstream effector protein. A prominent example is the endonuclease NucC.[2][5] In its inactive state, NucC exists as a homotrimer.[5] The binding of cAAA to an allosteric pocket on NucC promotes the assembly of two trimers into a catalytically active homohexamer.[5] This hexameric complex then proceeds to non-specifically degrade both host and phage DNA, leading to cell death and preventing the production of new phage particles.[4][5]
References
- 1. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nutrient Availability and Phage Exposure Alter the Quorum-Sensing and CRISPR-Cas-Controlled Population Dynamics of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Genetic Determination of Bacteriocin Production in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Cell Approach Reveals Intercellular Heterogeneity in Phage-Producing Capacities - PMC [pmc.ncbi.nlm.nih.gov]
function of Cyclic tri-AMP in Type III CRISPR-Cas systems
An In-depth Technical Guide to the Function of Cyclic tri-AMP in Type III CRISPR-Cas Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Type III CRISPR-Cas systems provide prokaryotes with a unique defense mechanism against invading mobile genetic elements, such as phages. A key feature of this defense is a sophisticated signaling pathway that is activated upon the detection of foreign transcripts. This pathway utilizes cyclic oligoadenylate (B1213165) (cOA) second messengers, which are synthesized by the Cas10 subunit of the Type III effector complex.[1][2][3] While these systems can produce a variety of cOAs, this guide focuses specifically on the function of this compound (cOA₃ or cA₃), a critical signaling molecule that triggers a potent downstream response, often culminating in abortive infection to protect the bacterial population.[4][5] Unlike the more commonly studied cA₄ and cA₆ which typically activate ancillary RNases like Csm6, cA₃ activates a distinct effector: the non-specific DNA endonuclease NucC.[1][4] This activation leads to the degradation of the host chromosome, a sacrificial act that prevents the completion of the phage replication cycle.[4][5]
The cA₃ Signaling Pathway
The function of this compound is an integral part of the Type III CRISPR-Cas defense cascade. The process is initiated by the recognition of a foreign RNA transcript by the crRNA-guided Csm (Type III-A) or Cmr (Type III-B) effector complex.
Synthesis of this compound (cA₃)
Upon binding to a complementary target RNA, the Type III effector complex undergoes a conformational change.[2] This change allosterically activates the Palm domain of the large Cas10 subunit, which possesses nucleotidyltransferase activity.[6][7] Using ATP as a substrate, the activated Cas10 synthesizes a range of cyclic oligoadenylate molecules.[7] While some systems predominantly produce larger rings like cA₄ or cA₆, others can generate cA₃.[7][8] The synthesis is tightly controlled; it begins upon target RNA binding and ceases rapidly once the target RNA is cleaved and dissociates from the complex.[2]
Activation of the NucC Endonuclease
The primary downstream effector for cA₃ in many identified systems is NucC, a DNA endonuclease.[1][4] In its inactive state, NucC exists as a homotrimer.[4][9] The binding of the cA₃ second messenger to a conserved allosteric pocket on the NucC trimer induces a significant conformational change.[9] This change promotes the assembly of two cA₃-bound NucC trimers into a homohexameric complex.[4][5] This hexamer is the catalytically active form of the enzyme, competent for robust, non-specific cleavage of double-stranded DNA.[9]
Abortive Infection: The Ultimate Defense
Once activated, the NucC hexamer proceeds to degrade the host cell's own chromosome.[4] This drastic action is a hallmark of an abortive infection strategy.[5] By destroying the cell's genetic material, the host ensures that the invading phage cannot complete its replication cycle and produce progeny virions. This altruistic cell death prevents the spread of the infection to neighboring cells, thereby protecting the overall bacterial population.[4][10][11] NucC homologs have been identified in over 30 Type III CRISPR/Cas systems, suggesting this is a recurring strategy.[4][5]
Caption: cA3 Signaling Pathway leading to abortive infection.
Quantitative Data
Quantitative analysis of the cA₃ signaling pathway is an emerging area of research. The available data primarily focuses on the binding affinity of the second messenger to its effector protein.
| Parameter | Molecule / System | Value | Method | Reference |
| Binding Affinity (Kd) | E. coli NucC binding to 3',3',3' cAAA (cA₃) | 0.7 µM | Isothermal Titration Calorimetry (ITC) | [9] |
Note: Further kinetic data for Cas10-mediated cA₃ synthesis and NucC-mediated DNA cleavage are not yet widely established in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cA₃-NucC signaling axis.
Protocol: In Vitro Synthesis of this compound (cA₃)
This protocol describes the enzymatic synthesis of cA₃ using a purified nucleotidyltransferase (NTase), such as the Cas10 Palm domain or a related bacterial enzyme like CdnD.[9]
Materials:
-
Purified NTase enzyme (e.g., Cas10 or CdnD)
-
ATP solution (high purity, e.g., 100 mM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 9.0, 20 mM MgCl₂, 100 mM NaCl, 1 mM DTT)
-
Nuclease-free water
-
Purification system: Anion-exchange chromatography (e.g., Mono Q column) or HPLC system.
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare a synthesis reaction. For a 1 mL reaction, combine:
-
850 µL Nuclease-free water
-
100 µL 10x Reaction Buffer
-
20 µL 100 mM ATP (final concentration 2 mM)
-
30 µL Purified NTase (e.g., to a final concentration of 1 µM)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.
-
Enzyme Inactivation: Terminate the reaction by heating at 95°C for 10 minutes, followed by centrifugation at >14,000 x g for 5 minutes to pellet the denatured protein.
-
Purification:
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the cA₃ from the remaining ATP and linear byproducts using an anion-exchange or HPLC column with an appropriate salt gradient.
-
-
Verification and Quantification:
-
Verify the mass of the purified product using LC-MS/MS.[9]
-
Quantify the concentration using UV spectrophotometry at 259 nm.
-
Protocol: cA₃-Dependent NucC DNase Activity Assay
This protocol assesses the DNA degradation activity of NucC upon activation by cA₃.[4][9]
Materials:
-
Purified NucC protein
-
Purified cA₃ (from Protocol 3.1)
-
Substrate DNA (e.g., a common plasmid like pUC19, 1 µg/µL)
-
DNase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
DNA loading dye
-
Agarose (B213101) gel (1%) with a DNA stain (e.g., SYBR Safe or Ethidium Bromide)
-
Gel imaging system
Methodology:
-
Reaction Setup: Prepare 20 µL reactions in separate microcentrifuge tubes on ice:
-
Negative Control (-NucC, -cA₃): 2 µL 10x Buffer, 1 µL pUC19, 17 µL Water.
-
NucC Only (-cA₃): 2 µL 10x Buffer, 1 µL pUC19, 1 µL NucC (to final 1 µM), 16 µL Water.
-
cA₃ Only (-NucC): 2 µL 10x Buffer, 1 µL pUC19, 2 µL cA₃ (to final 10 µM), 15 µL Water.
-
Test Reaction (+NucC, +cA₃): 2 µL 10x Buffer, 1 µL pUC19, 1 µL NucC (to final 1 µM), 2 µL cA₃ (to final 10 µM), 14 µL Water.
-
-
Incubation: Incubate all reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by using a commercial DNA cleanup kit.
-
Analysis by Gel Electrophoresis:
-
Add 4 µL of 6x DNA loading dye to each reaction tube.
-
Load the entire volume into separate wells of a 1% agarose gel.
-
Run the gel at 100 V for 45-60 minutes.
-
-
Visualization:
-
Image the gel using a suitable gel documentation system.
-
Assess DNA degradation. The lane corresponding to the complete test reaction (+NucC, +cA₃) should show a smear or complete absence of the plasmid band, indicating DNase activity. Control lanes should show intact plasmid bands.
-
Visualizations of Workflows and Relationships
Caption: Workflow for confirming cA3-dependent NucC DNase activity.
Conclusion and Future Directions
The this compound signaling pathway represents a powerful and decisive branch of the Type III CRISPR-Cas immune response. By activating the DNA endonuclease NucC, it provides a failsafe mechanism to combat viral infection through an abortive infection strategy. This highlights the functional diversity of cOA second messengers, where the size of the cyclic ring dictates the recruitment of different effector nucleases (RNases vs. DNases) and, consequently, the ultimate outcome for the cell. For researchers in drug development, understanding this allosteric activation mechanism offers a potential blueprint for designing novel antimicrobial agents that could artificially trigger this self-destruct pathway in pathogenic bacteria. Future research will likely focus on elucidating the precise structural determinants within the Cas10 enzyme that control the size of the cOA product and identifying the full range of cA₃-activated effectors across different bacterial species.
References
- 1. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]
- 2. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Type III CRISPR-Cas: beyond the Cas10 effector complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic determinants and dynamics of cA6 synthesis in type III CRISPR-Cas effector complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinformatic analysis of type III CRISPR systems reveals key properties and new effector families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cyclic GMP-AMP signalling protects bacteria against viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
An In-depth Technical Guide to the Biosynthesis of Cyclic tri-AMP from ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic trinucleotides, such as cyclic tri-AMP (c-tri-AMP or cAAA), are emerging as critical second messengers in bacterial signaling pathways, particularly in the context of anti-phage defense. These molecules are synthesized from adenosine (B11128) triphosphate (ATP) by a diverse family of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases). Understanding the biosynthesis of c-tri-AMP is paramount for elucidating the intricacies of bacterial innate immunity and for the development of novel antimicrobial strategies and immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the enzymatic synthesis of c-tri-AMP from ATP, detailing the enzymes involved, the reaction mechanism, quantitative data, experimental protocols, and associated signaling pathways.
Core Concepts in c-tri-AMP Biosynthesis
The synthesis of c-tri-AMP is catalyzed by specific bacterial CD-NTase enzymes, which are key components of Cyclic Oligonucleotide-based Antiphage Signaling Systems (CBASS). These enzymes exhibit remarkable specificity in the nucleotide signals they produce, which can include cyclic dinucleotides and cyclic trinucleotides.[1] The production of these signaling molecules is a crucial step in initiating a protective immune response against bacteriophage infection.[2]
The Enzymatic Machinery: cGAS/DncV-like Nucleotidyltransferases (CD-NTases)
CD-NTases are a large and diverse family of signaling proteins found in both bacteria and animals.[3] Bacterial CD-NTases, in particular, are responsible for the synthesis of a wide array of cyclic oligonucleotides, including c-tri-AMP with three 3'-5' phosphodiester bonds (3'3'3'-cAAA).[1] These enzymes function as sensors that, upon detecting a phage infection, are activated to produce these second messengers.[4]
Structurally, CD-NTases share a conserved catalytic core.[5] The active site of these enzymes accommodates nucleotide triphosphate (NTP) substrates and facilitates the sequential formation of phosphodiester bonds in a metal-dependent manner.[5]
The Biosynthetic Pathway of this compound from ATP
The synthesis of c-tri-AMP from ATP by CD-NTases is a sequential process involving the step-wise addition of three AMP moieties, followed by cyclization. The entire reaction is catalyzed within a single active site of the monomeric enzyme.[1]
The proposed mechanism for the synthesis of 3'3'3'-cAAA proceeds as follows:
-
Initiation: The CD-NTase active site binds the first two ATP molecules. One ATP molecule acts as the donor of the first AMP unit, while the second ATP molecule serves as the acceptor.
-
First Phosphodiester Bond Formation: The 3'-hydroxyl group of the acceptor ATP molecule performs a nucleophilic attack on the α-phosphate of the donor ATP, releasing pyrophosphate (PPi) and forming a linear diadenylate intermediate (pppA[3'-5']pA).
-
Second Phosphodiester Bond Formation: A third ATP molecule binds to the active site. The 3'-hydroxyl group of the terminal adenosine in the linear diadenylate intermediate attacks the α-phosphate of this third ATP molecule, again releasing PPi and forming a linear triadenylate (pppA[3'-5']pA[3'-5']pA).
-
Cyclization: The 3'-hydroxyl group of the terminal adenosine of the linear triadenylate intermediate attacks the α-phosphate of the first adenosine, releasing PPi and forming the final this compound product with three 3'-5' phosphodiester bonds.
This sequential mechanism allows for the synthesis of a diverse range of cyclic oligonucleotides by varying the incorporated nucleotides.
Quantitative Analysis of c-tri-AMP Synthesis
Precise quantification of enzyme kinetics is crucial for understanding the efficiency and regulation of c-tri-AMP biosynthesis. While specific kinetic data for a dedicated c-tri-AMP synthase is still emerging in the literature, we can present representative data based on the characterization of related CD-NTase enzymes. The Michaelis-Menten model is typically used to describe the kinetics of these enzymes.[6]
Table 1: Representative Enzyme Kinetic Parameters for a CD-NTase
| Parameter | Description | Typical Value Range | Reference |
| KM for ATP | Michaelis constant for ATP, representing the substrate concentration at which the reaction rate is half of Vmax. A lower KM indicates higher affinity. | µM to mM | [7] |
| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. | s-1 | [7] |
| Vmax | Maximum reaction rate when the enzyme is saturated with substrate. | µmol/min/mg or similar | [6] |
| kcat/KM | Catalytic efficiency, reflecting how efficiently an enzyme converts a substrate to product at low substrate concentrations. | M-1s-1 | [7] |
Note: The specific values can vary significantly depending on the specific CD-NTase enzyme, reaction conditions (pH, temperature, metal ion concentration), and the presence of any allosteric regulators.
Experimental Protocols
In Vitro Synthesis of this compound
This protocol describes the in vitro synthesis of c-tri-AMP using a purified recombinant CD-NTase enzyme.
Materials:
-
Purified CD-NTase enzyme (e.g., from Escherichia coli or other bacterial sources)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (high purity)
-
Nuclease-free water
-
Thermomixer or water bath
Procedure:
-
Prepare the reaction mixture on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Reaction Buffer
-
X µL of purified CD-NTase enzyme (final concentration typically in the range of 1-5 µM)
-
5 µL of 10 mM ATP (final concentration 1 mM)
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at the optimal temperature for the specific enzyme (typically 37°C) for a defined period (e.g., 1-4 hours).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate the Mg²⁺ ions.
-
The reaction products can then be analyzed by LC-MS/MS for the presence and quantity of c-tri-AMP.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of cyclic nucleotides.[8]
Sample Preparation:
-
Following the in vitro synthesis reaction, centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
For complex samples (e.g., cell lysates), a solid-phase extraction (SPE) or other cleanup step may be necessary to remove interfering substances.[9]
-
Dilute the sample in an appropriate solvent (e.g., 50% methanol (B129727) in water) to a concentration suitable for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for c-tri-AMP will need to be determined empirically or from the literature.
-
Quantification: Generate a standard curve using a purified c-tri-AMP standard of known concentrations. The concentration of c-tri-AMP in the experimental samples can then be determined by comparing their peak areas to the standard curve.
Signaling Pathways and Visualizations
The primary signaling pathway involving c-tri-AMP is the CBASS anti-phage defense system. Upon phage infection, the CD-NTase is activated, leading to the synthesis of c-tri-AMP. This second messenger then binds to and activates an effector protein, which ultimately leads to an abortive infection, protecting the bacterial population.[2]
Diagram of the c-tri-AMP Biosynthesis Pathway
Caption: Sequential synthesis of this compound from ATP by a CD-NTase enzyme.
Diagram of the CBASS Signaling Pathway
Caption: The CBASS anti-phage signaling pathway initiated by c-tri-AMP.
Conclusion
The biosynthesis of this compound from ATP by bacterial CD-NTase enzymes is a fundamental process in a widespread anti-phage defense mechanism. This guide has provided a detailed overview of the enzymes, reaction pathway, quantitative aspects, and experimental methodologies relevant to the study of c-tri-AMP synthesis. A deeper understanding of this pathway not only enhances our knowledge of bacterial immunology but also opens new avenues for the development of novel therapeutics that can modulate these signaling cascades for human benefit. The provided diagrams and protocols serve as a valuable resource for researchers and professionals in the fields of microbiology, immunology, and drug discovery.
References
- 1. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. scienceopen.com [scienceopen.com]
- 4. Diversity and classification of cyclic-oligonucleotide-based anti-phage signaling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
- 8. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Enzymatic Synthesis of Cyclic Trinucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of cyclic trinucleotides (CTNs), focusing on the core methodologies and underlying biological pathways. As newly discovered second messengers in prokaryotic anti-phage defense systems, CTNs and the enzymes that produce them are of growing interest for their potential applications in biotechnology and as tools to modulate immune signaling pathways.
Introduction to Cyclic Trinucleotides and Their Synthesis
Cyclic trinucleotides are signaling molecules composed of three nucleotides joined by phosphodiester bonds to form a ring structure.[1] Their discovery has expanded the known repertoire of cyclic oligonucleotide second messengers, which were previously thought to be dominated by cyclic dinucleotides (CDNs).[2][3]
The primary enzymes responsible for CTN synthesis are a diverse family of cGAS/DncV-like nucleotidyltransferases (CD-NTases).[2][3] These enzymes are key components of Cyclic Oligonucleotide-Based Anti-phage Signaling Systems (CBASS), which are found in over 10% of bacterial and archaeal genomes.[4] Upon phage infection, these CD-NTase enzymes are activated to synthesize CTNs from nucleotide triphosphates (NTPs).[5]
Classification and Diversity of CTN-Synthesizing Enzymes
CD-NTase enzymes are classified into various clades based on sequence similarity.[2] While many CD-NTases synthesize CDNs, a growing number have been identified that produce CTNs, such as cyclic tri-AMP (cAAA) and cyclic AMP-AMP-GMP (cAAG).[1] The substrate specificity of a given CD-NTase determines the composition of the resulting cyclic oligonucleotide.[1]
Below is a list of some experimentally verified bacterial CD-NTase enzymes known to synthesize cyclic trinucleotides:
| Enzyme Name | Species of Origin | CD-NTase Clade | CTN Product(s) |
| CdnC | Escherichia coli | C01 | cAAA[6] |
| CdnD | Pseudomonas aeruginosa | D05 | cAAA[7] |
| EcCdnD / EcCdnD02 | Enterobacter cloacae | - | cAAG[1] |
The CBASS Signaling Pathway: A Mechanism of Anti-Phage Defense
In many bacterial and archaeal species, CTNs function as critical second messengers in a sophisticated defense mechanism against bacteriophage infection, known as the CBASS pathway.[4] The canonical pathway involving the CTN cAAA leads to abortive infection, a process where the infected cell is sacrificed to prevent the propagation of the phage to neighboring cells.[6]
The key steps of this signaling cascade are as follows:
-
Phage Infection and CD-NTase Activation: Upon phage infection, the bacterial CD-NTase (e.g., CdnC) is activated.[7]
-
cAAA Synthesis: The activated CD-NTase synthesizes the cyclic trinucleotide cAAA from ATP molecules.[6]
-
NucC Activation: cAAA binds to an allosteric site on the effector endonuclease, NucC.[6] This binding event triggers a conformational change in NucC, causing it to oligomerize.[6]
-
DNA Degradation and Cell Death: The activated NucC indiscriminately degrades both host and phage DNA, leading to cell death and thereby halting the phage replication cycle.[6]
Caption: The CBASS anti-phage signaling pathway initiated by cAAA synthesis.
Quantitative Data on Enzymatic Synthesis of CTNs
Detailed kinetic parameters and optimal reaction conditions for a wide range of CTN-synthesizing enzymes are not yet extensively available in the public domain. However, based on studies of homologous CD-NTases, several key parameters can be outlined.
| Parameter | General Observation | Notes |
| Optimal pH | Typically in the range of 7.0 to 9.5. | The optimal pH can vary between different CD-NTases.[8][9] |
| Optimal Temperature | Varies widely depending on the host organism (e.g., mesophilic vs. thermophilic). | Can range from 37°C for enzymes from organisms like E. coli to higher temperatures for thermophiles.[8] |
| Divalent Metal Ions | Absolutely required for catalysis. | Mg²⁺ and Mn²⁺ are the most common and effective cofactors.[10] The choice and concentration of the divalent cation can influence enzyme activity and even substrate specificity.[11] |
| Substrate Concentration (NTPs) | Typically in the millimolar range for in vitro synthesis. | Enzyme kinetics (Km and kcat) are not widely reported for CTN synthases. |
| Product Yield | Can be high, but is dependent on reaction conditions and enzyme stability. | Yields of 15-20% have been reported for some enzymatic syntheses of related compounds, though optimization can significantly increase this.[12] |
Experimental Protocols for Enzymatic Synthesis of CTNs
This section provides a generalized workflow and detailed protocols for the production and purification of CTNs. These protocols are based on common molecular biology and biochemical techniques and may require optimization for specific CD-NTase enzymes.
Experimental Workflow Overview
The overall process for producing CTNs enzymatically can be broken down into four main stages:
-
Cloning, Expression, and Purification of the CD-NTase Enzyme: The gene encoding the CD-NTase of interest is cloned into an expression vector, the protein is overexpressed in a suitable host (typically E. coli), and then purified.
-
Enzymatic Synthesis Reaction: The purified enzyme is incubated with the required nucleotide triphosphates under optimized conditions to produce the CTN.
-
Purification of the CTN: The synthesized CTN is separated from the reaction mixture, including unreacted NTPs, enzyme, and buffer components, usually by High-Performance Liquid Chromatography (HPLC).
-
Analysis and Characterization: The purified CTN is identified and its purity is confirmed, typically using mass spectrometry.
Caption: A generalized workflow for the enzymatic synthesis and purification of CTNs.
Detailed Protocol: Cloning, Expression, and Purification of His-tagged CD-NTase
This protocol describes the expression and purification of a C-terminally His-tagged CD-NTase enzyme.
1. Cloning:
- Amplify the CD-NTase gene of interest from the source organism's genomic DNA using PCR. Design primers to introduce appropriate restriction sites for cloning into a pET-series expression vector that appends a C-terminal His6-tag.
- Digest the PCR product and the pET vector with the chosen restriction enzymes.
- Ligate the digested gene into the pET vector.
- Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
- Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and Sanger sequencing.
2. Expression:
- Transform the sequence-verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1.
- Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at a reduced temperature (e.g., 18°C) overnight with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
3. Purification:
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[13]
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- Load the clarified supernatant onto the column.[14]
- Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).[15]
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[16]
- Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
- Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Determine the protein concentration, aliquot, and store at -80°C.
Detailed Protocol: Enzymatic Synthesis of CTNs
This protocol provides a starting point for the in vitro synthesis of CTNs.
Reaction Mixture:
-
50 mM Tris-HCl (pH can be optimized, but start at 8.0)
-
150 mM NaCl
-
10 mM MgCl₂ (or MnCl₂, concentration may need optimization)[10]
-
5 mM ATP (for cAAA synthesis) or a mix of relevant NTPs
-
1-5 µM purified CD-NTase enzyme
Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction at 37°C for 2-16 hours. The optimal time should be determined empirically.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the reaction mixture at high speed for 10 minutes to pellet any precipitated protein.
-
The supernatant, containing the synthesized CTN, is now ready for purification.
Detailed Protocol: Purification and Analysis of CTNs
1. HPLC Purification:
- Column: A reverse-phase C18 column is commonly used for oligonucleotide purification.[17]
- Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes is a good starting point.[15] The exact gradient will depend on the specific CTN and may require optimization.
- Detection: Monitor the elution profile at 260 nm.
- Procedure:
- Filter the supernatant from the synthesis reaction through a 0.22 µm filter.
- Inject the filtered sample onto the equilibrated HPLC system.
- Collect fractions corresponding to the product peak.
- Lyophilize the collected fractions to remove the volatile buffer and solvent.
- Re-dissolve the purified CTN in nuclease-free water.
2. Mass Spectrometry Analysis:
- The identity of the purified product should be confirmed by mass spectrometry.
- Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing nucleotides.
- Expected Mass: Calculate the theoretical mass of the expected CTN to compare with the experimental data. For example, the monoisotopic mass of cAAA is 951.14 g/mol .
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern of the parent ion.[18]
Applications in Research and Drug Development
The enzymatic synthesis of CTNs opens up several avenues for research and development:
-
Probing Immune Pathways: Purified CTNs can be used to study their interaction with effector proteins like NucC and to investigate their potential to activate mammalian immune pathways.
-
Structural Biology: Having a reliable source of CTNs is essential for structural studies of CD-NTases and their cognate effector proteins.
-
Drug Discovery: The enzymes of the CBASS pathway, particularly the CD-NTases, could be targets for novel antibacterial agents. Furthermore, synthetic CTN analogs could be developed as immunomodulatory drugs.
This guide provides a foundational understanding and practical protocols for the enzymatic synthesis of cyclic trinucleotides. As research in this area continues to evolve, the methodologies and applications of these fascinating molecules will undoubtedly expand.
References
- 1. Strategies for Automated Enzymatic Glycan Synthesis (AEGS) [ouci.dntb.gov.ua]
- 2. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Chemo-enzymatic Synthesis of Coenzyme A Using Copurified Enzymes from Probiotic Escherichia coli Nissle - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 5. Biochemical characterization of type A and type B beta-lactamase from Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of expression of the Escherichia coli cad operon as a function of pH and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Effect of Divalent Cations on the Uptake and Oxidation of Substrates by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small scale His-Tag purification under nature conditions [wolfson.huji.ac.il]
- 14. med.upenn.edu [med.upenn.edu]
- 15. His-tag purification [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Unveiling the Role of Cyclic tri-AMP: A Technical Guide for Researchers
For Immediate Release
A deep dive into the burgeoning field of cyclic tri-AMP (c-tri-AMP or cA3) signaling, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. As a key second messenger in prokaryotic defense systems, c-tri-AMP presents a novel frontier in our understanding of cellular regulation and offers potential avenues for therapeutic innovation. This document outlines the core cellular functions regulated by c-tri-AMP, details the experimental protocols for its study, and presents quantitative data to support further investigation.
Introduction to this compound
This compound is a cyclic oligonucleotide that has emerged as a critical signaling molecule in prokaryotic innate immunity. Unlike the well-characterized cyclic AMP (cAMP) and cyclic di-AMP (c-di-AMP), c-tri-AMP's known functions are primarily centered on anti-phage defense mechanisms, including Type III CRISPR-Cas and cyclic oligonucleotide-based anti-phage signaling systems (CBASS). In these pathways, the synthesis of c-tri-AMP acts as an alarm signal, triggering a robust defensive response against invading genetic elements.[1][2]
Synthesis and Degradation of this compound
The production of c-tri-AMP is a tightly regulated process, initiated upon the detection of foreign nucleic acids.
Synthesis: In Type III CRISPR-Cas systems, the Cas10 subunit of the Csm complex is responsible for synthesizing cyclic oligoadenylates, including c-tri-AMP, from ATP. This synthesis is allosterically activated upon the binding of the CRISPR RNA (crRNA) to a complementary target RNA from an invading phage or plasmid. Similarly, in CBASS, cGAS/DncV-like nucleotidyltransferases (CD-NTases) produce c-tri-AMP in response to phage infection.[3][4]
Degradation: The cellular concentration of c-tri-AMP is meticulously controlled to prevent autoimmunity. Effector nucleases activated by cyclic oligonucleotides, such as Csm6, can also possess "ring nuclease" activity, enabling them to degrade the activating cyclic oligonucleotide, thus providing a self-limiting mechanism for the immune response.[5]
Cellular Functions and Signaling Pathways
The primary established function of c-tri-AMP is to act as a second messenger that activates effector proteins to neutralize threats from bacteriophages.
Activation of Effector Nucleases: Upon synthesis, c-tri-AMP binds to and allosterically activates specific nucleases. These include:
-
Csm6 Ribonucleases: In Type III CRISPR-Cas systems, c-tri-AMP can bind to the CARF domain of the Csm6 ribonuclease, triggering its HEPN domain to non-specifically degrade RNA, leading to a broad antiviral state.[5]
-
NucC DNA Endonucleases: In CBASS, c-tri-AMP binds to the NucC endonuclease. This binding induces a conformational change, promoting the assembly of NucC trimers into a hexameric state that is competent for non-specific double-stranded DNA cleavage. This can lead to the degradation of the phage genome or, in an altruistic defense mechanism, to programmed cell death to prevent phage propagation within the bacterial population.[4]
References
- 1. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cyclic tri-AMP Receptor Proteins and Binding Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-adenosine monophosphate (c-tri-AMP or cAAA) is a cyclic trinucleotide second messenger that plays a critical role in bacterial defense against foreign invaders like bacteriophages.[1] Produced by cGAS/DncV-like nucleotidyltransferases upon detection of foreign genetic material, c-tri-AMP acts as an allosteric activator for specific effector proteins, initiating a cascade that leads to the neutralization of the threat.[1] This guide provides an in-depth examination of the primary c-tri-AMP receptor protein identified to date, its binding domains, the quantitative aspects of its interactions, and the experimental protocols used for its characterization.
Core Receptor Protein: NucC Endonuclease
The most well-characterized receptor for c-tri-AMP is NucC, a DNA endonuclease. Structurally related to restriction enzymes, NucC is unique in that it assembles into a homotrimer in its inactive state.[1] The binding of c-tri-AMP to a conserved allosteric pocket induces a significant conformational change, promoting the assembly of two NucC trimers into a homohexamer. This hexameric state is the enzymatically active form, competent for double-strand DNA cleavage, which is a key step in providing immunity against bacteriophages.[1]
Binding Domain and Ligand Recognition
The c-tri-AMP binding site on NucC is a conserved, three-fold symmetric allosteric pocket located on one face of the NucC trimer.[1] Structural analysis of the NucC-cAAA complex has revealed the specific interactions that govern ligand recognition:
-
Adenine (B156593) Base Recognition: Each of the three adenine bases of the c-tri-AMP molecule is recognized through a hydrogen bond between its C6 amine group and the main-chain carbonyl of a Valine residue (Val227). Additionally, π-stacking interactions occur with a Tyrosine residue (Tyr81).[1]
-
Phosphate (B84403) Group Interaction: The phosphate groups of the cyclic trinucleotide are stabilized by a hydrogen-bond network involving Arginine (Arg53) and Threonine (Thr226) residues within the binding pocket.[1]
Quantitative Binding Data
The affinity of receptor proteins for their ligands is a critical parameter in understanding signaling pathways and for drug development. Isothermal Titration Calorimetry (ITC) has been employed to quantify the binding of c-tri-AMP and related molecules to the NucC protein from E. coli. The results demonstrate a strong and specific interaction with 3′,3′,3′ cAAA.
| Ligand | Receptor | Dissociation Constant (Kd) | Stoichiometry (Ligand:Protein) | Technique |
| 3′,3′,3′ cAAA | Ec NucC | 0.7 µM | ~0.3 (per monomer) | ITC |
| 3′,3′ cyclic di-AMP | Ec NucC | 2.6 µM | Not Specified | ITC |
| 5′-pApA (linear di-AMP) | Ec NucC | 4.4 µM | Not Specified | ITC |
Data sourced from Whiteley et al., 2019.[1] Note: The stoichiometry of ~0.3 molecules per NucC monomer suggests a single second messenger binding site per NucC trimer.[1]
Signaling Pathways and Logical Relationships
c-tri-AMP Mediated Phage Immunity
The activation of NucC by c-tri-AMP is a central component of a recently described bacteriophage immunity pathway.
Caption: The c-tri-AMP signaling pathway for bacteriophage immunity.
Logical Relationship: NucC Allosteric Activation
The binding of a single c-tri-AMP molecule to the NucC trimer induces a conformational change that facilitates the dimerization of two trimers into an active hexameric complex.
Caption: Allosteric activation and assembly of NucC endonuclease by c-tri-AMP.
Experimental Protocols
Characterizing the interaction between c-tri-AMP and its receptors requires precise biophysical and structural techniques. The following sections detail the methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of biomolecular interactions.[2][3] It directly measures the heat released or absorbed during a binding event.[3]
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the receptor protein (e.g., NucC) to high homogeneity.
-
Synthesize or procure high-purity c-tri-AMP ligand.
-
Prepare a sufficient volume of dialysis buffer. Both the protein and ligand solutions must be in identical, matched buffers to minimize heats of dilution.[2] Common buffers include Tris or HEPES with physiological salt concentrations.
-
Dialyze the protein extensively against the final buffer. Use the final dialysis buffer to dissolve the ligand.
-
Accurately determine the concentrations of the protein (e.g., by UV-Vis spectroscopy) and the ligand.
-
Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles.[4]
-
-
Experimental Setup (e.g., MicroCal ITC200): [2]
-
Set the experimental temperature (e.g., 25°C).[5]
-
The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure the 'c' value (c = n * Ka * [M]T) is ideally between 10 and 100.[2][4] For a Kd of 0.7 µM (Ka ≈ 1.4 x 106 M-1), a cell concentration of ~10-20 µM protein would be appropriate.
-
The ligand concentration in the syringe should be 10-20 fold higher than the protein concentration in the cell.[4]
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection (e.g., 0.4 µL) which is typically discarded during data analysis.
-
Follow with a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.[2]
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using software provided by the instrument manufacturer.
-
The fitting process yields the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3] The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.[2]
-
Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution, three-dimensional structure of biological macromolecules in their near-native state.[6][7]
Detailed Methodology:
-
Complex Formation & Sample Preparation:
-
Prepare a highly pure and concentrated sample of the c-tri-AMP-receptor complex (e.g., NucC incubated with a saturating concentration of c-tri-AMP). For the CBC-ALYREF complex, proteins were incubated at 1.2 µM and 3.6 µM respectively with 500 µM of a cap analog.[8]
-
Apply a small volume (2-3 µL) of the sample to a cryo-EM grid (a copper grid coated with a holey carbon film).
-
-
Vitrification:
-
Blot the grid to create a thin film of the sample across the holes.
-
Immediately plunge-freeze the grid into a cryogen (typically liquid ethane (B1197151) cooled by liquid nitrogen). This process, known as vitrification, freezes the water so rapidly that it forms an amorphous, glass-like solid (vitreous ice), preserving the native structure of the complex.[7]
-
-
Data Collection:
-
Load the vitrified grid into a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.[6]
-
The sample is maintained at cryogenic temperatures throughout data collection.
-
Collect thousands of digital images (micrographs), each containing projections of the randomly oriented protein complexes.
-
-
Image Processing and 3D Reconstruction:
-
Correct for beam-induced motion within the micrographs.
-
Automatically select individual particle projections from the micrographs.
-
Perform 2D classification to sort the particles into different class averages, which represent different views of the complex.[6] This step helps to remove noise and non-ideal particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement, where particles are aligned against the 3D model to iteratively improve its resolution.[6] This results in a high-resolution 3D density map of the complex.
-
-
Model Building and Validation:
-
Fit an atomic model of the protein and ligand into the cryo-EM density map.[6] This can be done by docking existing crystal structures or by building the model de novo.
-
Refine the atomic coordinates of the model to best fit the density map.
-
Validate the final structure using various geometric and statistical criteria.
-
Caption: A simplified workflow for single-particle Cryo-Electron Microscopy (Cryo-EM).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the active, Gs-protein complexed, human CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cryo-EM structure of the CBC-ALYREF complex - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Cyclic tri-AMP Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP or cAAA) synthases are a fascinating class of enzymes belonging to the broader family of cGAS/DncV-like nucleotidyltransferases (CD-NTases). These enzymes play a crucial role in bacterial defense against bacteriophages through a mechanism known as abortive infection. Upon phage infection, c-tri-AMP synthases are activated to produce the second messenger c-tri-AMP. This cyclic trinucleotide then allosterically activates a nuclease effector, leading to the degradation of cellular DNA and premature cell death, thereby preventing the propagation of the phage. This guide provides a comprehensive technical overview of the structural biology of c-tri-AMP synthases, focusing on their architecture, catalytic mechanism, and the signaling pathways they initiate.
Data Presentation: Structural and Kinetic Properties
The structural and kinetic parameters of this compound synthases are critical for understanding their function and for the development of potential inhibitors. The following tables summarize key quantitative data for the well-characterized c-tri-AMP synthase CdnC from Escherichia coli strain MS115-1.
| Crystallographic Data for E. coli CdnC | |
| PDB ID | 6P80[1][2] |
| Complex | CdnC in complex with ATP |
| Resolution | 1.50 Å[2] |
| R-Value Work | 0.155[2] |
| R-Value Free | 0.189[2] |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c in Å) | 61.9, 78.9, 81.7 |
| PDB ID | 6U7B[3][4] |
| Complex | CdnC in complex with a HORMA domain protein |
| Resolution | 2.09 Å[3] |
| R-Value Work | 0.205[3] |
| R-Value Free | 0.233[3] |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (a, b, c in Å) | 77.4, 88.9, 131.1 |
| Kinetic Parameters of E. coli CdnC | |
| Substrate | ATP |
| Product | This compound (cAAA) |
| Kd for ATP | Not explicitly determined |
| kcat | Not explicitly determined |
| Metal Cofactor | Mg2+[4] |
| Binding Affinity of Effector Nuclease NucC for c-tri-AMP | |
| Method | Isothermal Titration Calorimetry (ITC) |
| Ligand | 3',3',3' cAAA |
| Dissociation Constant (Kd) | 0.7 µM |
| Stoichiometry (N) | ~0.3 (cAAA molecules per NucC monomer) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving c-tri-AMP synthase and a typical experimental workflow for its characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of c-tri-AMP synthases, based on established protocols.
Protein Expression and Purification of His-tagged E. coli CdnC
This protocol describes the expression and purification of N-terminally His-tagged CdnC from E. coli.
a. Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for N-terminally His-tagged CdnC.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18°C for 16-18 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Further purify the protein by size-exclusion chromatography using a column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Pool the fractions containing pure CdnC, concentrate, and flash-freeze in liquid nitrogen for storage at -80°C.
Enzymatic Assay for c-tri-AMP Synthesis
This protocol utilizes thin-layer chromatography (TLC) to monitor the synthesis of c-tri-AMP from ATP.
-
Set up the reaction mixture in a total volume of 20 µL containing: 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 1 mM DTT, 1 µM purified CdnC, and 1 mM ATP. Include [α-³²P]ATP as a tracer.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of 0.5 M EDTA.
-
Spot 1-2 µL of the reaction mixture onto a cellulose (B213188) PEI-TLC plate.
-
Develop the TLC plate in a solvent system of 1.5 M KH₂PO₄ (pH 3.5).
-
Dry the plate and expose it to a phosphor screen.
-
Visualize the radiolabeled ATP and the newly synthesized c-tri-AMP product using a phosphorimager. The c-tri-AMP product will have a different retention factor (Rf) value compared to ATP.
Isothermal Titration Calorimetry (ITC) for NucC-cAAA Binding
This protocol describes the measurement of the binding affinity between the nuclease NucC and its activator c-tri-AMP.
-
Prepare the protein and ligand solutions in the same dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Thoroughly degas both the NucC protein solution and the c-tri-AMP ligand solution.
-
Fill the sample cell of the ITC instrument with the NucC protein solution (e.g., 20 µM).
-
Load the injection syringe with the c-tri-AMP solution (e.g., 200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the c-tri-AMP solution into the NucC solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (N), and enthalpy of binding (ΔH).
Mass Spectrometry for c-tri-AMP Identification
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and characterization of c-tri-AMP.
-
Prepare the sample containing the putative c-tri-AMP. This can be from an in vitro enzymatic reaction or an extract from bacterial cells.
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
Elute the sample using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).
-
Introduce the eluent into a high-resolution mass spectrometer operating in positive or negative ion mode.
-
Acquire full scan mass spectra to identify the molecular ion of c-tri-AMP (expected m/z for [M+H]⁺ is 988.13).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns.
-
Compare the fragmentation pattern to that of a synthetic c-tri-AMP standard to confirm its identity. Key fragments would correspond to the loss of adenine (B156593) and ribose moieties.
Conclusion
The structural and functional characterization of this compound synthases has provided significant insights into a novel bacterial anti-phage defense mechanism. The detailed structural information, combined with the understanding of the c-tri-AMP-mediated signaling pathway, opens up new avenues for the development of novel antimicrobial strategies. By targeting these essential components of bacterial immunity, it may be possible to develop therapeutics that either enhance the efficacy of existing antibiotics or act as standalone antibacterial agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the fascinating biology of these enzymes and their potential as drug targets.
References
evolution of Cyclic tri-AMP signaling
An In-depth Technical Guide to the Evolution of Cyclic tri-AMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic trinucleotides, particularly this compound (c-tri-AMP or cA3), represent a fascinating and relatively recent expansion of the known universe of nucleotide second messengers. Emerging from the study of prokaryotic defense systems, c-tri-AMP signaling has been identified as a critical component of Type III CRISPR-Cas immunity. This signaling molecule is synthesized by cGAS/DncV-like nucleotidyltransferases (CD-NTases), enzymes that are evolutionarily related to the mammalian innate immune sensor cGAS. Upon detection of invading genetic elements, these enzymes produce c-tri-AMP, which acts as an allosteric activator for effector ribonucleases like Csm6, leading to the degradation of invader-derived transcripts. This guide provides a comprehensive overview of the evolutionary origins, synthesis, and mechanism of c-tri-AMP signaling, presents quantitative data on related cyclic nucleotide systems, details key experimental protocols, and explores the implications for therapeutic development.
The Prokaryotic Origins: Discovery and Synthesis of c-tri-AMP
The discovery of cyclic oligonucleotides has broadened our understanding of second messenger signaling beyond the canonical cyclic di-nucleotides (CDNs) like c-di-GMP and c-di-AMP. Systematic biochemical screening of bacterial enzymes revealed a large family of cGAS/DncV-like nucleotidyltransferases (CD-NTases) capable of synthesizing an unexpected diversity of signaling molecules, including cyclic trinucleotides.[1] These enzymes are distant relatives of the mammalian cGAS, which synthesizes 2'3'-cGAMP to activate the STING pathway in response to cytosolic DNA.[2][3]
cGAS/DncV-like Nucleotidyltransferases (CD-NTases)
CD-NTases are a structurally conserved family of enzymes found across numerous bacterial phyla.[1] Their evolutionary lineage can be traced back to a common ancestor with eukaryotic cGAS, suggesting a primordial role in nucleic acid sensing and defense.[2][4] While mammalian cGAS is activated by double-stranded DNA, the activation triggers for many bacterial CD-NTases are still under investigation, though their inclusion in defense operons points towards a role in anti-phage immunity.[5] These bacterial enzymes exhibit remarkable substrate flexibility, utilizing both purine (B94841) and pyrimidine (B1678525) nucleotides to generate a wide array of products, including 3'3'3'-cAAA (c-tri-AMP), 3'3'3'-cUUU, and mixed cyclic trinucleotides like 3'3'3'-cAAG.[3][6]
References
- 1. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS-STING: insight on the evolution of a primordial antiviral signaling cassette - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionary Origins of cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]
Cyclic Tri-AMP: A Technical Guide to its Natural Occurrence and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP or cA3) is a cyclic oligonucleotide that has emerged as a critical second messenger in prokaryotic signaling, particularly in the context of host-pathogen interactions. This technical guide provides a comprehensive overview of the current understanding of c-tri-AMP's natural occurrence, its known signaling pathways, and the experimental methodologies used for its study. While research into c-tri-AMP is less extensive than for its well-known counterparts, cyclic AMP (cAMP) and cyclic di-AMP (c-di-AMP), its unique role in bacterial defense mechanisms marks it as a molecule of significant interest for microbiology and potential therapeutic development.
Natural Occurrence of this compound
The known natural occurrence of this compound is currently limited to the domain of Bacteria. It has been identified as a key signaling molecule in specific bacterial species, where it plays a crucial role in anti-phage defense mechanisms.
Prokaryotic Distribution
This compound has been experimentally confirmed in the following bacterial species:
In these organisms, c-tri-AMP is produced as part of the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS) and Type III CRISPR-Cas systems, which are prokaryotic immune systems that protect against bacteriophage infection.[1][2][3] The synthesis of c-tri-AMP is triggered by the detection of phage components, initiating a defensive response.
Archaea and Eukaryotes
To date, there is no direct evidence for the natural occurrence of this compound in archaea or eukaryotes. While both archaea and eukaryotes utilize a variety of cyclic nucleotides for signaling, including cAMP and cGMP, the presence of c-tri-AMP has not been reported in these domains.[4][5][6][7][8][9] Extensive studies on nucleotide-based second messengers in archaea have identified cyclic di-AMP and other cyclic mononucleotides, but not c-tri-AMP.[4][10][11] Similarly, eukaryotic signaling pathways are well-characterized for their use of cAMP and cGMP, but c-tri-AMP has not been identified as an endogenous signaling molecule.[8][9][12]
Quantitative Data
Quantitative data on the intracellular concentrations of this compound are currently scarce in the scientific literature. The transient and localized nature of its production during phage infection makes quantification challenging. Further research employing sensitive analytical techniques is required to establish the physiological concentration range of c-tri-AMP in different bacterial species under various conditions.
Signaling Pathways Involving this compound
The primary and thus far only well-characterized signaling pathway involving this compound is its role in bacterial abortive infection, a defense mechanism that leads to the death of an infected cell to prevent the propagation of phages to the wider bacterial population.
The c-tri-AMP Mediated Abortive Infection Pathway
This pathway is a key component of the CBASS and Type III CRISPR-Cas prokaryotic immune systems.
Signaling Cascade:
-
Phage Detection: Upon infection of a bacterial cell by a bacteriophage, specific phage components are recognized by a sensor protein.
-
c-tri-AMP Synthesis: This recognition activates a cGAS/DncV-like nucleotidyltransferase (CD-NTase).[1] This enzyme synthesizes this compound from ATP molecules.
-
Effector Activation: The newly synthesized c-tri-AMP acts as a second messenger, binding to and activating an effector protein, which is typically a nuclease.[1] In several identified systems, this effector is the DNA endonuclease named NucC.[1]
-
Cellular Shutdown and Abortive Infection: The activated nuclease proceeds to degrade cellular DNA, leading to a shutdown of cellular processes and ultimately, cell death. This altruistic suicide of the infected bacterium prevents the replication and spread of the phage.[1]
Experimental Protocols
The detection and quantification of this compound in biological samples typically rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Sample Preparation and Extraction of this compound
This protocol is a proposed methodology based on established procedures for other cyclic nucleotides.
-
Cell Lysis: Bacterial cell pellets are resuspended in an ice-cold extraction buffer. A common approach is to use a mixture of acetonitrile, methanol (B129727), and water (e.g., 40:40:20 v/v/v) to quench metabolic activity and lyse the cells.
-
Protein Precipitation: The lysate is incubated at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifugation: The sample is centrifuged at high speed to pellet cell debris and precipitated proteins.
-
Supernatant Collection: The supernatant containing the small molecule metabolites, including c-tri-AMP, is carefully collected.
-
Solvent Evaporation: The organic solvents are removed from the supernatant, typically by vacuum centrifugation.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS analysis, usually an aqueous solution.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Separation (Example Conditions):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent or an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
Mass Spectrometry Detection:
-
Ionization Mode: ESI in positive or negative ion mode, to be optimized for c-tri-AMP.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for c-tri-AMP need to be determined using a purified standard. This involves identifying the molecular ion of c-tri-AMP (precursor ion) and its characteristic fragment ions (product ions) upon collision-induced dissociation.
-
Internal Standard: For accurate quantification, a stable isotope-labeled internal standard of c-tri-AMP should be used.
Enzymes Involved in c-tri-AMP Metabolism
Synthesis
The synthesis of this compound is catalyzed by a class of enzymes known as cGAS/DncV-like nucleotidyltransferases (CD-NTases) .[1] These enzymes utilize three molecules of ATP to generate one molecule of c-tri-AMP. The activity of these enzymes is tightly regulated and is typically only triggered in response to specific stimuli, such as the presence of phage components.
Degradation
The specific enzymes responsible for the degradation of this compound in bacteria have not yet been extensively characterized. It is hypothesized that phosphodiesterases (PDEs) are involved in hydrolyzing the phosphodiester bonds of c-tri-AMP, similar to how they degrade other cyclic nucleotides like cAMP and c-di-AMP.[13][14][15][16] However, the specific PDEs that act on c-tri-AMP and their regulatory mechanisms remain an active area of research.
Conclusion and Future Directions
This compound is a fascinating and important second messenger in the realm of bacterial immunology. Its role in mediating abortive infection highlights a sophisticated defense strategy against bacteriophages. However, our understanding of c-tri-AMP is still in its early stages. Future research should focus on:
-
Expanding the known distribution: Investigating a wider range of bacterial and archaeal species for the presence of c-tri-AMP to understand its evolutionary conservation.
-
Quantitative analysis: Developing robust and standardized methods for the quantification of intracellular c-tri-AMP concentrations to better understand its physiological dynamics.
-
Discovering new signaling roles: Exploring potential functions of c-tri-AMP beyond abortive infection in bacteria.
-
Investigating eukaryotic relevance: Although currently undetected, the possibility of c-tri-AMP or similar cyclic oligonucleotides playing a role in eukaryotic signaling, perhaps in innate immunity, warrants further investigation.
The study of this compound holds significant promise for advancing our knowledge of prokaryotic signaling and may offer novel targets for the development of antimicrobial strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 3. biolog.de [biolog.de]
- 4. academic.oup.com [academic.oup.com]
- 5. The occurrence of cyclic AMP in archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic AMP in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Similarities between prokaryotic and eukaryotic cyclic AMP-responsive promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mode of action of cyclic amp in prokaryotes and eukaryotes, CAP and cAMP-dependent protein kinases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclic nucleotides in archaea: Cyclic di-AMP in the archaeon Haloferax volcanii and its putative role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Evidence for a pronounced secretion of cyclic AMP by Tetrahymena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Pathways for Cyclic tri-AMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic tri-adenosine monophosphate (c-tri-AMP, or cA3) is a crucial second messenger in prokaryotic defense systems, including Type III CRISPR-Cas and cyclic oligonucleotide-based anti-phage signaling systems (CBASS). The timely degradation of cA3 is essential for regulating these immune responses, preventing cellular toxicity, and resetting the system. This technical guide provides a comprehensive overview of the known enzymatic degradation pathways of c-tri-AMP. It details the enzymes responsible for its catabolism, the resulting degradation products, and the methodologies employed to study these processes. This document is intended to serve as a core resource for researchers investigating prokaryotic immunity, cyclic nucleotide signaling, and for professionals in drug development targeting these pathways.
Introduction to Cyclic tri-AMP Signaling
This compound is a signaling molecule synthesized by cGAS/DncV-like nucleotidyltransferases in response to viral infection.[1] Upon synthesis, cA3 binds to and activates effector proteins to neutralize threats. For instance, in certain CBASS systems, cA3 activates the DNA endonuclease NucC, leading to the destruction of the bacterial chromosome and abortive infection to prevent phage propagation.[2] In the context of Type III CRISPR-Cas systems, various cyclic oligoadenylates (cOAs), including cA3, are produced by the Cas10 subunit upon target RNA recognition.[3] These cOAs then activate ancillary effector proteins, such as Csm6 ribonucleases.[3] The precise and rapid degradation of cA3 is a critical "off-switch" to terminate this immune response once the threat is cleared.
Enzymatic Degradation Pathways of this compound
The degradation of this compound is primarily carried out by a class of enzymes known as ring nucleases. These enzymes cleave the phosphodiester bonds of the cyclic molecule, linearizing it and rendering it inactive as a second messenger. Two primary pathways for cA3 degradation have been elucidated.
Degradation by the SAVED Domain of CalpL
The SAVED (SMODS-associated and fused to various effectors) domain of the CRISPR-associated Lon protease CalpL has been identified as a potent ring nuclease. While its primary activator is cyclic tetra-adenylate (cA4), the SAVED domain of CalpL also demonstrates significant activity against cA3.[1] The degradation proceeds through a specific cleavage pattern, resulting in two distinct products:
-
Linear di-adenosine monophosphate (A2)
-
2',3'-cyclic adenosine (B11128) monophosphate (A1>P)
This pathway effectively terminates the cA3 signal by converting the cyclic molecule into linear and smaller cyclic fragments that do not activate the downstream effector proteins.
Degradation by the HEPN Domain of Csm6
The Csm6 family of proteins are ribonucleases that are allosterically activated by cyclic oligoadenylates. In addition to their RNA-degrading function, the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain of some Csm6 proteins, such as Streptococcus thermophilus Csm6 (StCsm6), possesses an indiscriminate ring nuclease activity.[4][5] This activity is not specific to the size of the cOA ring and can degrade various cOAs, including cA3. The degradation by the HEPN domain proceeds until the cyclic molecules are broken down into smaller units, primarily 2',3'- or 3',5'-cyclic AMP (A>p).[4][6]
References
- 1. Type III-A CRISPR-associated protein Csm6 degrades cyclic hexa-adenylate activator using both CARF and HEPN domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fitting and comparison of calcium-calmodulin kinetic schemes to a common data set using non-linear mixed effects modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of calmodulin-dependent cyclic nucleotide phosphodiesterase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type III-A CRISPR-associated protein Csm6 degrades cyclic hexa-adenylate activator using both CARF and HEPN domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of postsynaptically localized cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note & Protocol: Detection of Cyclic tri-AMP in Bacterial Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP), a member of the cyclic oligoadenylate (B1213165) (cOA) family of second messengers, plays a pivotal role in bacterial defense against foreign genetic elements through the Type III CRISPR-Cas system. Upon recognition of invading RNA, the Cas10 subunit of the Csm/Cmr complex is activated to synthesize c-tri-AMP from ATP. This signaling molecule then allosterically activates downstream effector proteins, such as ribonucleases (e.g., Csm6 or Csx1), leading to a broad antiviral or anti-plasmid response. The detection and quantification of c-tri-AMP in bacterial lysates are crucial for understanding the dynamics of this immune response and for the development of novel antimicrobial strategies.
This document provides a detailed overview of the methodologies for the detection and quantification of c-tri-AMP in bacterial lysates, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
The Type III CRISPR-Cas system employs a sophisticated signaling pathway initiated by the recognition of foreign transcripts. The Csm/Cmr effector complex binds to the target RNA, activating the cyclase domain of the Cas10 subunit. Cas10 then synthesizes a range of cyclic oligoadenylates, including c-tri-AMP (cA3), from ATP molecules. These cOAs act as second messengers, diffusing through the cytoplasm and binding to the CARF (CRISPR-associated Rossmann fold) domain of effector proteins like the HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain-containing ribonuclease Csm6. This binding event activates the ribonuclease, leading to the degradation of both host and invader RNA, ultimately inducing a dormant state or cell death to prevent the propagation of the foreign genetic element.
Experimental Workflow
The detection and quantification of c-tri-AMP from bacterial lysates involve several key steps, from sample preparation to instrumental analysis. A generalized workflow is presented below.
Quantitative Data
Currently, there is a notable scarcity of published data on the absolute intracellular concentrations of this compound in bacteria. Research has predominantly focused on the qualitative detection of cOAs or the relative quantification of different cOA species produced by specific Cas10 enzymes. The table below is intended to be populated as quantitative data becomes available in the literature. For context, intracellular concentrations of the more extensively studied cyclic di-AMP can range from low nanomolar to micromolar levels depending on the bacterial species and growth conditions.[1]
| Bacterial Species | Condition | Intracellular c-tri-AMP Concentration | Method of Detection | Reference |
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Note: The lack of quantitative data highlights a significant area for future research in the field of bacterial signaling and CRISPR-Cas biology.
Experimental Protocols
The following protocols are based on established methods for the extraction and analysis of cyclic dinucleotides and can be adapted for the detection of c-tri-AMP.[2][3][4] Optimization will be required for specific bacterial species and instrumentation.
Preparation of Bacterial Lysate
This protocol describes the extraction of small molecule nucleotides from a bacterial cell pellet.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., Acetonitrile/Methanol/Water 2:2:1 v/v/v, pre-chilled to -20°C)
-
Centrifuge capable of reaching >12,000 x g at 4°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation at a speed and time appropriate for the specific species (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step to remove residual media components.
-
Resuspend the final cell pellet in a small volume of the pre-chilled extraction solvent. The volume should be adjusted based on the size of the cell pellet.
-
Incubate the suspension on ice for 15-30 minutes with intermittent vortexing to ensure efficient cell lysis and extraction of metabolites.
-
Heat the lysate at 95-100°C for 10 minutes to precipitate proteins and other macromolecules.[2]
-
Centrifuge the lysate at high speed (>12,000 x g) for 10 minutes at 4°C to pellet the precipitated material.
-
Carefully collect the supernatant, which contains the small molecule nucleotides, and transfer it to a new microcentrifuge tube. This is the bacterial lysate ready for LC-MS/MS analysis.
-
For long-term storage, samples can be stored at -80°C.
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of c-tri-AMP using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar compounds like cyclic nucleotides.
Instrumentation and Columns:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A HILIC column suitable for nucleotide separation (e.g., a column with an amide or zwitterionic stationary phase).
LC Parameters (Example):
-
Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in water, pH adjusted (e.g., to 9.0 with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a high percentage of Mobile Phase B to a lower percentage to elute polar compounds. The exact gradient profile will need to be optimized.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: 25-40°C
-
Injection Volume: 1-10 µL
MS/MS Parameters (Theoretical):
-
Ionization Mode: Positive or Negative ESI (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for c-tri-AMP need to be determined. This requires a purified c-tri-AMP standard, which may need to be enzymatically synthesized if not commercially available. The theoretical monoisotopic mass of c-tri-AMP (C30H33N15O18P3) is 984.1260 g/mol . Potential precursor ions could be [M+H]+ (m/z 985.1338) or [M-H]- (m/z 983.1182). Product ions would correspond to fragments of the c-tri-AMP molecule.
-
Collision Energy (CE) and other source parameters: These will need to be optimized for the specific instrument and the selected MRM transitions to achieve maximum sensitivity.
Quantitative Analysis: For absolute quantification, a standard curve must be generated using a purified and quantified c-tri-AMP standard. Due to the potential for matrix effects in bacterial lysates, the use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
Conclusion
The detection of this compound in bacterial lysates is an emerging area of research with significant implications for understanding bacterial immunity and for the development of novel therapeutics. While LC-MS/MS provides a powerful platform for this analysis, the lack of commercially available standards and established quantitative data presents a current challenge. The protocols and information provided herein offer a solid foundation for researchers to develop and optimize their own methods for the detection and eventual quantification of this important bacterial second messenger. As research in this field progresses, it is anticipated that more detailed protocols and quantitative data will become available, further enabling the study of c-tri-AMP signaling in bacteria.
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantifying Cyclic tri-AMP: An Application Note for Mass Spectrometry-Based Analysis
FOR IMMEDIATE RELEASE
A Detailed Protocol for the Sensitive and Specific Quantification of the Signaling Molecule Cyclic tri-AMP by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of cyclic nucleotide signaling pathways, particularly those involving this compound (c-tri-AMP).
Purpose: This application note provides a comprehensive protocol for the quantification of c-tri-AMP in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed to offer high sensitivity and specificity, enabling accurate measurement of this important second messenger.
Introduction to this compound
Cyclic tri-adenosine monophosphate (c-tri-AMP, also known as cA3) is a cyclic oligoadenylate (B1213165) that plays a critical role as a second messenger in prokaryotic immune responses.[1] Specifically, it is a key component of the Type III CRISPR-Cas signaling pathway. Upon recognition of invading RNA, the Cas10 subunit of the Type III interference complex is activated to synthesize c-tri-AMP from ATP.[1] This cyclic trinucleotide then allosterically activates downstream effector proteins, such as Csm6 ribonucleases, which degrade viral RNA transcripts, thus neutralizing the threat.[1] Given its central role in bacterial defense mechanisms, the accurate quantification of c-tri-AMP is essential for understanding these pathways and for the development of novel antimicrobial strategies.
The this compound Signaling Pathway in Type III CRISPR-Cas Systems
The synthesis of c-tri-AMP is a key event in the Type III CRISPR-Cas immune response. The pathway begins with the recognition of a target RNA by the CRISPR-Cas complex, which activates the cyclase domain of the Cas10 protein. Cas10 then catalyzes the conversion of ATP into c-tri-AMP. This second messenger subsequently binds to and activates effector proteins, leading to the degradation of foreign RNA and, in some cases, programmed cell death to prevent the spread of the infection.
Experimental Protocols
The following protocols are adapted from established methods for the quantification of cyclic dinucleotides and are optimized for c-tri-AMP analysis.[2][3]
Sample Preparation (Bacterial Cell Lysates)
-
Cell Culture: Grow bacterial strains of interest (e.g., Streptococcus thermophilus) to the desired optical density in an appropriate culture medium.
-
Harvesting: Centrifuge the cell culture to pellet the bacteria. Discard the supernatant.
-
Extraction: Resuspend the cell pellet in an ice-cold extraction solvent. A common and effective solvent is a mixture of acetonitrile (B52724)/methanol/water (40:40:20, v/v/v). The volume should be adjusted based on the cell pellet size.
-
Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods such as bead beating or sonication on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the c-tri-AMP, to a new tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase, such as 5% acetonitrile in water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of c-tri-AMP are performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A reversed-phase C18 column suitable for polar analytes is recommended (e.g., 2.1 mm x 100 mm, 2.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of c-tri-AMP from other cellular components.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[4]
-
Injection Volume: 5-10 µL of the reconstituted sample.
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for cyclic nucleotides.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for c-tri-AMP. Based on its structure (molecular formula: C30H33N15O18P3), the theoretical m/z of the singly protonated precursor ion [M+H]+ is 988.1. Fragmentation will likely occur at the phosphodiester bonds and glycosidic bonds.
-
Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.
Experimental Workflow for c-tri-AMP Quantification
The overall workflow for quantifying c-tri-AMP involves several key stages, from sample collection to data analysis. A systematic approach is crucial for obtaining reliable and reproducible results.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental conditions. The concentration of c-tri-AMP can be normalized to the number of cells or the total protein concentration in the initial lysate.
Table 1: Proposed MRM Transitions for c-tri-AMP Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| c-tri-AMP | 988.1 | 659.1 | User Determined | Corresponds to the loss of one AMP unit. |
| c-tri-AMP | 988.1 | 330.1 | User Determined | Corresponds to a fragment of a single AMP unit. |
| c-tri-AMP | 988.1 | 136.1 | User Determined | Corresponds to the adenine (B156593) base. A common fragment for adenosine-containing molecules. |
| Internal Std | Analyte specific | Analyte specific | User Determined | e.g., 13C, 15N-labeled c-tri-AMP. |
Note: The proposed product ions are based on the known fragmentation patterns of cyclic oligonucleotides.[1] The optimal collision energies must be determined empirically by the user.
Table 2: Example of Quantitative Data for c-tri-AMP
| Sample ID | Bacterial Strain | Treatment | c-tri-AMP Concentration (nM) | Standard Deviation |
| 1 | S. thermophilus WT | Control | User Data | User Data |
| 2 | S. thermophilus WT | Phage Infection | User Data | User Data |
| 3 | S. thermophilus Δcas10 | Control | User Data | User Data |
| 4 | S. thermophilus Δcas10 | Phage Infection | User Data | User Data |
This table serves as a template. Users should populate it with their own experimental data.
Conclusion
This application note provides a robust framework for the quantification of c-tri-AMP using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the proposed MRM transitions, offer a solid starting point for researchers. By accurately measuring c-tri-AMP levels, scientists can gain deeper insights into the mechanisms of prokaryotic immunity and explore new avenues for therapeutic intervention.
References
Application Note: Quantitative Determination of Cyclic tri-AMP (c-tri-AMP) using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclic GMP-AMP synthase (cGAS) is a cytosolic DNA sensor that, upon activation by double-stranded DNA, synthesizes cyclic dinucleotides such as cyclic GMP-AMP (cGAMP)[1][2][3]. These cyclic dinucleotides function as second messengers, activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other inflammatory cytokines, playing a crucial role in innate immunity[1][2][4]. Recent discoveries have highlighted the existence of other cyclic oligonucleotides, including cyclic tri-AMP (c-tri-AMP or cA3), particularly in prokaryotic CRISPR-Cas systems where they act as signaling molecules[5]. The potential role of c-tri-AMP in mammalian systems and its implications in immunology, oncology, and autoimmune diseases are areas of growing research interest.
To facilitate the study of c-tri-AMP, we present a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for its quantification in various biological samples. This application note provides a detailed protocol for the detection of c-tri-AMP in cell lysates and tissue homogenates, offering a valuable tool for researchers in academia and the pharmaceutical industry.
Principle of the Assay
This assay is a competitive ELISA designed for the quantitative measurement of c-tri-AMP. The kit utilizes a polyclonal antibody with high specificity for c-tri-AMP. A c-tri-AMP-horseradish peroxidase (HRP) conjugate is used as the tracer. The assay is performed in a microplate pre-coated with a goat anti-rabbit IgG antibody.
The assay principle is based on the competition between unlabeled c-tri-AMP in the standards or samples and a fixed amount of HRP-labeled c-tri-AMP for a limited number of binding sites on the specific anti-c-tri-AMP antibody. During incubation, the anti-c-tri-AMP antibody, sample/standard, and c-tri-AMP-HRP conjugate are added to the wells. The antibody-c-tri-AMP complexes (both labeled and unlabeled) are then captured by the goat anti-rabbit IgG coated on the plate. After a washing step to remove unbound reagents, a substrate solution (TMB) is added. The color development is stopped, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of c-tri-AMP in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of c-tri-AMP, and the concentration in unknown samples is determined by interpolating from this curve.
Materials and Methods
Materials Provided
| Component | Quantity | Storage |
| Goat Anti-Rabbit IgG Coated 96-well Plate | 1 plate | 4°C |
| c-tri-AMP Standard (1 µg/mL) | 1 vial | -20°C |
| Anti-c-tri-AMP Rabbit Polyclonal Antibody | 1 vial | -20°C |
| c-tri-AMP-HRP Conjugate | 1 vial | -20°C |
| 10X Assay Buffer | 25 mL | 4°C |
| 20X Wash Buffer Concentrate | 30 mL | 4°C |
| TMB Substrate | 12 mL | 4°C |
| Stop Solution (2 M H₂SO₄) | 8 mL | 4°C |
| Plate Sealer | 2 seals | Room Temperature |
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and multichannel pipettes
-
Disposable pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Microplate shaker
-
Tubes for standard and sample dilutions
-
0.1 M HCl for sample preparation
-
Reagents for protein concentration determination (e.g., BCA assay kit)
Experimental Protocols
Reagent Preparation
-
1X Assay Buffer: Dilute the 10X Assay Buffer 1:10 with deionized water.
-
1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water.
-
c-tri-AMP Standard Curve Preparation:
-
Label eight microcentrifuge tubes as #1 through #8.
-
Add 900 µL of 1X Assay Buffer to tube #1 and 500 µL of 1X Assay Buffer to tubes #2-#8.
-
Add 100 µL of the 1 µg/mL c-tri-AMP Standard stock to tube #1 and mix thoroughly. This is your 100 ng/mL standard.
-
Perform serial dilutions by transferring 500 µL from tube #1 to tube #2, mix, then 500 µL from tube #2 to tube #3, and so on, up to tube #7. Tube #8 will contain only 1X Assay Buffer and serve as the zero standard (B0).
-
Sample Preparation
-
Cell Lysates:
-
Aspirate culture medium and wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold 0.1 M HCl (e.g., 1 mL per 10⁷ cells).
-
Incubate on ice for 10 minutes, then scrape the cells.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate.
-
-
Tissue Homogenates:
-
Weigh the tissue and add 5-10 volumes of ice-cold 0.1 M HCl.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay. Determine the protein concentration of the homogenate.
-
Assay Procedure
-
Bring all reagents to room temperature before use.
-
Add 50 µL of 1X Assay Buffer to the Non-Specific Binding (NSB) wells.
-
Add 50 µL of 1X Assay Buffer to the B0 (zero standard) wells.
-
Add 50 µL of each c-tri-AMP standard (tubes #1-7) to the appropriate wells.
-
Add 50 µL of your prepared samples to the appropriate wells.
-
Add 25 µL of the c-tri-AMP-HRP Conjugate to all wells except the Blank.
-
Add 25 µL of the Anti-c-tri-AMP Antibody to all wells except the Blank and NSB wells.
-
Seal the plate with a plate sealer and incubate for 2 hours at room temperature on a microplate shaker.
-
Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
Data Analysis
Calculate the average absorbance for each set of standards, controls, and samples. Create a standard curve by plotting the percentage of B/B0 against the c-tri-AMP concentration for each standard. The B/B0 percentage is calculated as:
%B/B0 = [(Average Absorbance of Standard or Sample - Average Absorbance of Blank) / (Average Absorbance of B0 - Average Absorbance of Blank)] x 100
Use a four-parameter logistic curve fit to generate the standard curve. Determine the concentration of c-tri-AMP in your samples by interpolating from this curve.
Hypothetical Performance Characteristics
Standard Curve Data (Example)
| Standard Concentration (ng/mL) | Average Absorbance (450 nm) | % B/B0 |
| 100 | 0.158 | 10.5 |
| 50 | 0.235 | 15.6 |
| 25 | 0.389 | 25.8 |
| 12.5 | 0.612 | 40.6 |
| 6.25 | 0.945 | 62.7 |
| 3.125 | 1.251 | 83.0 |
| 1.56 | 1.402 | 93.0 |
| 0 (B0) | 1.507 | 100.0 |
| NSB | 0.051 | - |
| Blank | 0.045 | - |
Assay Range: 1.56 ng/mL – 100 ng/mL Sensitivity (LOD): Typically < 1.0 ng/mL Specificity: The anti-c-tri-AMP antibody is highly specific for c-tri-AMP with minimal cross-reactivity to cGAMP, cAMP, c-di-AMP, ATP, or other related nucleotides.
Visualizations
Caption: Workflow for the c-tri-AMP Competitive ELISA.
Caption: The cGAS-STING signaling pathway.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 4. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c-triAMP BIOLOG Life Science Institute [biolog.de]
Application Notes and Protocols for the HPLC Separation of Cyclic Trinucleotides
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of nucleic acids, including cyclic trinucleotides (CTNs). The inherent structural diversity and anionic nature of CTNs necessitate robust separation methods. This document provides detailed application notes and protocols for two primary HPLC modes: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), which are adaptable for the separation of CTNs.
Ion-Pair Reversed-Phase (IP-RP) HPLC for Cyclic Trinucleotide Separation
IP-RP HPLC is a powerful and widely used technique for the separation of oligonucleotides and their analogs.[1][2][3] The method utilizes a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent, which forms a neutral complex with the negatively charged phosphate (B84403) backbone of the CTNs, allowing for their retention and separation based on hydrophobicity.[1][3]
Application Note: IP-RP HPLC
This method offers excellent resolution and is compatible with mass spectrometry (MS) when volatile ion-pairing agents and buffers are used. The choice of ion-pairing agent and its concentration, along with the organic modifier gradient, are critical parameters for optimizing the separation.[1][2] Common ion-pairing systems include triethylamine (B128534) (TEA) buffered with hexafluoroisopropanol (HFIP).[2]
Experimental Protocol: IP-RP HPLC
1. Sample Preparation:
-
Dissolve the cyclic trinucleotide sample in a suitable aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.5) to a final concentration of 10-100 µM.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: A binary or quaternary HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used.[4][5] For oligonucleotides, columns with a particle size of 2.5 µm or less can enhance mass transfer and improve peak shape.[2] A column temperature of 50-60°C is often employed to improve peak shape and reduce secondary interactions.
3. Mobile Phases:
-
Mobile Phase A: 100 mM HFIP, 10 mM DIPEA in water, pH ~8.4.
-
Mobile Phase B: 100 mM HFIP, 10 mM DIPEA in 50:50 (v/v) acetonitrile/water.
4. Chromatographic Conditions:
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20-30 minutes. The gradient may need to be optimized depending on the specific CTN.
-
Detection: UV absorbance at 260 nm or by mass spectrometry.
Quantitative Data Summary: IP-RP HPLC
The following table provides a summary of typical starting conditions for IP-RP HPLC method development for cyclic trinucleotides, based on methods for similar molecules.
| Parameter | Typical Value/Range | Reference(s) |
| Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | [2] |
| Mobile Phase A | 100 mM HFIP, 10 mM DIPEA in Water | |
| Mobile Phase B | 100 mM HFIP, 10 mM DIPEA in 50:50 ACN/Water | |
| Flow Rate | 0.2 - 0.5 mL/min | [2] |
| Column Temperature | 50 - 60 °C | [2] |
| Ion-Pairing Agent | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | [2] |
| Buffer | Hexafluoroisopropanol (HFIP) | [2] |
| Detection | UV (260 nm), MS | [4] |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Cyclic Trinucleotide Separation
HILIC is an alternative and complementary technique to IP-RP HPLC, particularly for highly polar compounds like cyclic nucleotides.[6] Separation in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC is advantageous due to its compatibility with MS and the use of volatile mobile phases without the need for ion-pairing agents.[6][7]
Application Note: HILIC
HILIC is well-suited for the separation of polar analytes that show little to no retention in reversed-phase chromatography. The elution order in HILIC is generally the opposite of that in reversed-phase, with more polar compounds being more strongly retained. Mobile phase pH, buffer concentration, and the type of organic solvent are key parameters for optimizing HILIC separations.
Experimental Protocol: HILIC
1. Sample Preparation:
-
Dissolve the cyclic trinucleotide sample in a solvent mixture that is similar to or weaker than the initial mobile phase (e.g., 80:20 acetonitrile/water with buffer) to a concentration of 10-100 µM.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC System and Column:
-
HPLC System: A binary or quaternary HPLC system with a UV detector or a mass spectrometer.
-
Column: A column with a polar stationary phase, such as one based on amide, diol, or un-derivatized silica. A silica-bonded cyclofructan 6 (FRULIC-N) stationary phase has shown good performance for nucleotide separations.[8]
3. Mobile Phases:
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 (v/v) acetonitrile/water, pH 6.8.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) acetonitrile/water, pH 6.8.
4. Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 260 nm or by mass spectrometry.
Quantitative Data Summary: HILIC
The following table summarizes typical starting conditions for HILIC method development for cyclic trinucleotides.
| Parameter | Typical Value/Range | Reference(s) |
| Column | Amide, FRULIC-N, or other polar stationary phases | |
| Mobile Phase A | 90% Acetonitrile, 10% Aqueous Buffer (e.g., 10 mM Ammonium Acetate) | [6] |
| Mobile Phase B | 50% Acetonitrile, 50% Aqueous Buffer (e.g., 10 mM Ammonium Acetate) | [6] |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temperature | 25 - 40 °C | [6] |
| Buffer | Ammonium Acetate, Ammonium Formate | [6] |
| pH | 4.4 - 9.0 | |
| Detection | UV (260 nm), MS | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for HPLC method development for cyclic trinucleotides.
Caption: Mechanism of Ion-Pair Reversed-Phase HPLC for cyclic trinucleotides.
Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC).
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 2',3'-cyclic nucleotides by liquid chromatography-tandem mass spectrometry in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Synthesis of Cyclic tri-AMP (c-tri-AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-adenosine monophosphate (c-triAMP or cA3) is a cyclic trinucleotide second messenger involved in prokaryotic immune responses, specifically within the Type III CRISPR-Cas systems.[1][2] Upon recognition of invading genetic material, the Cas10 subunit of the Csm effector complex synthesizes c-triAMP from ATP.[3][4] This signaling molecule then allosterically activates the ribonuclease Csm6, leading to the degradation of invader-derived RNA transcripts and providing a robust defense mechanism.[1][3] The unique signaling role of c-triAMP makes it a molecule of significant interest for research into bacterial immunity, as well as for the development of novel antimicrobial strategies and diagnostic tools.
These application notes provide a comprehensive overview of the enzymatic in vitro synthesis of c-triAMP, its purification, and its application in downstream functional assays.
Signaling Pathway of c-triAMP in Type III CRISPR-Cas Systems
The synthesis of c-triAMP is a key step in the Type III-A CRISPR-Cas immune response in organisms such as Streptococcus thermophilus. The pathway is initiated by the recognition of a target RNA by the Csm complex, which is guided by a CRISPR RNA (crRNA). This binding event triggers a conformational change in the Cas10 subunit, activating its cyclase domain. Cas10 then catalyzes the synthesis of c-triAMP from ATP molecules. The newly synthesized c-triAMP diffuses and binds to the CARF domain of the Csm6 ribonuclease, inducing a conformational change that activates its HEPN domains. The activated Csm6 then non-specifically degrades RNA, contributing to the clearance of the invading genetic material.
Experimental Protocols
I. Enzymatic Synthesis of Cyclic tri-AMP
This protocol describes the in vitro synthesis of c-triAMP using a purified Csm complex from Streptococcus thermophilus. The synthesis is triggered by the addition of a target RNA complementary to the crRNA within the Csm complex.
Workflow for Enzymatic c-triAMP Synthesis:
A. Expression and Purification of the S. thermophilus Csm Complex
The Csm complex (Csm1-5) can be heterologously co-expressed in E. coli and purified. A detailed protocol for the purification of a thermostable Csm complex has been described, which can be adapted for the S. thermophilus complex.[5] Alternatively, a two-step affinity purification method for the Cas10-Csm complex from Staphylococci can also be adapted.[6]
B. In Vitro Transcription of crRNA and Target RNA
-
crRNA and Target RNA Design: Design a crRNA specific to your target of interest. The target RNA should be complementary to the crRNA spacer sequence.
-
In Vitro Transcription: Synthesize the crRNA and target RNA using a T7 RNA polymerase-based in vitro transcription kit. Purify the transcribed RNAs using denaturing polyacrylamide gel electrophoresis (PAGE).
C. Assembly of the Csm-crRNA Complex
-
Incubate the purified Csm complex with a molar excess of the specific crRNA in an assembly buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT) at 37°C for 30 minutes.
D. In Vitro Synthesis Reaction
-
Prepare the synthesis reaction mixture in a suitable reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Add the assembled Csm-crRNA complex to the reaction mixture.
-
Initiate the reaction by adding ATP to a final concentration of 0.5 mM and the target RNA to a final concentration of 10 µM.[7] For radioactive tracing, [α-32P]-ATP can be included.
-
Incubate the reaction at 37°C. The reaction time can be optimized, but incubation for 2-4 hours is a good starting point.
E. Reaction Quenching
-
Terminate the reaction by heating at 95°C for 5 minutes to denature the Csm complex.
-
Centrifuge the reaction mixture at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the synthesized c-triAMP.
Quantitative Data Summary for Enzymatic Synthesis:
| Parameter | Value/Range | Reference |
| Csm Complex Concentration | 0.1 mg/ml | [7] |
| Target RNA Concentration | 10 µM | [7] |
| ATP Concentration | 0.5 mM | [7] |
| Reaction Temperature | 37°C | N/A |
| Incubation Time | 2-4 hours | N/A |
II. Purification of this compound
High-performance liquid chromatography (HPLC) is the recommended method for purifying c-triAMP from the reaction mixture.
A. HPLC Purification Protocol
-
Column: A reverse-phase C18 column is suitable for oligonucleotide purification.[8][9][10]
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 0.1 M TEAB, 50% Acetonitrile
-
-
Gradient: A linear gradient of 0-50% Buffer B over 20-30 minutes is a common starting point for oligonucleotide separation. The gradient should be optimized for the best resolution of c-triAMP.[8]
-
Detection: Monitor the elution profile at 259 nm, the maximum absorbance wavelength for adenosine.[2]
-
Fraction Collection and Desalting: Collect the fractions corresponding to the c-triAMP peak. Lyophilize the collected fractions to remove the volatile TEAB buffer.
III. Characterization of Synthetic this compound
A. Mass Spectrometry
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of synthesized c-triAMP.
-
Expected Mass: The theoretical monoisotopic mass of the free acid form of c-triAMP (C30H36N15O18P3) is 987.14 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation analysis.[11]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H, 13C, and 31P NMR spectroscopy can be used to confirm the cyclic structure and the 3'-5' phosphodiester linkages of c-triAMP.
IV. Application: Csm6 Ribonuclease Activation Assay
This assay is used to confirm the biological activity of the synthesized c-triAMP by measuring its ability to activate the ribonuclease activity of Csm6.
A. Protocol for Csm6 Activation Assay
-
Reaction Components:
-
Purified Csm6 enzyme
-
Synthesized and purified c-triAMP
-
A fluorescently labeled single-stranded RNA substrate (e.g., 5'-FAM-labeled RNA oligo)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT)
-
-
Procedure:
-
Incubate varying concentrations of c-triAMP with a fixed concentration of Csm6 enzyme at 37°C for 10 minutes to allow for binding and activation.
-
Initiate the cleavage reaction by adding the fluorescently labeled RNA substrate.
-
Take aliquots at different time points and quench the reaction by adding an equal volume of loading buffer containing formamide.
-
Analyze the cleavage products by denaturing PAGE and visualize the fluorescence. The appearance of smaller RNA fragments indicates Csm6 activation by c-triAMP.[12]
-
Quantitative Data Summary for Csm6 Activation:
| Parameter | Value/Range | Reference |
| Csm6 Concentration | 1 µM (dimer) | [12] |
| c-triAMP Concentration | Titration (e.g., 0-20 µM) | [12] |
| RNA Substrate Concentration | 50 nM | [12] |
| Reaction Temperature | 45°C | [12] |
Chemical Synthesis of this compound (Conceptual)
While enzymatic synthesis is often preferred for its specificity, chemical synthesis provides an alternative route. A common strategy for synthesizing cyclic oligonucleotides involves solid-phase synthesis of a linear precursor followed by an intramolecular cyclization step.
Conceptual Workflow for Chemical Synthesis:
A detailed, step-by-step protocol for the chemical synthesis of c-triAMP is beyond the scope of these application notes but would generally follow established phosphoramidite (B1245037) chemistry principles. The purification and characterization steps would be similar to those described for the enzymatically synthesized product.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the in vitro synthesis, purification, and functional validation of this compound. The enzymatic approach using the Csm complex from S. thermophilus represents a highly specific and efficient method for producing this important bacterial second messenger. The availability of synthetic c-triAMP will facilitate further research into the mechanisms of CRISPR-Cas immunity and may pave the way for novel biotechnological and therapeutic applications.
References
- 1. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. biorxiv.org [biorxiv.org]
- 4. Second messenger cA4 formation within the composite Csm1 Palm pocket of type III-A CRISPR-Cas Csm complex and its release path - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assembly of thermostable Csm complex in CRISPR-Cas type III/A system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of the Cas10-Csm Complex from Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic determinants and dynamics of cA6 synthesis in type III CRISPR-Cas effector complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. youtube.com [youtube.com]
- 10. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Csm6 ribonuclease by cyclic nucleotide binding: in an emergency, twist to open - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cyclic tri-AMP Dependent Nuclease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic trinucleotide monophosphates, specifically cyclic tri-AMP (c-tri-AMP or cA3), have emerged as critical second messengers in bacterial defense systems against bacteriophages. These signaling molecules allosterically activate specific nucleases, leading to the degradation of viral and host nucleic acids to thwart viral replication. A key c-tri-AMP dependent nuclease that has been identified is NucC, an endonuclease associated with Cyclic oligonucleotide-Based Anti-phage Signaling Systems (CBASS) and some Type III CRISPR-Cas systems.[1][2][3][4] Understanding the protocols to study the activity of NucC and other potential c-tri-AMP dependent nucleases is crucial for advancements in bacteriology, infectious disease research, and the development of novel antimicrobial strategies.
These application notes provide detailed protocols for the expression, purification, and enzymatic characterization of c-tri-AMP dependent nucleases, with a primary focus on the well-characterized NucC endonuclease.
Signaling Pathway of c-tri-AMP Dependent Nuclease Activation
Upon bacteriophage infection, a cGAS/DncV-like nucleotidyltransferase in the CBASS system is activated, leading to the synthesis of the second messenger, this compound (c-tri-AMP).[2][4] This cyclic trinucleotide then binds to an allosteric pocket on the NucC endonuclease.[1][4] NucC exists as a homotrimer in its inactive state. The binding of c-tri-AMP induces a conformational change that promotes the assembly of two NucC trimers into a homohexamer. This hexameric form is the active state of the enzyme, competent for non-specific double-stranded DNA cleavage.[1][2][4] This ultimately leads to the degradation of the bacterial chromosome, resulting in an abortive infection that prevents the propagation of the phage.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction between E. coli NucC (Ec NucC) and various cyclic nucleotides. This data is essential for designing experiments and for comparative analysis.
| Ligand | Binding Affinity (Kd) to Ec NucC | Activation of Ec NucC | Reference |
| 3',3',3' this compound (c-tri-AMP) | 0.7 µM | Strong | [1] |
| 3',3' cyclic di-AMP | 2.6 µM | Weak | [1] |
| 3'–5' linked linear di-AMP (5'-pApA) | 4.4 µM | Weak | [1] |
| 2',3' cyclic di-AMP | No Binding Detected | No Activation | [1] |
| AMP | No Binding Detected | No Activation | [1] |
Experimental Protocols
Expression and Purification of NucC Nuclease
This protocol is adapted from methods described for the expression and purification of E. coli and Vibrio metoecus NucC.[1][5]
a. Expression:
-
Transform E. coli Rosetta2(DE3) pLysS cells with a plasmid encoding for the NucC protein of interest (e.g., pET-based vector with an N-terminal His-tag).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding 0.25 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to incubate the culture at 20°C for 16 hours with shaking.[1]
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Purification:
-
Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol).[5]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 40 mM imidazole).
-
Elute the His-tagged NucC protein with elution buffer (lysis buffer containing 300 mM imidazole).
-
(Optional: for tag removal) Dialyze the eluted protein against a buffer suitable for protease cleavage (e.g., TEV protease) overnight at 4°C.
-
(Optional) Pass the dialyzed protein through a Ni-NTA column again to remove the cleaved His-tag and the protease.
-
Further purify the NucC protein by size-exclusion chromatography using a Superdex 200 column equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM NaCl, 10% (v/v) glycerol).[5]
-
Collect fractions containing the purified NucC protein, which typically elutes as a trimer.[5]
-
Concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.
In Vitro c-tri-AMP Dependent Nuclease Activity Assay
Two primary methods are used to assess the nuclease activity of NucC in the presence of c-tri-AMP: a gel-based plasmid cleavage assay and a real-time fluorescence-based assay.
a. Gel-Based Plasmid DNA Cleavage Assay:
This assay provides a qualitative and semi-quantitative measure of dsDNA cleavage.
-
Prepare a reaction mixture in a total volume of 20 µL containing:
-
Reaction Buffer: 12.5 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 10-20 mM NaCl, 10% (v/v) glycerol.[5]
-
Purified NucC protein (e.g., 250 nM).
-
Plasmid DNA substrate (e.g., pUC19, 10 nM).
-
c-tri-AMP (or other cyclic nucleotides to be tested) at various concentrations (e.g., 1 µM).
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 6X DNA loading dye containing EDTA).
-
Analyze the reaction products by agarose (B213101) gel electrophoresis (e.g., 1% agarose gel).
-
Visualize the DNA bands by staining with ethidium (B1194527) bromide or SYBR Safe. Cleavage of the supercoiled plasmid DNA will result in the appearance of linear and nicked forms, and eventually smaller fragments with complete degradation.
b. Real-Time Fluorescence-Based dsDNA Cleavage Assay:
This assay allows for a quantitative and continuous measurement of nuclease activity.
-
Use a double-stranded DNA substrate labeled with a fluorophore and a quencher on opposite strands (e.g., a FAM-labeled oligonucleotide annealed to a complementary Iowa Black® FQ-labeled oligonucleotide).[5]
-
Prepare a reaction mixture in a 96-well plate with a total volume of 100 µL per well:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence (e.g., excitation at 485 nm, emission at 520 nm for FAM) in real-time at regular intervals (e.g., every 30 seconds) for up to 60 minutes.[5] The degradation of the dsDNA substrate separates the fluorophore and quencher, resulting in an increase in fluorescence signal.
Experimental Workflow
The following diagram outlines the general workflow for studying c-tri-AMP dependent nuclease activity, from protein expression to data analysis.
References
- 1. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]
- 3. Structure and Mechanism of a Cyclic Trinucleotide-Activated Bacterial Endonuclease Mediating Bacteriophage Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Live-Cell Imaging of Cyclic di-AMP Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-AMP (c-di-AMP) is a crucial second messenger molecule in many bacteria, playing a central role in regulating fundamental cellular processes.[1] These processes include cell wall homeostasis, potassium ion transport, DNA repair, and virulence.[1][2] The synthesis and degradation of c-di-AMP are tightly controlled by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[3] Given its essentiality in many pathogenic bacteria, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial drug development.[2] Furthermore, c-di-AMP produced by intracellular bacteria can trigger a type I interferon response in host cells through the STING (stimulator of interferon genes) pathway, highlighting its importance in host-pathogen interactions.[4]
The ability to monitor the spatiotemporal dynamics of c-di-AMP in living cells is critical for understanding its physiological roles and for screening potential drug candidates that modulate its levels. This document provides an overview of the currently available genetically encoded biosensors for live-cell imaging of c-di-AMP, along with detailed protocols for their application.
Genetically Encoded Biosensors for c-di-AMP
Two main classes of genetically encoded biosensors have been developed for monitoring c-di-AMP dynamics in real-time: Förster Resonance Energy Transfer (FRET)-based biosensors and RNA-based fluorescent biosensors.
1. FRET-Based Biosensors: These sensors are single polypeptide chains containing a c-di-AMP binding domain flanked by two fluorescent proteins that form a FRET pair (e.g., CFP and YFP). Binding of c-di-AMP induces a conformational change in the sensor, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This change in the ratio of acceptor to donor fluorescence intensity can be monitored over time. A notable example is the CDA5 biosensor, which was developed using the c-di-AMP binding protein Lmo0553 from Listeria monocytogenes.[5][6]
2. RNA-Based Fluorescent Biosensors: These biosensors are composed of a c-di-AMP-responsive riboswitch aptamer fused to a fluorogenic RNA aptamer, such as Spinach2. In the absence of c-di-AMP, the Spinach2 aptamer is misfolded and cannot bind its cognate fluorophore (e.g., DFHBI). Upon binding of c-di-AMP to the riboswitch, the entire RNA molecule undergoes a conformational change that allows the Spinach2 aptamer to fold correctly, bind the fluorophore, and become fluorescent.[1][2]
Quantitative Comparison of c-di-AMP Biosensors
The selection of a biosensor depends on the specific application, including the host organism, the expected range of c-di-AMP concentrations, and the available imaging equipment. The table below summarizes the key quantitative parameters of currently available c-di-AMP biosensors.
| Biosensor Name | Type | Sensing Domain | Reported Kd | Dynamic Range | Host Organism(s) Demonstrated | Reference |
| CDA5 | FRET | Lmo0553 protein from L. monocytogenes | ~1-2 µM | Not explicitly stated, but effective in the physiological range of B. subtilis | Bacillus subtilis | [5][6] |
| yuaA-Spinach2 | RNA-based | yuaA riboswitch from B. subtilis | ~250 nM | ~2.7-fold fluorescence activation | Listeria monocytogenes, E. coli | [1] |
| bsuO P6-4 | RNA-based | ydaO/yuaA riboswitch from B. subtilis | >10-fold higher affinity than yuaA P1-4 | ~3.7-fold fluorescence activation | Staphylococcus aureus | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Figure 1. c-di-AMP Metabolism Pathway.
Figure 2. Host STING Pathway Activation by c-di-AMP.
Figure 3. General Experimental Workflow.
Experimental Protocols
Protocol 1: Live-Cell Imaging of c-di-AMP using the FRET Biosensor CDA5 in Bacillus subtilis
This protocol is adapted from the methodology described for the CDA5 biosensor.[5][6]
Materials:
-
B. subtilis strain of interest
-
Plasmid encoding the CDA5 biosensor
-
Luria-Bertani (LB) medium or other appropriate growth medium
-
Antibiotics for plasmid selection (e.g., spectinomycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction (if using an inducible promoter)
-
Microscope slides and coverslips
-
Agarose for mounting pads
-
Fluorescence microscope equipped with filters for CFP (e.g., 436 nm excitation, 480 nm emission) and YFP (e.g., 500 nm excitation, 535 nm emission), and a FRET filter set (e.g., 436 nm excitation, 535 nm emission).
Procedure:
-
Transformation: a. Transform the B. subtilis strain with the CDA5 biosensor plasmid using standard protocols (e.g., natural competence). b. Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Cell Culture and Induction: a. Inoculate a single colony into 3-5 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking. b. The next day, back-dilute the overnight culture into fresh, pre-warmed medium to an OD600 of ~0.05-0.1. c. If using an inducible promoter, add IPTG (e.g., 1 mM final concentration) when the culture reaches early- to mid-log phase (OD600 ~0.3-0.5) and continue to grow for 2-3 hours to allow for biosensor expression.
-
Preparation for Microscopy: a. Prepare a 1.5% agarose pad by melting agarose in the desired imaging medium (e.g., diluted LB). Pipette a small drop (~5 µL) onto a clean microscope slide and immediately place another slide on top to flatten the pad. b. Once the pad has solidified, remove the top slide. c. Harvest ~1 mL of the bacterial culture by centrifugation (e.g., 5000 x g for 2 minutes). d. Resuspend the cell pellet in a small volume (~10-20 µL) of the imaging medium. e. Spot 1-2 µL of the concentrated cell suspension onto the agarose pad and allow it to dry slightly. f. Place a clean coverslip over the pad and seal with nail polish or VALAP to prevent drying during imaging.
-
Image Acquisition: a. Place the slide on the stage of the pre-warmed fluorescence microscope. b. Locate the cells using phase-contrast or brightfield microscopy. c. Acquire images in three channels: i. Donor Channel (CFP): Excite at ~436 nm, collect emission at ~480 nm. ii. Acceptor Channel (YFP): Excite at ~500 nm, collect emission at ~535 nm. iii. FRET Channel: Excite at the donor wavelength (~436 nm), collect emission at the acceptor wavelength (~535 nm). d. Use appropriate exposure times to obtain good signal-to-noise ratios while minimizing phototoxicity. e. To observe dynamic changes, establish a baseline reading and then introduce the stimulus (e.g., by perfusion or adding to the edge of the agarose pad) while continuing time-lapse imaging.
-
Data Analysis: a. Perform background subtraction on all images. b. Use image analysis software (e.g., ImageJ/Fiji) to segment individual cells and measure the mean fluorescence intensity in each of the three channels for each cell. c. Correct for spectral bleed-through if necessary (requires imaging of cells expressing only the donor or only the acceptor). d. Calculate the FRET ratio (e.g., FRET/CFP or YFP/CFP) for each cell at each time point. e. Plot the change in FRET ratio over time to visualize the c-di-AMP dynamics.
Protocol 2: Live-Cell Imaging of c-di-AMP using an RNA-Based Biosensor in Listeria monocytogenes
This protocol is based on the application of the yuaA-Spinach2 biosensor.[1][2]
Materials:
-
L. monocytogenes strain of interest
-
Plasmid encoding the RNA-based biosensor (e.g., yuaA-Spinach2)
-
Brain Heart Infusion (BHI) medium or other appropriate growth medium
-
Antibiotics for plasmid selection
-
DFHBI-1T fluorophore (3,5-difluoro-4-hydroxybenzylidene imidazolinone-1-tanoate)
-
Microscope slides, coverslips, and agarose for mounting pads
-
Fluorescence microscope with a filter set appropriate for GFP/FITC (e.g., excitation ~488 nm, emission ~520 nm).
Procedure:
-
Transformation: a. Transform the L. monocytogenes strain with the biosensor plasmid via electroporation. b. Select for transformants on BHI agar plates containing the appropriate antibiotic.
-
Cell Culture: a. Inoculate a colony into BHI medium with the selective antibiotic and grow overnight at 30°C or 37°C without shaking. b. Back-dilute the culture into fresh, pre-warmed BHI medium and grow to the desired growth phase (e.g., mid-log phase, OD600 ~0.4-0.6).
-
Preparation for Microscopy: a. Prepare a 1.5% agarose pad using BHI medium as described in Protocol 1, step 3a. b. Harvest the bacterial culture and resuspend the cells in fresh BHI medium. c. Add the DFHBI-1T fluorophore to the cell suspension. A final concentration of 100-200 µM is often a good starting point. Incubate for 20-30 minutes at room temperature in the dark to allow the fluorophore to enter the cells and bind to the biosensor. d. Spot 1-2 µL of the cell suspension onto the agarose pad, cover with a coverslip, and seal.
-
Image Acquisition: a. Place the slide on the microscope stage. b. Acquire phase-contrast and fluorescence images using a GFP/FITC filter set. c. To minimize background, it is advisable to wash the cells to remove excess fluorophore before placing them on the agarose pad. d. For dynamic studies, acquire baseline images before adding a stimulus and then continue with time-lapse imaging.
-
Data Analysis: a. Perform background subtraction on the fluorescence images. b. Use image analysis software to identify individual cells and quantify the mean fluorescence intensity per cell. c. Compare the fluorescence intensity between different strains (e.g., wild-type vs. a PDE mutant) or under different conditions. d. For time-lapse experiments, plot the change in mean fluorescence intensity over time.
Applications in Research and Drug Development
-
Dissecting Signaling Pathways: Live-cell imaging with c-di-AMP biosensors allows for the real-time monitoring of signaling dynamics in response to various environmental cues and stresses, providing insights into the regulation of c-di-AMP synthesis and degradation.
-
Understanding Host-Pathogen Interactions: These biosensors can be used to study the dynamics of c-di-AMP production by intracellular pathogens within host cells and its subsequent effect on host immune responses like the STING pathway.
-
High-Throughput Drug Screening: The RNA-based biosensors, when coupled with flow cytometry, can be used for high-throughput screening of compound libraries to identify inhibitors of c-di-AMP synthesis or degradation.[1]
-
Validating Enzyme Function: Biosensors can be co-expressed with putative diadenylate cyclases or phosphodiesterases from different organisms to rapidly confirm their enzymatic activity in vivo.[1]
Conclusion
The development of genetically encoded biosensors for c-di-AMP has opened up new avenues for studying the complex roles of this second messenger in bacterial physiology and pathogenesis. The FRET- and RNA-based sensors offer complementary advantages in terms of sensitivity, dynamic range, and ease of use. The protocols and information provided herein serve as a guide for researchers to apply these powerful tools to their specific research questions, ultimately advancing our understanding of c-di-AMP signaling and aiding in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Second Messenger Cyclic di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Genetic Methods to Modulate Cyclic tri-AMP Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating fundamental cellular processes. These processes include cell wall homeostasis, potassium ion transport, DNA damage repair, and virulence.[1] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of two key enzyme families: diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[1][2] Genetic manipulation of the genes encoding these enzymes provides a powerful approach to modulate intracellular c-di-AMP levels, enabling detailed investigation of its signaling pathways and the development of novel antimicrobial strategies.
This document provides detailed application notes and experimental protocols for the genetic modulation of c-di-AMP levels in bacteria, with a primary focus on the model organism Staphylococcus aureus.
Application Notes
Genetic modulation of c-di-AMP levels is a cornerstone for understanding its physiological roles. The primary strategies involve the targeted manipulation of genes encoding diadenylate cyclases (e.g., dacA) and phosphodiesterases (e.g., gdpP).
Increasing c-di-AMP Levels:
Elevated intracellular c-di-AMP concentrations can be achieved through two main genetic approaches:
-
Overexpression of Diadenylate Cyclase (DacA): Introducing a multi-copy plasmid carrying the dacA gene under the control of an inducible promoter allows for the controlled overproduction of the DacA enzyme, leading to a significant increase in c-di-AMP synthesis. This method is particularly useful for studying the effects of high c-di-AMP concentrations on bacterial physiology and for screening for potential inhibitors of the c-di-AMP signaling pathway.
-
Deletion of Phosphodiesterase (GdpP): Knocking out the gene encoding the primary c-di-AMP phosphodiesterase, gdpP, eliminates the main degradation pathway for c-di-AMP. This results in a substantial and constitutive accumulation of the second messenger. This approach is valuable for investigating the long-term consequences of elevated c-di-AMP levels on bacterial growth, antibiotic resistance, and virulence.
Decreasing c-di-AMP Levels:
Lowering intracellular c-di-AMP concentrations can be accomplished by:
-
Gene Knockdown using CRISPR interference (CRISPRi): For essential genes like dacA in some bacteria, a complete knockout can be lethal. CRISPRi offers a powerful alternative by enabling the targeted repression of dacA transcription. This is achieved by expressing a catalytically inactive Cas9 (dCas9) protein and a guide RNA (sgRNA) that directs dCas9 to the dacA promoter or coding region, sterically hindering transcription. The level of knockdown can often be tuned by using inducible promoters to control dCas9 or sgRNA expression.
-
Site-Directed Mutagenesis to Inactivate Diadenylate Cyclase: Introducing specific point mutations into the active site of DacA can abolish its enzymatic activity. This "genetic inactivation" can mimic a gene knockout phenotype and is a precise way to study the effects of c-di-AMP deficiency.
Data Presentation
The following tables summarize quantitative data on c-di-AMP levels in genetically modified Staphylococcus aureus strains. Levels were determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or competitive ELISA.
Table 1: Modulation of c-di-AMP Levels by Genetic Manipulation of dacA
| Genetic Modification | Strain Background | Method of Modulation | c-di-AMP Concentration (µM) | Fold Change vs. Wild Type | Reference |
| Wild Type | S. aureus | - | 2 - 8 | - | [3] |
| dacA Overexpression | S. aureus | Inducible plasmid (pRMC2-dacA) | ~20 - 80 (induced) | ~10-fold increase | [1] |
| dacA Knockdown | S. aureus | CRISPRi | >10-fold decrease (induced) | >10 | [2] |
| dacAG206S Mutant | S. aureus | Site-directed mutagenesis | Significantly lower than WT | - | [4] |
Table 2: Modulation of c-di-AMP Levels by Genetic Manipulation of gdpP
| Genetic Modification | Strain Background | Method of Modulation | c-di-AMP Concentration (ng/mg protein) | Fold Change vs. Wild Type | Reference |
| Wild Type | S. aureus | - | ~5 | - | [5] |
| ΔgdpP | S. aureus | Gene knockout | Drastically increased | - | [5][6] |
| gdpP Complementation | ΔgdpP strain | Plasmid-based expression | Restored to near WT levels | - | [7][8] |
Signaling Pathways and Experimental Workflows
c-di-AMP Metabolism Signaling Pathway
Caption: Overview of c-di-AMP synthesis and degradation pathways.
Experimental Workflow for Gene Knockout (Allelic Exchange)
Caption: Workflow for generating a gene knockout using allelic exchange.
Experimental Workflow for Gene Overexpression
Caption: Workflow for inducible overexpression of a target gene.
Experimental Protocols
Protocol 1: Gene Deletion of gdpP in S. aureus by Allelic Exchange
This protocol is adapted from methods using temperature-sensitive shuttle vectors like pIMAY for homologous recombination.[9][10][11][12]
Materials:
-
S. aureus strain (e.g., RN4220)
-
E. coli cloning strain (e.g., DH5α)
-
Temperature-sensitive shuttle vector (e.g., pIMAY)
-
Primers for amplifying homology arms flanking gdpP
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics (e.g., chloramphenicol (B1208) for pIMAY in S. aureus)
-
Lysostaphin
-
Electroporator and cuvettes
Procedure:
-
Construction of the Allelic Exchange Plasmid in E. coli a. Design primers to amplify ~1 kb regions upstream and downstream of the gdpP gene. b. PCR amplify the upstream and downstream homology arms from S. aureus genomic DNA. c. Clone the amplified homology arms into the multiple cloning site of the pIMAY vector. This can be done using standard restriction digestion and ligation or by Gibson assembly. d. Transform the ligation product into a suitable E. coli cloning strain. e. Select for transformants on appropriate antibiotic plates. f. Verify the correct plasmid construction by restriction digestion and Sanger sequencing. g. Isolate a large quantity of the verified plasmid from E. coli.
-
Transformation and Integration in S. aureus a. Prepare electrocompetent S. aureus cells. b. Electroporate the purified allelic exchange plasmid into the electrocompetent S. aureus cells. c. Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic (e.g., chloramphenicol) and incubate at the permissive temperature for plasmid replication (e.g., 30°C). d. Pick a single colony and grow it in broth with the antibiotic at the permissive temperature. e. To select for plasmid integration into the chromosome, plate dilutions of the culture onto antibiotic-containing plates and incubate at the non-permissive temperature (e.g., 37°C). Colonies that grow have the plasmid integrated into the chromosome via a single crossover event.
-
Excision of the Plasmid and Selection of Deletion Mutants a. Inoculate a single colony from the integration plate into antibiotic-free broth and grow at the permissive temperature (30°C) to allow for the second crossover event and plasmid excision. b. Plate dilutions of this culture onto agar plates lacking antibiotic and incubate at 37°C. c. Screen individual colonies for the desired gene deletion. This is typically done by colony PCR using primers that flank the gdpP gene. The wild-type will yield a larger PCR product than the deletion mutant. d. Confirm the deletion by Sanger sequencing of the PCR product.
Protocol 2: Inducible Overexpression of dacA in S. aureus
This protocol utilizes a tetracycline-inducible expression vector such as pRMC2.[13][14]
Materials:
-
S. aureus strain
-
Tetracycline-inducible expression vector (e.g., pRMC2)
-
Primers for amplifying the dacA coding sequence
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics
-
Anhydrotetracycline (aTc) for induction
Procedure:
-
Construction of the Overexpression Plasmid a. Design primers to amplify the full coding sequence of the dacA gene. Include appropriate restriction sites in the primers for cloning into the expression vector. b. PCR amplify the dacA gene from S. aureus genomic DNA. c. Digest the PCR product and the pRMC2 vector with the chosen restriction enzymes. d. Ligate the digested dacA fragment into the linearized pRMC2 vector. e. Transform the ligation product into E. coli and select for transformants. f. Verify the correct plasmid construction by sequencing. g. Isolate the verified plasmid.
-
Expression in S. aureus a. Transform the pRMC2-dacA plasmid into the desired S. aureus strain by electroporation. b. Select for transformants on antibiotic-containing plates. c. To overexpress dacA, grow an overnight culture of the recombinant S. aureus strain in broth with the appropriate antibiotic. d. Dilute the overnight culture into fresh broth and grow to the desired optical density (e.g., mid-exponential phase). e. Induce dacA expression by adding aTc to the culture at a final concentration of 100-200 ng/mL. f. Continue to incubate the culture for the desired period of time (e.g., 2-4 hours). g. Harvest the cells by centrifugation for subsequent analysis, such as c-di-AMP quantification.
Protocol 3: Site-Directed Mutagenesis of dacA using QuikChange Method
This protocol allows for the introduction of specific point mutations into the dacA gene to alter its enzymatic activity.[1][3][15][16][17][18][19]
Materials:
-
Plasmid containing the wild-type dacA gene
-
Complementary mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation flanked by unmodified nucleotide sequences.
-
Mutagenesis PCR: a. Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. b. Perform thermal cycling to extend the primers and generate copies of the plasmid containing the desired mutation. Typically, 12-18 cycles are sufficient.
-
DpnI Digestion: a. Add DpnI enzyme directly to the amplification reaction. b. Incubate at 37°C for 1-2 hours. DpnI will digest the methylated, non-mutated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: a. Transform the DpnI-treated DNA into highly competent E. coli cells. b. Plate on antibiotic-containing agar plates and incubate overnight.
-
Verification: a. Isolate plasmid DNA from several individual colonies. b. Verify the presence of the desired mutation by Sanger sequencing.
Protocol 4: Quantification of c-di-AMP by LC-MS/MS
This is a general protocol for the extraction and quantification of c-di-AMP from bacterial cells.[20]
Materials:
-
Bacterial cell pellet
-
Extraction buffer (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)
-
LC-MS/MS system
-
c-di-AMP standard
Procedure:
-
Extraction of Nucleotides: a. Harvest bacterial cells by centrifugation and wash the pellet. b. Resuspend the cell pellet in ice-cold extraction buffer. c. Lyse the cells by bead beating or sonication. d. Centrifuge to pellet cell debris. e. Collect the supernatant containing the nucleotides. f. Dry the supernatant using a vacuum concentrator.
-
LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile in water). b. Inject the sample onto a reverse-phase HPLC column. c. Separate the nucleotides using a gradient of mobile phases (e.g., an aqueous solution with a weak acid and an organic solvent like acetonitrile). d. Detect and quantify c-di-AMP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. e. Quantify the absolute amount of c-di-AMP by comparing the peak area to a standard curve generated with known concentrations of a c-di-AMP standard.
References
- 1. ProtocolsQuickChange < Lab < TWiki [barricklab.org]
- 2. janeway.uncpress.org [janeway.uncpress.org]
- 3. static.igem.org [static.igem.org]
- 4. CRISPR/dCas9-mediated inhibition of gene expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103898143A - Simple bacterial gene knockout method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allelic-Exchange Procedure in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. addgene.org [addgene.org]
- 13. An improved tetracycline-inducible expression vector for Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. agilent.com [agilent.com]
- 17. mybiosource.com [mybiosource.com]
- 18. researchgate.net [researchgate.net]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Cyclic tri-AMP Analogs in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-adenosine monophosphate (c-tri-AMP) is a cyclic oligonucleotide that plays a crucial role as a second messenger in prokaryotic immune systems, specifically within Type III CRISPR-Cas systems.[1][2] Upon recognition of invading genetic material, the Cas10 subunit of the Type III interference complex synthesizes cyclic oligoadenylates (cOAs), including c-tri-AMP. These cOAs then act as allosteric activators for ancillary ribonucleases, such as Csm6, which degrade viral RNA transcripts, thereby neutralizing the threat.[3][4][5]
The transient nature and specific signaling pathways of c-tri-AMP make its analogs invaluable tools for functional studies. Chemically modified analogs can offer enhanced stability against degradation, tunable activation properties, and the ability to probe the molecular interactions within the signaling cascade. These characteristics make them essential for elucidating the precise mechanisms of c-tri-AMP-mediated pathways and for the development of novel therapeutic strategies targeting these systems.
This document provides detailed application notes and experimental protocols for the use of c-tri-AMP analogs in functional studies, with a primary focus on their role in activating Csm6 ribonucleases.
Signaling Pathway
The canonical signaling pathway involving cyclic oligoadenylates in Type III CRISPR-Cas systems is initiated by the recognition of foreign RNA by the Csm/CMR complex. This recognition event activates the cyclase domain of the Cas10 subunit, which then synthesizes cOAs from ATP. These cOAs, including c-tri-AMP, diffuse and bind to the CARF (CRISPR-Associated Rossman Fold) domain of the Csm6 ribonuclease. This binding induces a conformational change in Csm6, allosterically activating its HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain, which then non-specifically degrades RNA, contributing to the anti-phage defense.
References
Purification of Active Cyclic tri-AMP Synthase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP) is a crucial second messenger in bacterial anti-phage signaling pathways, such as the Cyclic Oligonucleotide-based Antiphage Signaling System (CBASS). The enzyme responsible for its synthesis, this compound synthase (also known as CdnC or CdnD in different bacterial species), is a member of the cGAS/DncV-like nucleotidyltransferase (CD-NTase) family.[1][2] Upon activation, often triggered by phage infection, this synthase catalyzes the conversion of three ATP molecules into a single cyclic trinucleotide molecule.[3] This c-tri-AMP then acts as an allosteric activator for downstream effector proteins, such as endonucleases, leading to an abortive infection response that prevents phage propagation.[3][4] The critical role of c-tri-AMP synthase in bacterial defense makes it a potential target for novel antimicrobial strategies and a valuable tool for studying prokaryotic immune systems.
These application notes provide detailed protocols for the expression and purification of active recombinant c-tri-AMP synthase and for the enzymatic synthesis and purification of its product, c-tri-AMP.
Data Presentation
Table 1: Representative Purification Scheme for Recombinant His-tagged this compound Synthase
| Purification Step | Total Protein (mg) | Enzyme Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 1500 | 3000 | 2 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 50 | 2500 | 50 | 83 | 25 |
| Ion Exchange Chromatography (Anion) | 15 | 2100 | 140 | 70 | 70 |
| Size Exclusion Chromatography | 10 | 1800 | 180 | 60 | 90 |
Note: The values presented are typical and may vary depending on the specific c-tri-AMP synthase construct, expression levels, and experimental conditions.
Table 2: Parameters for HPLC Analysis of c-tri-AMP Synthesis
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 1.5% B for 5 min, linear gradient to 30% B over 15 min, return to 1.5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 256 nm |
| Injection Volume | 20 µL |
| Approx. Retention Time (c-tri-AMP) | Varies, to be determined with a standard |
Signaling Pathway
References
Developing Biosensors for Real-Time Cyclic tri-AMP Monitoring
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP or cA3) is a cyclic oligonucleotide second messenger involved in prokaryotic immune responses, particularly in Type III CRISPR-Cas systems.[1] Upon detection of invading genetic material, specific enzymes synthesize c-tri-AMP, which then acts as an allosteric activator for downstream effector proteins, such as ribonucleases that degrade viral RNA.[1] The ability to monitor c-tri-AMP dynamics in real-time is crucial for understanding the intricate mechanisms of bacterial defense, identifying new antimicrobial targets, and developing novel therapeutic strategies.
These application notes provide a framework for the development and implementation of genetically encoded biosensors for real-time monitoring of c-tri-AMP in both live cells and in vitro assays. The protocols are based on established principles for other cyclic nucleotide biosensors, such as those for cAMP and c-di-AMP, and are adapted for c-tri-AMP.[2][3]
Application Note 1: Genetically Encoded FRET-Based Biosensor for Live-Cell c-tri-AMP Imaging
Principle of Operation
Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) are powerful tools for visualizing second messenger dynamics within living cells.[2][4][5] The proposed c-tri-AMP biosensor consists of a c-tri-AMP-binding protein domain sandwiched between two fluorescent proteins, a FRET donor (e.g., cyan fluorescent protein, CFP) and a FRET acceptor (e.g., yellow fluorescent protein, YFP).
In the absence of c-tri-AMP, the biosensor exists in an "open" conformation, keeping the donor and acceptor proteins spatially separated. Upon excitation of the donor, minimal energy is transferred to the acceptor, resulting in high donor fluorescence and low acceptor fluorescence. When c-tri-AMP binds to the sensing domain, it induces a conformational change, bringing the donor and acceptor into close proximity (<10 nm). This allows for efficient FRET to occur, leading to a decrease in donor emission and a simultaneous increase in acceptor emission.[4] The ratio of acceptor to donor fluorescence provides a quantitative measure of the intracellular c-tri-AMP concentration.
Caption: FRET-based biosensor mechanism for c-tri-AMP detection.
Quantitative Data Summary
The performance of a newly developed biosensor must be rigorously characterized. The following table outlines key parameters for a hypothetical c-tri-AMP biosensor, "cTA-Sensor1.0," with values based on high-performing biosensors for similar cyclic nucleotides.[2]
| Parameter | Description | Target Value |
| Binding Affinity (Kd) | Concentration of c-tri-AMP at which 50% of the biosensor is bound. Determines the sensitivity of the sensor. | 0.1 - 5 µM |
| Dynamic Range | The fold-change in the FRET ratio between the unbound and saturated states. | > 20% |
| Specificity | Preferential binding to c-tri-AMP over other cellular nucleotides (e.g., ATP, cAMP, c-di-AMP). | > 100-fold |
| Response Time (kon/koff) | The rates of association and dissociation, which determine the temporal resolution of the biosensor. | Seconds to minutes |
| pH Stability | The range of pH over which the biosensor maintains its fluorescent properties and binding affinity. | pH 6.8 - 7.8 |
| Photostability | Resistance to photobleaching during prolonged imaging sessions. | High |
Experimental Protocol: Live-Cell Imaging of c-tri-AMP Dynamics
This protocol describes the steps for expressing the cTA-Sensor1.0 in a bacterial or mammalian cell line and imaging the FRET response.
1. Materials and Reagents
-
Expression plasmid containing the cTA-Sensor1.0 coding sequence.
-
Competent cells (e.g., E. coli, B. subtilis) or mammalian cell line (e.g., HEK293T, A549).
-
Appropriate growth media and antibiotics.
-
Transfection reagent (for mammalian cells).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with a CFP/YFP FRET filter set, a sensitive camera, and environmental control.
2. Plasmid Transformation/Transfection
-
Bacterial Cells: Transform the cTA-Sensor1.0 plasmid into the desired bacterial strain using standard protocols (e.g., heat shock, electroporation).
-
Mammalian Cells: Seed cells on glass-bottom dishes. Transfect the cTA-Sensor1.0 plasmid using a suitable reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
3. Live-Cell Imaging
-
Replace growth medium with imaging buffer (e.g., PBS or phenol (B47542) red-free medium).
-
Mount the sample on the microscope stage, ensuring temperature and CO2 (for mammalian cells) are maintained.
-
Locate cells expressing the biosensor.
-
Set up image acquisition parameters:
-
CFP Channel: Excitation ~430 nm, Emission ~475 nm.
-
YFP (FRET) Channel: Excitation ~430 nm, Emission ~530 nm.
-
-
Acquire a baseline time-lapse of both channels for several minutes.
-
Introduce a stimulus known or suspected to induce c-tri-AMP production.
-
Continue time-lapse imaging to capture the dynamic response.
4. Data Analysis
-
For each time point, perform background subtraction on both the CFP and YFP images.
-
Calculate the FRET ratio (YFP/CFP) for individual cells or regions of interest.
-
Plot the normalized FRET ratio over time to visualize the c-tri-AMP dynamics.
Caption: Experimental workflow for live-cell c-tri-AMP monitoring.
Application Note 2: In Vitro c-tri-AMP Quantification Assay
Principle of Operation
The purified cTA-Sensor1.0 protein can be used for the sensitive and specific quantification of c-tri-AMP in vitro. This is particularly useful for enzyme kinetic studies, compound screening, or quantifying c-tri-AMP from cell lysates. The assay is performed in a microplate format, and the FRET ratio of the purified biosensor is measured in the presence of samples containing unknown amounts of c-tri-AMP. A standard curve is generated using known concentrations of c-tri-AMP to allow for accurate quantification.
Experimental Protocol: In Vitro c-tri-AMP Assay
1. Materials and Reagents
-
Purified cTA-Sensor1.0 protein.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2).
-
Synthetic c-tri-AMP standard.
-
Samples for analysis (e.g., cell lysates, enzyme reaction products).
-
384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with CFP/YFP FRET capabilities.
2. Assay Procedure
-
Standard Curve: Prepare a serial dilution of the c-tri-AMP standard in assay buffer (e.g., from 100 µM to 1 nM).
-
Sample Preparation: Dilute cell lysates or other samples in assay buffer to fall within the dynamic range of the biosensor.
-
Assay Plate Setup:
-
Add a fixed amount of purified cTA-Sensor1.0 protein to each well.
-
Add the c-tri-AMP standards and unknown samples to their respective wells.
-
Include a "buffer only" control (0 µM c-tri-AMP).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a fluorescence microplate reader, measuring fluorescence at ~475 nm and ~530 nm following excitation at ~430 nm.
3. Data Analysis
-
Calculate the FRET ratio (Emission 530 nm / Emission 475 nm) for all wells.
-
Plot the FRET ratio of the standards against their known concentrations.
-
Fit the data to a suitable model (e.g., a four-parameter logistic curve) to generate a standard curve.
-
Interpolate the c-tri-AMP concentrations of the unknown samples from the standard curve.
Caption: Experimental workflow for in vitro c-tri-AMP quantification.
c-tri-AMP Signaling Pathway Context
Understanding the biological context in which c-tri-AMP functions is essential for designing meaningful experiments. In Type III CRISPR-Cas systems, the detection of foreign RNA by the Cas complex triggers the synthesis of c-tri-AMP by a cyclase domain. c-tri-AMP then acts as a second messenger, diffusing and binding to effector proteins like Csm6, which activates their ribonuclease activity to degrade the invading RNA.
Caption: Simplified c-tri-AMP signaling pathway in CRISPR-Cas systems.
References
- 1. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 2. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring spatiotemporal dynamics of cyclic AMP signaling in real-time using FRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Spies in Action: Genetically Encoded Fluorescent Biosensors Light up Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Design and Application of Genetically Encodable Biosensors Based on Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclic tri-AMP (c-tri-AMP) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic triadenosine monophosphate (c-tri-AMP or cAAA) is a cyclic oligonucleotide second messenger involved in bacterial immunity.[1][2] Specifically, it is synthesized by the Cas10 subunit of Type III CRISPR-Cas systems upon the detection of invading genetic elements like bacteriophage RNA.[2] Once produced, c-tri-AMP acts as an allosteric activator for downstream effector nucleases, such as Csm6, which then degrade viral transcripts, neutralizing the threat.[1] The unique structure and signaling role of c-tri-AMP make it a molecule of significant interest for understanding bacterial defense mechanisms and for potential applications in novel antimicrobial strategies.
This document provides detailed protocols and application notes for the sample preparation, purification, and quantitative analysis of c-tri-AMP from various biological matrices. Given that dedicated, validated protocols for c-tri-AMP are not yet widely published, the methodologies presented here are adapted from robust, established procedures for analogous cyclic oligonucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic GMP-AMP (cGAMP).[3][4][5]
Signaling Pathway of c-tri-AMP in Type III CRISPR-Cas Systems
The following diagram illustrates the synthesis and function of c-tri-AMP within the bacterial Type III CRISPR-Cas defense pathway.
Caption: c-tri-AMP synthesis and activation pathway in bacterial defense.
Experimental Protocols
Accurate quantification of c-tri-AMP requires efficient extraction from the sample matrix, removal of interfering substances, and sensitive detection. The following protocols provide a starting point for method development.
Protocol 1: Extraction of c-tri-AMP from Bacterial Cell Pellets
This protocol is adapted from methods used for c-di-AMP and cGAMP extraction from bacteria.[3][5] It employs a rapid solvent-based lysis and protein precipitation.
Materials:
-
Bacterial cell pellet (e.g., from a 1-10 mL culture)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C
-
Internal Standard (IS): Isotope-labeled c-tri-AMP (e.g., ¹³C₁₅, ¹⁵N₅-c-tri-AMP), if available. If not, a non-endogenous cyclic oligonucleotide can be used for assessing recovery.
-
Microcentrifuge tubes (1.5 mL)
-
Bead-beating homogenizer and sterile beads (optional, for hard-to-lyse bacteria)
-
Refrigerated microcentrifuge (-4°C to 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Method:
-
Harvesting: Centrifuge bacterial culture at 4,000 x g for 15 minutes at 4°C. Discard the supernatant. Store the cell pellet at -80°C until extraction.
-
Lysis and Extraction:
-
Resuspend the frozen cell pellet in 500 µL of ice-cold Extraction Solvent.
-
Spike the sample with the internal standard at a known concentration.
-
For robust cell types (e.g., Gram-positive bacteria), add sterile beads and homogenize using a bead beater for 2-3 cycles of 45 seconds. Keep samples on ice between cycles.
-
For Gram-negative bacteria, vigorous vortexing for 5 minutes may be sufficient.
-
-
Protein Precipitation: Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted c-tri-AMP, to a new clean microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of LC-MS grade water or initial mobile phase (e.g., 5 mM Ammonium Acetate). Vortex thoroughly and centrifuge at 17,000 x g for 5 minutes to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
Protocol 2: Purification of c-tri-AMP using Anion Exchange Chromatography
For complex samples or when higher purity is required, anion exchange chromatography can be used to separate the negatively charged c-tri-AMP from other cellular components. This is particularly useful when analyzing samples from in vitro enzymatic synthesis reactions.[1][6]
Materials:
-
Reconstituted sample extract from Protocol 1
-
Anion Exchange Column (e.g., Mono Q or similar)
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5
-
HPLC or FPLC system
Method:
-
Equilibration: Equilibrate the anion exchange column with Buffer A.
-
Loading: Dilute the reconstituted sample extract 1:5 with Buffer A to reduce its ionic strength and load it onto the column.
-
Washing: Wash the column with several column volumes of Buffer A to remove unbound impurities.
-
Elution: Elute the bound c-tri-AMP using a linear gradient of NaCl (e.g., 0-50% Buffer B over 20 column volumes). c-tri-AMP is expected to elute at a specific salt concentration, which may require optimization.
-
Fraction Collection: Collect fractions during the elution gradient.
-
Analysis: Analyze fractions for the presence of c-tri-AMP using UV absorbance (at 259 nm) or by LC-MS/MS.
-
Desalting: Pool the c-tri-AMP-containing fractions and desalt using a suitable method (e.g., dialysis, size-exclusion chromatography, or solid-phase extraction) before final analysis or use.
General Workflow for c-tri-AMP Analysis
The diagram below outlines the complete workflow from sample collection to quantitative analysis.
Caption: General experimental workflow for c-tri-AMP quantification.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of c-tri-AMP.
Recommended Starting LC-MS/MS Parameters:
-
LC Column: A reversed-phase C18 column designed for polar analytes (e.g., with polar end-capping) is recommended to achieve retention of the highly polar c-tri-AMP molecule.[7] A common dimension is 2.1 x 50-100 mm, with a particle size of <2 µm.
-
Mobile Phase A: 5-10 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted as needed (e.g., pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Start with a high aqueous concentration (e.g., 98% A) and apply a linear gradient to increase the organic phase content.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required, but positive mode is common for similar molecules).[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transitions for c-tri-AMP (MW = 987.6 g/mol ):
-
Precursor Ion (Q1): [M+H]⁺ = 988.6 m/z
-
Product Ions (Q3): Fragmentation will likely yield characteristic ions corresponding to one, two, or three AMP units. Potential fragments to monitor would be related to adenosine (B11128) (136.1 m/z), AMP (348.1 m/z), or linear di-AMP (677.1 m/z). These transitions must be empirically determined by infusing a pure c-tri-AMP standard.
Quantitative Data and Performance
Specific, validated performance data for c-tri-AMP assays are not widely available in the literature. The table below presents typical performance characteristics adapted from validated LC-MS/MS methods for other cyclic dinucleotides like c-di-AMP and cGAMP.[4][8][9] These values should be considered as targets during in-house method development and validation for c-tri-AMP.
| Parameter | Representative Performance Characteristic |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Extraction Recovery | 75 - 95% |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Note: The stability of oligonucleotides is crucial. While cyclic structures offer enhanced stability against exonucleases, samples should be stored at -80°C for long-term storage and kept on ice during processing to minimize potential degradation.[10][11][12] Lyophilized standards are generally stable for years when stored at -20°C.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biolog.de [biolog.de]
- 3. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 7. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cyclic AMP and cyclic GMP levels in Krebs-Henseleit solution by LC-MS/MS: Application in washed platelet aggregation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and application of an LC-MS/MS method for measuring the effect of (partial) agonists on cAMP accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 11. Stability and Storage of Oligonucleotides [biosyn.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for High-Throughput Screening of Cyclic tri-AMP Inhibitors
Publication ID: ANP-HTS-2025-01 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclic tri-AMP (c-tri-AMP or cA3) is a crucial second messenger in bacterial signaling pathways, particularly in the context of anti-phage defense mechanisms.[1] Synthesized by cyclase enzymes, c-tri-AMP activates downstream effectors, such as nucleases, leading to a protective response against viral infections. The inhibition of c-tri-AMP production or its binding to effector proteins presents a promising strategy for developing novel antibacterial agents or tools to modulate bacterial defense systems.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting the interaction between c-tri-AMP and its effector proteins. The primary method described is a competitive Fluorescence Polarization (FP) assay, a robust and homogeneous technique well-suited for HTS campaigns.[2][3]
c-tri-AMP Signaling Pathway in Bacterial Anti-Phage Defense
In many bacteria, upon phage infection, a cyclase synthase is activated, which synthesizes c-tri-AMP from ATP. This cyclic oligonucleotide then acts as an allosteric activator for various effector proteins, including CRISPR-associated nucleases (e.g., Cas) or standalone effector proteins with nuclease domains. Activation of these nucleases leads to the degradation of host and phage genetic material, resulting in abortive infection and preventing the propagation of the phage within the bacterial population. Inhibitors targeting this pathway could either block c-tri-AMP synthesis or prevent its binding to the effector, thereby neutralizing the bacterial defense mechanism.
HTS Application Note: Fluorescence Polarization Assay
Assay Principle
Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[3][4] A small, fluorescently labeled c-tri-AMP molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this tracer binds to a much larger effector protein, its tumbling is restricted, leading to a high polarization signal.[2]
In a competitive HTS format, potential inhibitors from a compound library compete with the fluorescent tracer for binding to the effector protein. Effective inhibitors will displace the tracer, causing it to tumble freely again and leading to a decrease in the FP signal. This decrease is proportional to the inhibitor's binding affinity.[4]
HTS Experimental Workflow
The workflow for an FP-based HTS campaign is designed for simplicity and automation, typically in 384- or 1536-well plate formats.[5][6]
Detailed Experimental Protocol: FP Competitive Binding Assay
This protocol is optimized for a 384-well plate format.
Materials and Reagents
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.01% (v/v) Tween-20.
-
Effector Protein: Purified c-tri-AMP binding effector protein (e.g., a Cas nuclease domain) at a stock concentration of 10 µM.
-
Fluorescent Tracer: Fluorescein-labeled c-tri-AMP (FITC-cA3) at a stock concentration of 1 µM.
-
Compound Library: Small molecule library plated in 384-well plates, typically at 10 mM in DMSO.
-
Control Inhibitor: A known non-fluorescent c-tri-AMP analog or a previously identified inhibitor.
-
Plates: Black, low-volume, non-binding surface 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[7]
Assay Procedure
-
Compound Plating:
-
Prepare a working compound plate by diluting the master library. For a final assay concentration of 10 µM, add 20 nL of 10 mM compound stock to each well.
-
Include control wells:
-
Negative Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a saturating concentration of a known control inhibitor.
-
-
-
Reagent Preparation:
-
Dilute the Effector Protein in Assay Buffer to a working concentration of 2X the final desired concentration. The final concentration should be determined from a prior protein titration experiment (typically around the Kd of the tracer).
-
Dilute the FITC-cA3 Tracer in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
-
Assay Execution (Final Volume: 20 µL):
-
Add 10 µL of the 2X Effector Protein solution to all wells of the compound plate.
-
Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the protein.
-
Add 10 µL of the 2X FITC-cA3 Tracer solution to all wells.
-
Centrifuge the plate again.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis
-
Assay Quality Control: Calculate the Z'-factor to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Mean_high and SD_high are from the negative control (high mP signal).
-
Mean_low and SD_low are from the positive control (low mP signal).
-
-
Hit Identification:
-
Normalize the data by calculating the percent inhibition for each compound well:
-
% Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
-
-
Set a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls) or a fixed inhibition value (e.g., >50% inhibition).
-
-
Dose-Response and IC₅₀ Determination:
-
Confirm primary hits by re-testing.
-
Perform dose-response experiments for confirmed hits by creating a serial dilution of the compound.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).[9][10]
-
Data Presentation
Quantitative results from the screening and follow-up experiments should be summarized for clear comparison.
HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | Fluorescence Polarization | Homogeneous, competitive binding assay |
| Plate Format | 384-well | Low-volume, non-binding surface |
| Final Assay Volume | 20 µL | - |
| Effector Protein Conc. | 50 nM | Final concentration in assay |
| FITC-cA3 Tracer Conc. | 10 nM | Final concentration in assay |
| High Signal (mP) | 210 ± 8 | Mean ± SD of negative control (DMSO) |
| Low Signal (mP) | 75 ± 5 | Mean ± SD of positive control |
| Z'-Factor | 0.78 | Indicates excellent assay quality |
Example Hit Compound Data
The following table presents hypothetical data for confirmed hit compounds. The IC₅₀ is the concentration of an inhibitor required for 50% inhibition in vitro.[11][12]
| Compound ID | HTS % Inhibition | IC₅₀ (µM) | Max Inhibition (%) | Hill Slope |
| HTS-001 | 85.2 | 1.2 | 98.5 | 1.1 |
| HTS-002 | 76.5 | 4.5 | 95.1 | 0.9 |
| HTS-003 | 68.1 | 11.8 | 92.3 | 1.0 |
| Control Inhibitor | 99.1 | 0.05 | 100.0 | 1.0 |
Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should independently optimize assay conditions for their specific effector protein, tracer, and instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. Development of a Cell-Based Assay for Identifying KCa3.1 Inhibitors Using Intestinal Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Cyclic tri-AMP for Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic tri-AMP (c-tri-AMP or cA3) is a cyclic oligonucleotide second messenger that plays a critical role in prokaryotic defense against viral infections through the Type III CRISPR-Cas system. Upon recognition of invading RNA, the Cas10 subunit of the Csm (in Type III-A) or Cmr (in Type III-B) complex is activated to synthesize cyclic oligoadenylates (cOAs), including c-tri-AMP. These cOAs then act as allosteric activators for ancillary effector proteins, such as the ribonuclease Csm6 or the DNA endonuclease NucC, which degrade viral and host nucleic acids to thwart the infection.
The study of c-tri-AMP-protein interactions is crucial for understanding the intricacies of this defense mechanism and for the development of novel antimicrobial strategies. Radiolabeling of c-tri-AMP, typically with Phosphorus-32 (³²P), provides a highly sensitive method for characterizing these binding events, enabling the determination of binding affinities and the screening of potential inhibitors. These application notes provide detailed protocols for the enzymatic synthesis of [α-³²P]c-tri-AMP and its use in binding assays to quantify its interaction with effector proteins.
Signaling Pathway
The c-tri-AMP signaling pathway is an integral part of the Type III CRISPR-Cas immune response. The pathway begins with the recognition of a target RNA by the CRISPR RNA (crRNA)-guided Csm/Cmr effector complex. This recognition event triggers a conformational change in the Cas10 subunit, activating its cyclase domain. Using ATP as a substrate, Cas10 synthesizes c-tri-AMP. The newly synthesized c-tri-AMP then diffuses and binds to the CARF (CRISPR-Associated Rossmann Fold) domain of effector proteins like Csm6, leading to their allosteric activation and subsequent degradation of viral transcripts.
Caption: Type III CRISPR-Cas c-tri-AMP signaling pathway.
Quantitative Data Presentation
The binding affinity of c-tri-AMP to its effector proteins is a key parameter in understanding the signaling pathway. While direct determination of the dissociation constant (Kd) using radiolabeled c-tri-AMP is the gold standard, such data is not always readily available in the literature. The following table summarizes a known binding affinity for a c-tri-AMP analog determined by Isothermal Titration Calorimetry (ITC), which provides a valuable benchmark for binding studies.
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| 3',3',3' cAAA (c-tri-AMP) | NucC | Isothermal Titration Calorimetry (ITC) | 0.7 µM | [1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of [α-³²P]c-tri-AMP
This protocol describes the synthesis of radiolabeled c-tri-AMP using the cyclase activity of the Cas10 protein within the Csm complex.
Materials:
-
Purified Csm complex (containing active Cas10)
-
[α-³²P]ATP (3000 Ci/mmol)
-
Target RNA oligonucleotide (complementary to the crRNA in the Csm complex)
-
Reaction Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol
-
Thin Layer Chromatography (TLC) plate (e.g., PEI-Cellulose F)
-
TLC Running Buffer: 1 M LiCl, 1 M formic acid
-
Phosphor imager system
Procedure:
-
Set up the reaction mixture in a total volume of 20 µL:
-
1 µM purified Csm complex
-
1.5 µM target RNA
-
1 µL [α-³²P]ATP
-
2 µL 10x Reaction Buffer
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Spot 2 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the TLC Running Buffer until the solvent front is near the top.
-
Dry the TLC plate and visualize the radiolabeled products using a phosphor imager. The [α-³²P]c-tri-AMP will migrate slower than the unreacted [α-³²P]ATP.
-
For purification, the corresponding spot can be scraped from the TLC plate and the [α-³²P]c-tri-AMP can be eluted using a high-salt buffer.
Caption: Experimental workflow for [α-³²P]c-tri-AMP synthesis.
Protocol 2: Filter Binding Assay for [α-³²P]c-tri-AMP
This protocol allows for the quantitative measurement of the binding affinity between [α-³²P]c-tri-AMP and a target protein.[2][3][4]
Materials:
-
Purified target protein (e.g., Csm6 or NucC)
-
[α-³²P]c-tri-AMP (purified)
-
Binding Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membrane (0.45 µm pore size)
-
Dot blot or filter manifold apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the target protein in Binding Buffer.
-
In a 96-well plate, set up binding reactions in a total volume of 50 µL:
-
A fixed, low concentration of [α-³²P]c-tri-AMP (e.g., 1 nM).
-
Varying concentrations of the target protein.
-
Include a control with no protein.
-
-
Incubate the reactions at room temperature for 30 minutes to reach equilibrium.
-
Pre-wet the nitrocellulose membrane in Wash Buffer.
-
Assemble the dot blot apparatus with the pre-wetted membrane.
-
Apply each binding reaction to a separate well of the dot blot apparatus under vacuum.
-
Wash each well twice with 100 µL of ice-cold Wash Buffer.
-
Disassemble the apparatus and allow the membrane to air dry.
-
Cut out each dot and place it in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the bound [α-³²P]c-tri-AMP as a function of the protein concentration and fit the data to a one-site binding equation to determine the Kd.
Protocol 3: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a rapid and high-throughput method for detecting and quantifying protein-ligand interactions.[1][5][6][7]
Materials:
-
Purified target protein
-
[α-³²P]c-tri-AMP
-
Binding Buffer (as in Protocol 2)
-
Nitrocellulose membrane (0.45 µm)
-
Phosphor imager system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a series of binding reactions as described in the Filter Binding Assay (steps 1 and 2).
-
Spot 1-2 µL of each reaction onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphor screen.
-
Image the screen using a phosphor imager.
-
Quantify the signal intensity of the central spot (bound complex) and the surrounding ring (unbound ligand).
-
Calculate the fraction of bound ligand for each protein concentration.
-
Plot the fraction of bound ligand versus protein concentration and fit the data to determine the Kd.
Caption: Workflow for c-tri-AMP binding assays.
References
- 1. Differential radial capillary action of ligand assay for high-throughput detection of protein-metabolite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
- 5. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential radial capillary action of ligand assay for high-throughput detection of protein-metabolite interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclic tri-AMP (c-di-AMP) ELISA
Welcome to the technical support center for Cyclic tri-AMP (c-di-AMP) ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their c-di-AMP ELISA experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a competitive ELISA and how does it work for c-di-AMP?
A1: A competitive ELISA is a type of immunoassay used to detect and quantify small molecules like cyclic di-AMP (c-di-AMP). In this format, the c-di-AMP in your sample competes with a labeled c-di-AMP (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific anti-c-di-AMP antibody that is coated on the microplate wells. The amount of labeled c-di-AMP that binds to the antibody is inversely proportional to the amount of c-di-AMP in the sample. Therefore, a higher concentration of c-di-AMP in the sample will result in a lower signal, and a lower concentration of c-di-AMP will result in a higher signal.[1][2]
Q2: What are the most common causes of high background noise in a c-di-AMP ELISA?
A2: High background noise in an ELISA can obscure the true signal and reduce the sensitivity of the assay.[3] The most common culprits for high background in a c-di-AMP competitive ELISA include:
-
Insufficient Washing: Inadequate removal of unbound reagents, particularly the enzyme-labeled c-di-AMP, is a primary cause of high background.[4][5][6]
-
Ineffective Blocking: If the blocking buffer does not effectively cover all unoccupied sites on the microplate, the labeled c-di-AMP or other reagents can bind non-specifically, leading to a high background signal.[3][7]
-
High Concentration of Detection Reagents: Using too high a concentration of the anti-c-di-AMP antibody or the enzyme-conjugated c-di-AMP can lead to increased non-specific binding.[8][9]
-
Contaminated Reagents or Buffers: Microbial contamination or cross-contamination of buffers and reagents can introduce substances that interfere with the assay and increase background.
-
Improper Incubation Times or Temperatures: Deviating from the recommended incubation parameters can affect the binding kinetics and lead to higher background.[9][10]
-
Sample Matrix Effects: Components in the sample (e.g., from cell lysates) can interfere with the assay and contribute to non-specific binding.[1]
Q3: How can I prepare my bacterial or mammalian cell lysates to minimize background in a c-di-AMP ELISA?
A3: Proper sample preparation is crucial for reducing background noise. For bacterial lysates, a common procedure involves growing the cells to the desired phase, harvesting by centrifugation, and washing the pellet multiple times with a suitable buffer like PBS to remove media components. The cells are then lysed, and the resulting lysate can be used in the assay. It is important to test for matrix interference by performing serial dilutions of your sample. If different dilutions do not yield consistent results (after correcting for the dilution factor), sample purification may be necessary.[11] For mammalian cells, similar principles apply, and it's important to choose a lysis buffer that is compatible with the ELISA kit. Always centrifuge your lysates to pellet any cellular debris before adding the supernatant to the ELISA plate.
Q4: What is the "edge effect" in ELISA and how can I avoid it?
A4: The edge effect refers to the phenomenon where the wells on the periphery of the microplate show different absorbance readings compared to the inner wells, even when they contain the same sample. This is often caused by temperature gradients across the plate during incubation or by evaporation from the outer wells. To avoid the edge effect, ensure that the plate and all reagents are at room temperature before starting the assay, use a plate sealer during incubations, and avoid stacking plates in the incubator.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your c-di-AMP ELISA experiments.
Issue 1: High Background Signal
A high background signal can significantly reduce the dynamic range and sensitivity of your assay. The following table summarizes the potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of the wash buffer after each step. Tap the inverted plate on a clean paper towel to remove any residual liquid.[5][6] |
| Ineffective Blocking | Optimize the blocking buffer. Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking solutions). Increase the concentration of the blocking agent or the incubation time.[3][7] |
| High Antibody/Tracer Concentration | Perform a checkerboard titration to determine the optimal concentrations of both the capture antibody and the enzyme-labeled c-di-AMP.[8] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water. Filter-sterilize buffers if necessary. Use sterile pipette tips and reagent reservoirs. |
| Incorrect Incubation Time/Temp | Strictly adhere to the incubation times and temperatures specified in the kit protocol. Longer incubation times can sometimes increase background.[9][10] |
| Substrate Solution Issues | Ensure the substrate solution is fresh and has not been exposed to light for extended periods. The substrate should be colorless before use. |
Proper washing is critical for reducing background. The following table illustrates the expected trend of how increasing the number of wash cycles can reduce the background absorbance and improve the signal-to-noise ratio (S/N).
| Number of Wash Cycles | Example Background OD | Example Max Signal OD | Example Signal-to-Noise Ratio (S/N) |
| 1 | 0.850 | 1.500 | 1.8 |
| 3 | 0.250 | 1.450 | 5.8 |
| 5 | 0.100 | 1.420 | 14.2 |
| 7 | 0.080 | 1.410 | 17.6 |
Note: These are representative values to illustrate the trend. Actual values will vary depending on the specific assay conditions. The general principle is that more washes lead to lower background, though excessive washing can also reduce the specific signal.
Issue 2: Weak or No Signal
A weak or absent signal can be equally frustrating. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared according to the protocol. |
| Expired or Inactive Reagents | Check the expiration dates of all kit components. Ensure proper storage conditions have been maintained. |
| Omission of a Reagent | Carefully review the protocol to ensure all steps were performed in the correct order and no reagents were accidentally omitted. |
| Low Antibody/Tracer Concentration | Perform a titration to ensure the concentrations of the capture antibody and labeled c-di-AMP are optimal. |
| Substrate Inactivity | Use fresh substrate. Some substrates are light-sensitive and can lose activity over time. |
| Presence of Inhibitors | Ensure that buffers (e.g., wash buffer) do not contain inhibitors of the enzyme used for detection (e.g., sodium azide (B81097) for HRP). |
The concentration of the capture antibody and the labeled c-di-AMP are critical for a robust signal. The following table illustrates how varying these concentrations can impact the assay signal.
| Capture Antibody (µg/mL) | Labeled c-di-AMP (ng/mL) | Example Max Signal OD | Example Background OD | Example S/N Ratio |
| 0.5 | 50 | 0.800 | 0.150 | 5.3 |
| 1.0 | 50 | 1.500 | 0.120 | 12.5 |
| 2.0 | 50 | 1.800 | 0.130 | 13.8 |
| 1.0 | 25 | 1.200 | 0.090 | 13.3 |
| 1.0 | 100 | 1.900 | 0.250 | 7.6 |
Note: This table shows representative data to illustrate the importance of optimizing reagent concentrations. The optimal concentrations will need to be determined empirically for each specific assay.[8]
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer
Objective: To determine the most effective blocking buffer for reducing non-specific binding and maximizing the signal-to-noise ratio in your c-di-AMP ELISA.
Materials:
-
c-di-AMP ELISA plate coated with anti-c-di-AMP antibody
-
Various blocking buffers to test (e.g., 1% BSA in PBST, 5% non-fat dry milk in PBST, commercial blocking solutions)
-
Wash buffer (e.g., PBST)
-
Enzyme-labeled c-di-AMP
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the ELISA plate with the anti-c-di-AMP antibody according to your standard protocol.
-
Wash the plate twice with wash buffer.
-
Divide the plate into sections for each blocking buffer you want to test.
-
Add 200 µL of each blocking buffer to the appropriate wells. Include a set of wells with no blocking buffer as a negative control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly (e.g., 3-5 times) with wash buffer.
-
To half of the wells for each blocking condition, add only assay buffer (these will be your "background" wells).
-
To the other half of the wells for each blocking condition, add the enzyme-labeled c-di-AMP at your working concentration (these will be your "maximum signal" wells).
-
Incubate according to your standard protocol.
-
Wash the plate thoroughly.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the average absorbance for the background and maximum signal wells for each blocking buffer.
-
Determine the signal-to-noise ratio (S/N = Max Signal OD / Background OD) for each blocking buffer. The buffer that provides the highest S/N ratio is the optimal choice.
Protocol 2: Checkerboard Titration of Antibody and Labeled c-di-AMP
Objective: To determine the optimal concentrations of the capture antibody and the enzyme-labeled c-di-AMP to achieve the best assay performance.
Materials:
-
Uncoated ELISA plates
-
Anti-c-di-AMP antibody
-
Enzyme-labeled c-di-AMP
-
Coating buffer
-
Blocking buffer
-
Wash buffer
-
Substrate and stop solutions
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the anti-c-di-AMP antibody in coating buffer (e.g., 0.5, 1, 2, 4 µg/mL).
-
Coat different rows of the ELISA plate with the different concentrations of the capture antibody. Incubate as per your protocol.
-
Wash and block the entire plate with your optimized blocking buffer.
-
Prepare serial dilutions of the enzyme-labeled c-di-AMP in assay buffer (e.g., 25, 50, 100, 200 ng/mL).
-
Add the different concentrations of the labeled c-di-AMP to different columns of the plate.
-
Incubate, wash, and develop the plate as per your standard protocol.
-
Read the absorbance.
-
Analyze the data to find the combination of capture antibody and labeled c-di-AMP concentrations that gives a high maximum signal with a low background, resulting in the best signal-to-noise ratio.
Visualizations
c-di-AMP Signaling Pathway
Caption: Overview of c-di-AMP synthesis, degradation, and downstream signaling pathways.
Competitive ELISA Workflow for c-di-AMP
Caption: Step-by-step workflow for a typical c-di-AMP competitive ELISA.
Troubleshooting Decision Tree for High Background
Caption: A decision tree to systematically troubleshoot high background issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Data analysis for ELISA | Abcam [abcam.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 6. biocompare.com [biocompare.com]
- 7. product.atagenix.com [product.atagenix.com]
- 8. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Influence of the incubation temperature and the batch components on the sensitivity of an enzyme-linked immunosorbent assay to detect Aujeszky's disease virus glycoprotein E (gE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. seracare.com [seracare.com]
troubleshooting poor yield in enzymatic Cyclic tri-AMP synthesis
Welcome to the Technical Support Center for Enzymatic Cyclic tri-AMP Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their c-tri-AMP synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind enzymatic c-tri-AMP synthesis?
Enzymatic synthesis of this compound (c-tri-AMP) typically involves a cyclase enzyme, such as a c-tri-AMP synthase or a related enzyme from the CRISPR-Cas system (e.g., the Cas10 subunit of a Type III CRISPR effector complex).[1][2] This enzyme catalyzes the condensation of three molecules of adenosine (B11128) triphosphate (ATP) into a cyclic oligonucleotide, releasing pyrophosphate in the process. The reaction requires specific buffer conditions, pH, temperature, and often the presence of divalent metal ions as cofactors.
Q2: What are the critical components of the synthesis reaction?
The essential components for a successful enzymatic c-tri-AMP synthesis reaction are:
-
High-Purity Enzyme: A properly folded and active c-tri-AMP synthase or relevant cyclase.
-
High-Quality Substrate: ATP of high purity, free from inhibitors or significant amounts of ADP/AMP.[3]
-
Reaction Buffer: A buffer that maintains the optimal pH for enzyme activity (typically around pH 7.0-8.0).
-
Divalent Metal Ions: Ions like Mg²⁺ or Mn²⁺ are often crucial cofactors for cyclase activity.[4]
-
Nuclease-Free Water: To prevent degradation of the ATP substrate and the c-tri-AMP product.
Q3: How is the final c-tri-AMP product typically purified?
Purification is commonly achieved using chromatographic techniques. Anion-exchange chromatography is effective for separating the negatively charged c-tri-AMP from other reaction components.[5][6] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is also widely used for high-purity separation and quantification.[5][6][7]
Troubleshooting Guide for Poor Yield
This guide addresses common issues encountered during enzymatic c-tri-AMP synthesis that can lead to low product yield.
Problem: Very Low or No c-tri-AMP Product Detected
Expand for troubleshooting steps
Possible Cause 1: Inactive Enzyme
-
Solution:
-
Verify Enzyme Purity and Concentration: Run the purified enzyme on an SDS-PAGE gel to check for integrity and purity. Use a standard protein quantification assay (e.g., Bradford or BCA) to confirm the concentration.
-
Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.
-
Perform an Activity Assay: If a standard activity assay is available, test the enzyme's catalytic activity with fresh substrates and positive controls.
-
Possible Cause 2: Substrate Degradation or Inhibition
-
Solution:
-
Use Fresh ATP: ATP solutions can hydrolyze over time, especially if not stored properly at a neutral pH and low temperature.[8] Use a fresh stock of high-purity ATP.
-
Check for Contaminants: Ensure all reagents, buffers, and water are nuclease-free. Contaminating nucleases can degrade the ATP substrate.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Solution:
-
Confirm Component Concentrations: Double-check the final concentrations of the enzyme, ATP, and metal ions in the reaction mixture.
-
Verify Buffer pH: Measure the pH of the reaction buffer at the reaction temperature, as pH can shift with temperature.[9]
-
Review Protocol: Carefully review the entire experimental protocol to ensure no steps were missed or altered.
-
Below is a logical workflow to diagnose the issue of no product formation.
Problem: Low Yield of c-tri-AMP Product
Expand for troubleshooting steps
Possible Cause 1: Non-Optimal Reagent Concentrations
-
Solution: Systematically optimize the concentration of key reaction components.
-
Enzyme Concentration: Titrate the enzyme concentration to find the optimal level where the reaction rate is maximal without being limited by substrate availability.
-
ATP Concentration: High concentrations of ATP can sometimes lead to substrate inhibition.[3] Perform a titration to determine the optimal ATP concentration for your specific enzyme.
-
Divalent Metal Ion Concentration: The type and concentration of divalent metal ions (e.g., Mg²⁺, Mn²⁺) are critical.[4] An improper concentration can significantly hinder enzyme activity.[10] Titrate the metal ion concentration (e.g., from 1 mM to 20 mM).
-
Possible Cause 2: Incorrect Reaction Time or Temperature
-
Solution:
-
Time Course Experiment: Run the reaction and take samples at various time points (e.g., 10 min, 30 min, 1 hr, 2 hrs, 4 hrs) to determine when the reaction reaches completion. The enzyme may lose activity over longer incubation periods, or the product could be subject to degradation.
-
Temperature Optimization: While many enzymatic reactions are run at 37°C, this may not be optimal for your specific cyclase.[5][6] Test a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C) to find the ideal condition.[9][]
-
Possible Cause 3: Product Loss During Purification
-
Solution:
-
Analyze Pre-Purification Sample: Run a sample of the crude reaction mixture on HPLC or LC-MS to quantify the amount of c-tri-AMP produced before purification. This will help determine if the low yield is from the reaction itself or the purification step.
-
Optimize Purification Protocol: If significant loss occurs during purification, optimize the protocol. This could involve adjusting the salt gradient in ion-exchange chromatography or using a different type of column for HPLC.[7] Inefficient desalting or buffer exchange steps can also lead to yield loss.[12]
-
Data Tables for Reaction Optimization
The optimal conditions can vary significantly between different cyclase enzymes. The following tables provide example ranges and specific conditions reported for related cyclic oligonucleotide syntheses that can serve as a starting point for optimization.
Table 1: General Reaction Parameter Optimization Ranges
| Parameter | Typical Range | Rationale |
| Enzyme Conc. | 1 - 20 µM | Enzyme availability should not be the rate-limiting step. |
| ATP Conc. | 0.5 - 5 mM | Must be sufficient for conversion, but excess can cause inhibition.[3] |
| Divalent Cation | 5 - 20 mM | Essential cofactor for cyclase activity; concentration is critical.[4][10] |
| pH | 6.5 - 8.5 | Enzyme activity is highly dependent on pH. |
| Temperature | 25 - 42 °C | Balances reaction rate with enzyme stability.[9] |
| Incubation Time | 1 - 12 hours | Should be long enough for reaction completion but short enough to avoid product degradation. |
Table 2: Example Reaction Conditions for c-di-NMP Synthesis
These conditions for cyclic di-nucleotide synthesis can be adapted for c-tri-AMP.
| Enzyme | Substrate(s) | Buffer Conditions | Divalent Ion | Temp. | Yield | Reference |
| DncV | 2 mM ATP | 25 mM Tris-HCl (pH 7.5), 100 mM NaCl | 10 mM MgCl₂ | 37°C | N/A | [4] |
| mcGAS | 100 µM ATP, 100 µM GTP | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl | 5 mM MgCl₂ | 37°C | 85-90% | [5][6] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of c-tri-AMP
This protocol provides a general workflow for the synthesis reaction. Concentrations should be optimized as described in the troubleshooting section.
-
Reaction Assembly:
-
On ice, prepare a master mix containing nuclease-free water, 10x reaction buffer, and the divalent metal ion solution.
-
In a reaction tube, add the required volume of the ATP substrate.
-
Add the master mix to the reaction tube.
-
Initiate the reaction by adding the c-tri-AMP synthase enzyme to the tube. Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at the optimized temperature (e.g., 37°C) for the predetermined optimal time (e.g., 4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by heating the mixture to 70-95°C for 10 minutes to denature the enzyme.[4]
-
Alternatively, the reaction can be stopped by adding EDTA to chelate the divalent metal ions or by proceeding directly to a purification step that separates the enzyme from the product.
-
-
Analysis:
-
Analyze a small aliquot of the crude reaction mixture using HPLC or LC-MS to confirm product formation and estimate the initial yield.
-
Protocol 2: Purification of c-tri-AMP using Anion-Exchange Chromatography
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the denatured enzyme and any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Chromatography:
-
Equilibrate an anion-exchange column (e.g., Q-Sepharose) with the binding buffer.
-
Load the diluted sample onto the column.
-
Wash the column with several column volumes of the binding buffer to remove unbound molecules.
-
Elute the bound c-tri-AMP using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).[6]
-
-
Fraction Analysis:
-
Collect fractions during the elution step.
-
Analyze the absorbance of the fractions at 256-260 nm to identify those containing nucleic acids.
-
Confirm the presence and purity of c-tri-AMP in the relevant fractions using HPLC or LC-MS.
-
-
Desalting:
-
Pool the pure fractions containing c-tri-AMP.
-
Perform a buffer exchange or desalting step using size-exclusion chromatography or dialysis to remove the high salt concentration from the elution buffer.
-
Context: The Role of c-tri-AMP in Biology
Understanding the biological context of c-tri-AMP can be valuable. In many prokaryotes, c-tri-AMP (and other cyclic oligoadenylates) acts as a crucial second messenger in the Type III CRISPR-Cas immune response.
References
- 1. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 6. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 10. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdmo.sylentis.com [cdmo.sylentis.com]
Technical Support Center: Preservation of Cyclic tri-AMP
Welcome to the technical support center for cyclic tri-AMP (c-tri-AMP) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address challenges related to c-tri-AMP degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (c-tri-AMP or cA3) is a cyclic oligonucleotide that functions as a second messenger in prokaryotic defense systems.[1] In Type III CRISPR-Cas systems, the detection of invading viral RNA triggers an enzyme called Cas10 to synthesize c-tri-AMP.[1][2] This molecule then binds to and activates ancillary ribonucleases (like Csm6 or Csx1), which degrade both viral and cellular RNA, leading to a potent antiviral state.[2][3][4]
Q2: What causes c-tri-AMP to degrade during sample preparation?
A2: The primary cause of c-tri-AMP degradation is a family of enzymes called Ring Nucleases .[5][6] These enzymes are highly efficient phosphodiesterases that specifically recognize and cleave the phosphodiester bonds of cyclic oligoadenylates, linearizing them and rendering them inactive.[5][6] Some CRISPR-associated effector proteins (e.g., Csm6) can also degrade their own c-tri-AMP activator as a self-limiting mechanism.[3] These enzymes are robust and can remain active after cell lysis, rapidly destroying the target analyte.
Q3: Are there specific inhibitors I can use to prevent c-tri-AMP degradation?
A3: Currently, there is a scarcity of commercially available, validated inhibitors that specifically target the Ring Nucleases responsible for c-tri-AMP degradation.[7] Research into such inhibitors is ongoing, but it remains a key challenge in the field.[7] Therefore, sample preparation strategies must rely on rapid and aggressive inactivation of all enzymatic activity rather than specific chemical inhibition.
Q4: What is the most critical step in preventing c-tri-AMP loss?
A4: The most critical step is the lysis and quenching stage. As soon as the cell membrane is disrupted, c-tri-AMP is exposed to degrading enzymes. Therefore, the lysis buffer must be designed to immediately and irreversibly denature and inactivate all nucleases. This is typically achieved through a combination of chemical denaturants and rapid temperature changes (e.g., boiling or flash freezing).
Q5: How stable is c-tri-AMP once purified or in a properly quenched sample?
A5: Purified c-tri-AMP is reasonably stable at room temperature for short-term handling and shipping.[2] However, for long-term storage, it should be kept in the freezer, preferably in a lyophilized form.[2] In a lysate where enzymes have been effectively inactivated, the stability of c-tri-AMP is expected to be high, especially when stored at -80°C. Stability at higher temperatures (-20°C or 4°C) should be empirically validated, as residual enzymatic activity or chemical hydrolysis can still occur over time.
Troubleshooting Guide
This guide addresses common issues encountered during c-tri-AMP quantification experiments.
Problem 1: Low or No Detectable c-tri-AMP Signal
| Possible Cause | Recommended Action |
| Ineffective Enzyme Inactivation | The most likely cause. Ring Nucleases are highly active and may not be inactivated by standard lysis buffers. Solution: Switch to a more aggressive lysis method. Immediately boil the cell pellet in a buffered solution or use a lysis buffer containing strong chaotropic agents (e.g., Guanidinium thiocyanate). Ensure the sample is processed immediately after harvesting. |
| Suboptimal Extraction | c-tri-AMP may not be efficiently extracted from the lysate into the desired solvent phase. Solution: Optimize the extraction solvent. Acetonitrile or methanol-based precipitation is commonly used for small molecules.[8] Ensure the correct ratios are used and that the pellet is properly separated from the supernatant containing the analyte. |
| Sample Handling and Storage | Delays between harvesting and quenching, or improper storage, can lead to significant degradation. Solution: Minimize the time between cell/tissue harvesting and inactivation. Immediately flash-freeze samples in liquid nitrogen if they cannot be processed instantly. Always store lysates and extracts at -80°C. |
| Low Endogenous Levels | The experimental condition may not induce sufficient c-tri-AMP synthesis. Solution: Include a positive control where c-tri-AMP production is known to be high. Verify that the CRISPR-Cas system is active and the target is present. |
| Instrument Sensitivity | The concentration of c-tri-AMP may be below the limit of detection (LOD) of the mass spectrometer. Solution: Concentrate the final extract before analysis. Ensure the LC-MS/MS method is optimized for c-tri-AMP, with appropriate transitions and collision energies. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Action |
| Inconsistent Lysis/Quenching | Minor variations in the time taken to lyse each sample can lead to large differences in degradation. Solution: Process all replicates simultaneously. Prepare a master mix of lysis buffer and add it to all samples at the same time. If boiling, ensure all tubes are placed in the heat block together. |
| Pipetting Errors | Inaccurate pipetting of small volumes during extraction or standard preparation. Solution: Use calibrated pipettes. For standard curves, perform serial dilutions from a concentrated stock to minimize errors. |
| Incomplete Extraction/Precipitation | Inconsistent mixing or incubation times during solvent extraction can affect recovery. Solution: Standardize vortexing times and incubation periods. Ensure complete resuspension of pellets when required. |
| Sample Matrix Effects | Contaminants from the biological matrix can interfere with ionization in the mass spectrometer, causing signal suppression or enhancement. Solution: Perform a matrix effect study by spiking a known amount of c-tri-AMP standard into an extract from a blank (control) sample. If significant matrix effects are observed, improve the sample cleanup procedure (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard. |
Data Presentation: Efficacy of Nuclease Inhibitors & Storage
Direct quantitative data on c-tri-AMP stability is limited. The tables below provide illustrative data based on principles from related cyclic nucleotides and other unstable analytes to guide experimental design. Users must empirically validate these conditions for their specific samples.
Table 1: Potential (Non-Validated) Inhibitors for c-tri-AMP Degrading Enzymes This table lists common phosphodiesterase (PDE) inhibitors. Their efficacy against prokaryotic Ring Nucleases is largely unknown and should not be assumed.
| Inhibitor | Class | Primary Target | Typical Working Concentration | Notes |
| EDTA | Chelating Agent | Metal-dependent Nucleases | 1-10 mM | Ring nucleases are often metal-independent, so EDTA may have limited effect on them.[5][6] However, it will inhibit other contaminating DNases/RNases. |
| IBMX | Non-specific PDE Inhibitor | cAMP and cGMP Phosphodiesterases[9] | 100 µM - 1 mM | Broad-spectrum inhibitor for eukaryotic PDEs. Unproven against bacterial Ring Nucleases. |
| Theophylline | Non-specific PDE Inhibitor | cAMP Phosphodiesterases[10] | 1 mM | Similar to IBMX, used in cAMP research but not validated for c-tri-AMP.[10] |
| Guanidinium Thiocyanate | Chaotropic Agent | All Enzymes (by denaturation) | 4 M | Not an "inhibitor," but a powerful denaturant used in RNA extraction protocols that will irreversibly inactivate nucleases. Highly effective but may interfere with some downstream applications if not removed. |
Table 2: Illustrative Stability of Analytes at Different Storage Temperatures This data is generalized from studies of other unstable small molecules and serves as a guideline. Actual c-tri-AMP stability must be determined experimentally.
| Storage Condition | Time Point: 24 Hours | Time Point: 7 Days | Time Point: 30 Days | Recommendation for c-tri-AMP |
| 4°C (Refrigerated) | ~70-90% Recovery | ~30-60% Recovery | <10% Recovery | Not Recommended. Suitable only for immediate processing within a few hours. |
| -20°C (Standard Freezer) | >95% Recovery | ~75-90% Recovery | ~50-80% Recovery | Not Recommended for Long-Term Storage. Acceptable for a few days, but degradation is likely. |
| -80°C (Ultra-Low Freezer) | >99% Recovery | >98% Recovery | >95% Recovery | Highly Recommended. The gold standard for preserving sample integrity for weeks to months. |
| Freeze-Thaw Cycles (-80°C) | ~90-95% Recovery (after 3 cycles) | ~80-90% Recovery (after 5 cycles) | Not Recommended | Avoid. Aliquot samples after the initial extraction to prevent repeated freeze-thaw cycles. |
Visualizations and Protocols
Signaling Pathway and Degradation
Caption: c-tri-AMP signaling pathway and degradation routes.
Recommended Experimental Workflow
Caption: Recommended workflow for c-tri-AMP sample preparation.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low c-tri-AMP signal.
Detailed Experimental Protocol: Recommended Method for c-tri-AMP Preservation
This protocol is a recommended starting point and should be optimized for your specific cell or tissue type. The core principle is the rapid and irreversible inactivation of Ring Nucleases.
Materials:
-
Cell scraper (for adherent cells)
-
Liquid nitrogen
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis/Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid. Pre-chill to -20°C.
-
1.5 mL microcentrifuge tubes (nuclease-free)
-
High-speed refrigerated centrifuge (4°C)
-
Vacuum concentrator
-
LC-MS grade water
Procedure:
-
Cell Harvesting:
-
Suspension Cells: Centrifuge cells at 500 x g for 5 minutes at 4°C.
-
Adherent Cells: Place the culture dish on ice. Aspirate the medium.
-
-
Washing:
-
Quickly wash the cell pellet or plate once with an appropriate volume of ice-cold PBS.
-
For adherent cells, gently rock the plate and aspirate the PBS immediately. For suspension cells, pellet and aspirate. Work quickly to keep cells cold and minimize metabolic activity.
-
-
Metabolic Quenching (CRITICAL STEP):
-
Immediately after removing the PBS, flash-freeze the cell pellet or the entire culture plate by immersing it in liquid nitrogen. This halts all enzymatic activity instantly.
-
Samples can be stored at -80°C at this stage or processed immediately.
-
-
Lysis and Extraction:
-
Remove the sample from liquid nitrogen. To the frozen cell pellet or plate, add 1 mL of pre-chilled (-20°C) Lysis/Extraction Solvent per 10 million cells.
-
For Adherent Cells: Place the dish on a bed of dry ice and use a cell scraper to scrape the frozen cells directly into the solvent.
-
For All Samples: Transfer the cell/solvent mixture to a 1.5 mL microcentrifuge tube.
-
-
Homogenization:
-
Immediately vortex the tube vigorously for 1 minute to ensure complete lysis and protein denaturation.
-
Alternatively, for tissues or difficult-to-lyse cells, use a probe sonicator (3 cycles of 10 seconds on, 30 seconds off, on ice) or a bead beater. Avoid sample heating.
-
-
Protein Precipitation and Clarification:
-
Incubate the lysate at -20°C for 30 minutes to facilitate complete protein precipitation.
-
Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Collection and Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the soluble metabolites including c-tri-AMP, to a new nuclease-free tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of LC-MS grade water or a suitable mobile phase for your chromatography.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the final solution to an LC-MS vial for analysis.
-
References
- 1. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic oligoadenylate signaling and regulation by ring nucleases during type III CRISPR defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring nucleases deactivate Type III CRISPR ribonucleases by degrading cyclic oligoadenylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring nucleases deactivate type III CRISPR ribonucleases by degrading cyclic oligoadenylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cyclic Dinucleotide Phosphodiesterases and Cyclic Oligonucleotide Ring Nucleases as Potential Drugs for Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic AMP-dependent regulation of activities of synthetase and phosphodiesterase of 2',5'-oligoadenylate in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing antibody cross-reactivity in Cyclic tri-AMP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cyclic tri-AMP (c-di-AMP) immunoassays, with a special focus on antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern in c-di-AMP assays?
Q2: Which molecules are most likely to cross-react with an anti-c-di-AMP antibody?
A2: The most likely cross-reactants are molecules with a similar chemical structure to c-di-AMP. These include:
-
Other cyclic dinucleotides: c-di-GMP, 3'3'-cGAMP, 2'3'-cGAMP.
-
Mononucleotides: AMP, ADP, ATP, GMP, GDP, GTP.
-
Other adenine-containing molecules.
The degree of cross-reactivity will depend on the specific antibody used in the assay. It is crucial to consult the manufacturer's datasheet for information on the antibody's specificity.
Q3: How can I determine if my anti-c-di-AMP antibody is cross-reacting in my samples?
A3: You can assess cross-reactivity by performing a competitive ELISA. This involves spiking your sample matrix with potentially cross-reacting molecules at various concentrations and observing their effect on the signal in your c-di-AMP assay. A significant decrease in signal in the presence of a potential cross-reactant indicates that it is competing with c-di-AMP for antibody binding.
Q4: What are the key components of the c-di-AMP signaling pathway?
A4: The core components of the c-di-AMP signaling pathway in bacteria include:
-
Diadenylate cyclases (DACs): Enzymes that synthesize c-di-AMP from two molecules of ATP.[2][3]
-
Phosphodiesterases (PDEs): Enzymes that degrade c-di-AMP to linear 5'-pApA or AMP.[2][3]
-
Effector proteins: A diverse range of proteins that bind to c-di-AMP and mediate downstream cellular responses, such as regulating ion transport, cell wall homeostasis, and virulence.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered in c-di-AMP assays, with a focus on issues related to antibody cross-reactivity.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of the antibody: The antibody may be binding to other molecules in the sample or to the plate itself. 2. Insufficient washing: Inadequate washing steps can leave unbound antibody in the wells. 3. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Optimize blocking: Use a different blocking buffer or increase the blocking incubation time. 2. Increase washing: Increase the number of wash steps or the duration of each wash. 3. Prepare fresh reagents: Ensure all buffers and solutions are freshly prepared with high-purity water. |
| Low Signal or Poor Sensitivity | 1. Degraded c-di-AMP standard: Improper storage or handling can lead to degradation of the standard. 2. Suboptimal antibody concentration: The antibody concentration may be too low for the assay. 3. Interference from sample matrix: Components in your sample may be interfering with the antibody-antigen interaction. | 1. Use a fresh standard: Prepare a new standard curve with a fresh aliquot of the c-di-AMP standard. 2. Titrate the antibody: Perform an antibody titration to determine the optimal concentration. 3. Sample purification: Consider purifying your samples to remove interfering substances. |
| Inconsistent Results (High CV) | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. 2. Uneven temperature: Temperature gradients across the plate during incubation can affect reaction rates. 3. Edge effects: Evaporation from the outer wells of the plate can lead to higher concentrations of reagents. | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use consistent technique. 2. Ensure uniform temperature: Incubate plates in a temperature-controlled environment and allow all reagents to reach room temperature before use. 3. Use a plate sealer: Seal the plate during incubations to minimize evaporation. Avoid stacking plates.[5] |
| Suspected Cross-Reactivity | 1. Antibody is binding to other molecules in the sample. | 1. Perform a competitive ELISA: Test for cross-reactivity with structurally related molecules (see experimental protocol below). 2. Choose a more specific antibody: If significant cross-reactivity is confirmed, consider using a different, more specific monoclonal antibody. 3. Sample pre-treatment: If the cross-reacting molecule is known, consider a pre-treatment step to remove it from the sample. |
Quantitative Data on Antibody Cross-Reactivity
The specificity of an antibody is critical for accurate c-di-AMP quantification. Below is a table summarizing the cross-reactivity of a pneumococcal c-di-AMP binding protein (CabP), which is used in some competitive ELISA assays, with various nucleotides.[6] This data serves as an example of the specificity that should be sought in an anti-c-di-AMP antibody.
| Compound | Concentration Tested | % Cross-Reactivity |
| c-di-AMP | 200 nM | 100% |
| c-di-GMP | 200 nM | < 1% |
| 3'3'-cGAMP | 200 nM | < 1% |
| ATP | 200 nM | < 1% |
| ADP | 200 nM | < 1% |
| AMP | 200 nM | < 1% |
| Adenine | 200 nM | < 1% |
Data adapted from a study using the c-di-AMP binding protein CabP in a competitive ELISA format. The results indicate high specificity for c-di-AMP with minimal cross-reactivity to other tested nucleotides.[6]
Experimental Protocols
Protocol: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol outlines the steps to determine the cross-reactivity of an anti-c-di-AMP antibody with potentially interfering molecules.
Materials:
-
96-well microplate
-
Anti-c-di-AMP antibody
-
c-di-AMP standard
-
Potentially cross-reacting molecules (e.g., c-di-GMP, cGAMP, ATP)
-
c-di-AMP-HRP conjugate (or other enzyme-conjugated c-di-AMP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a capture antibody (e.g., goat anti-mouse IgG, if your primary anti-c-di-AMP is a mouse monoclonal) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction:
-
Prepare a standard curve of c-di-AMP.
-
Prepare serial dilutions of the potential cross-reacting molecules.
-
In separate tubes, pre-incubate a fixed concentration of the anti-c-di-AMP antibody and c-di-AMP-HRP conjugate with either the c-di-AMP standard, the potential cross-reactant, or buffer (for the B₀ control).
-
-
Incubation: Add the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Plot the standard curve (absorbance vs. log[c-di-AMP]).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC₅₀).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of c-di-AMP / IC₅₀ of cross-reactant) x 100
-
Visualizations
Caption: The c-di-AMP signaling pathway involves synthesis, signaling, and degradation.
Caption: Workflow for a competitive ELISA to measure c-di-AMP.
Caption: Troubleshooting decision tree for inaccurate c-di-AMP assay results.
References
- 1. Quantification of high-specificity cyclic diguanylate signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 4. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclic tri-AMP FRET Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Cyclic tri-AMP (c-di-AMP) FRET sensor experiments.
Troubleshooting Guides
This section addresses common issues encountered during c-di-AMP FRET sensor experiments in a question-and-answer format, offering practical solutions to enhance data quality.
Low Signal-to-Noise Ratio (SNR)
Q: My FRET signal is weak, and the signal-to-noise ratio is poor. What are the potential causes and how can I improve it?
A: A low signal-to-noise ratio is a frequent challenge in FRET-based sensor experiments and can stem from several factors.[1][2] Optimizing imaging parameters and experimental conditions is crucial for robust signal detection.[3][4]
Potential Causes and Solutions:
-
Suboptimal Imaging Parameters: Incorrect microscope settings can significantly impact signal quality.
-
Action: Optimize excitation and emission wavelengths for your specific FRET pair (e.g., eCFP/eYFP).[5] Ensure that the detector gain and exposure time are set to maximize signal without causing saturation.[6] For live-cell imaging, it's a balance to get enough signal while minimizing phototoxicity.[4]
-
-
Low Sensor Expression Levels: Insufficient concentration of the FRET sensor in the cells will result in a weak signal.
-
Environmental Factors: The cellular environment can affect fluorophore performance.
-
Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophores, leading to signal loss.
-
Action: Reduce the excitation light intensity and/or the exposure time. Use of neutral density filters can help control illumination intensity. For time-lapse imaging, increase the interval between acquisitions.[4]
-
High Background Fluorescence
Q: I am observing high background fluorescence, which is masking my FRET signal. What can I do to reduce it?
A: High background fluorescence can originate from the sample itself (autofluorescence) or from external sources. Identifying and mitigating the source is key to improving your signal.
Potential Causes and Solutions:
-
Autofluorescence: Biological samples, particularly bacterial and mammalian cells, can exhibit intrinsic fluorescence from molecules like NADH, flavins, and collagen.
-
Spectral Bleed-through: This occurs when the emission signal from the donor fluorophore "bleeds" into the acceptor channel, or when the acceptor is directly excited by the donor's excitation wavelength.[11]
Photobleaching
Q: My fluorescent signal is diminishing over the course of my experiment. How can I minimize photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore.[4] Minimizing this effect is critical for quantitative and long-term imaging experiments.
Preventative Measures:
-
Reduce Excitation Exposure: This is the most effective way to reduce photobleaching.
-
Action: Use the lowest possible excitation light intensity that still provides a detectable signal. Decrease the camera exposure time and, for time-lapse experiments, increase the time between image acquisitions.[4]
-
-
Use More Photostable Fluorophores: The choice of fluorescent proteins in the FRET sensor can impact photostability.
-
Action: If designing a new sensor or have the option to choose, select fluorescent proteins known for their high photostability.
-
-
Incorporate Antifade Reagents: For fixed samples, antifade reagents can be added to the mounting medium to reduce photobleaching. For live-cell imaging, some commercial imaging media contain components that help reduce phototoxicity and photobleaching.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and optimization of c-di-AMP FRET sensors.
Q: What is a good negative control for my c-di-AMP FRET sensor experiment?
A: A proper negative control is essential to ensure that the observed FRET changes are due to specific binding of c-di-AMP and not other artifacts. The ideal negative control is a sensor variant that does not bind c-di-AMP but is otherwise identical to the active sensor. For the CDA5 biosensor, a "nucleotide blind" control was created by introducing a Y34A point mutation, which disrupts c-di-AMP binding.[1][7] This control helps to distinguish bona fide c-di-AMP-induced FRET changes from phenomena like fluorophore quenching or protein-protein interactions.[1]
Q: How can I validate the response of my c-di-AMP FRET sensor?
A: Validating your sensor's response is crucial for accurate interpretation of your data.
-
In vitro validation: Purify the sensor and perform a titration with known concentrations of c-di-AMP to determine its dynamic range and affinity (EC50).[7]
-
In vivo validation: In cellular experiments, you can use genetic controls. For example, in bacteria, you can compare the FRET signal in wild-type strains with that in mutants lacking the c-di-AMP cyclase (expected lower FRET) or the phosphodiesterase (expected higher FRET).[1][10]
Q: What are the key considerations for choosing a c-di-AMP FRET sensor?
A: Currently, the most well-characterized c-di-AMP FRET sensor is CDA5.[5][7][10] When considering this or other potential sensors, evaluate the following:
-
Dynamic Range: The magnitude of the FRET change upon ligand binding. A larger dynamic range provides a better signal-to-noise ratio.
-
Affinity (EC50): The concentration of c-di-AMP at which the sensor shows half-maximal response. The affinity should be appropriate for the expected physiological concentration range of c-di-AMP in your system.
-
Specificity: The sensor should be highly specific for c-di-AMP over other cyclic dinucleotides or related molecules.
-
Kinetics: The on- and off-rates of ligand binding will determine the temporal resolution of the sensor.
Q: Can I use FRET to quantify the absolute concentration of c-di-AMP?
A: While FRET is excellent for measuring relative changes in c-di-AMP levels, converting FRET ratios to absolute concentrations is challenging. It requires careful calibration of the sensor both in vitro and in situ to account for factors within the cellular environment that can affect the sensor's properties.[9]
Quantitative Data Summary
The performance of c-di-AMP FRET sensors can be characterized by several key parameters. The table below summarizes these parameters for the CDA5 sensor as a reference.
| Parameter | CDA5 | Reference |
| FRET Pair | eCFP / eYFP | [1] |
| Affinity (EC50) for c-di-AMP | ~0.38 µM | [7] |
| Maximal FRET Change | ~23% increase | [7] |
| Negative Control | Y34A mutant | [1] |
Experimental Protocols
Protocol 1: In Vitro Characterization of a c-di-AMP FRET Sensor
This protocol outlines the steps for purifying a genetically encoded c-di-AMP FRET sensor and characterizing its response to c-di-AMP in vitro.
1. Protein Expression and Purification: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged FRET sensor. b. Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. c. Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer. d. Purify the His-tagged FRET sensor using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. e. Elute the protein and perform buffer exchange into a storage buffer using dialysis or a desalting column.
2. In Vitro FRET Assay: a. Prepare a serial dilution of c-di-AMP in the desired assay buffer. b. In a 96-well plate, add a constant concentration of the purified FRET sensor to each well. c. Add the different concentrations of c-di-AMP to the wells. Include a buffer-only control. d. Measure the fluorescence emission of the donor and acceptor fluorophores using a plate reader. e. Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each c-di-AMP concentration. f. Plot the FRET ratio as a function of c-di-AMP concentration and fit the data to a suitable binding model to determine the EC50.
Protocol 2: Live-Cell FRET Imaging in Bacteria
This protocol describes the general steps for performing live-cell FRET imaging of a c-di-AMP sensor expressed in bacteria.
1. Sample Preparation: a. Grow the bacterial strain carrying the FRET sensor plasmid overnight in a suitable rich medium with appropriate antibiotics. b. The next day, back-dilute the culture into fresh medium and grow to the desired growth phase. c. For imaging, it is often necessary to switch to a low-autofluorescence medium.[10] Harvest the cells by gentle centrifugation and resuspend them in the imaging medium. d. Mount the cells on an agarose (B213101) pad on a microscope slide.
2. Image Acquisition: a. Use a fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores). b. Excite the donor fluorophore and acquire images in both the donor and acceptor emission channels. c. If performing time-lapse imaging, set the acquisition interval to be long enough to minimize photobleaching while still capturing the dynamics of interest.
3. Data Analysis: a. Perform background subtraction on both the donor and acceptor channel images. b. Correct for spectral bleed-through if necessary (see Protocol 3). c. Generate a ratiometric FRET image by dividing the acceptor channel image by the donor channel image on a pixel-by-pixel basis. d. Analyze the changes in the FRET ratio over time or between different experimental conditions.
Protocol 3: Spectral Bleed-through Correction
This protocol provides a simplified workflow for correcting for spectral bleed-through in FRET imaging data.
1. Acquire Control Images: a. Donor-only sample: Acquire images of cells expressing only the donor fluorophore using the same imaging settings as your FRET experiment. b. Acceptor-only sample: Acquire images of cells expressing only the acceptor fluorophore, again using the same imaging settings.
2. Calculate Bleed-through Coefficients: a. Donor bleed-through: In the donor-only sample, measure the ratio of the signal in the acceptor channel to the signal in the donor channel. This gives you the donor bleed-through coefficient. b. Acceptor bleed-through (direct excitation): In the acceptor-only sample, measure the ratio of the signal in the acceptor channel (when exciting at the donor wavelength) to the signal in the acceptor channel (when exciting at the acceptor wavelength). This gives you the acceptor direct excitation coefficient.
3. Correct FRET Images: a. Use the calculated bleed-through coefficients to correct your raw FRET data using established algorithms.[12][13] Many imaging software packages have built-in tools for FRET analysis that include bleed-through correction.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of c-di-AMP synthesis, degradation, and action.
Experimental Workflow
Caption: General experimental workflow for live-cell c-di-AMP FRET imaging in bacteria.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting a low signal-to-noise ratio in FRET experiments.
References
- 1. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. Correcting Confocal Acquisition to Optimize Imaging of Fluorescence Resonance Energy Transfer by Sensitized Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. OPG [opg.optica.org]
- 9. Critical comparison of FRET-sensor functionality in the cytosol and endoplasmic reticulum and implications for quantification of ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of spectral FRET imaging microscopy for monitoring nuclear protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Intracellular Cyclic tri-AMP (c-tri-AMP)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of intracellular cyclic tri-AMP (c-tri-AMP). Given that c-tri-AMP is a recently discovered cyclic oligonucleotide, specific data and established protocols are emerging. Many of the challenges and methodologies are adapted from the well-established field of cyclic di-nucleotide (c-di-AMP/c-di-GMP) and cAMP analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying intracellular c-tri-AMP?
Quantifying intracellular c-tri-AMP presents several significant challenges:
-
Low Abundance: Like many second messengers, c-tri-AMP is expected to be present at very low intracellular concentrations, demanding highly sensitive analytical methods.
-
Structural Similarity: Its close structural resemblance to other cellular nucleotides and cyclic oligonucleotides (e.g., ATP, ADP, AMP, cAMP, c-di-AMP) makes specific detection difficult without high-resolution separation and detection techniques.
-
Rapid Turnover: Intracellular concentrations of second messengers are tightly regulated by synthesizing enzymes and degrading phosphodiesterases (PDEs). Rapid degradation during sample harvesting and extraction can lead to an underestimation of its concentration.
-
Extraction Inefficiency: The high polarity of c-tri-AMP can make its efficient extraction from the complex cellular matrix challenging while simultaneously removing interfering substances like salts and lipids.
Q2: Which analytical method is most suitable for accurate c-tri-AMP quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like cyclic nucleotides from complex biological samples.[1][2] Its high sensitivity allows for the detection of low-abundance molecules, and its selectivity, achieved through specific precursor-product ion transitions (Multiple Reaction Monitoring or MRM), enables differentiation from structurally similar compounds.[3] While fluorescent biosensors are powerful for real-time, single-cell analysis of other cyclic nucleotides like cAMP and c-di-AMP, specific and validated biosensors for c-tri-AMP are not yet widely available.[4][5]
Q3: How can I prevent the degradation of c-tri-AMP during sample preparation?
Preventing enzymatic degradation is critical for accurate quantification. This can be achieved by:
-
Rapid Quenching of Metabolism: Immediately stopping all enzymatic activity is the most crucial step. This is often done by flash-freezing the cells in liquid nitrogen or by adding an ice-cold extraction solvent.[6][7]
-
Use of Phosphodiesterase (PDE) Inhibitors: While specific PDEs for c-tri-AMP are still under investigation, a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can be included in the cell culture medium prior to harvesting and in the lysis buffer to prevent degradation.[8]
-
Optimized Extraction Solvents: Using ice-cold solvents, such as a mixture of methanol (B129727), acetonitrile, and water, helps to precipitate proteins and denature enzymes, including PDEs, effectively halting their activity.[9]
Q4: Are there established intracellular concentration ranges for c-tri-AMP?
As a relatively new molecule, definitive basal and stimulated intracellular concentration ranges for c-tri-AMP across various cell types are not yet well-established in the literature. Researchers should aim to establish these baseline levels in their specific cellular models. For context, intracellular concentrations of the more studied second messenger cAMP can range from approximately 1 to 500 ng/mL in cell extracts, depending on the cell type and stimulation conditions.[1][2]
Troubleshooting Guide
Problem: Low or No c-tri-AMP Signal in LC-MS/MS Analysis
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis & Extraction | Ensure the chosen extraction solvent and method are effective for polar molecules. A common method involves a cold organic solvent mixture (e.g., 80% methanol).[6][7] Verify cell lysis visually under a microscope after extraction. Sonication or mechanical disruption on ice can improve the lysis of challenging cells.[7] |
| Rapid c-tri-AMP Degradation | Quench metabolic activity immediately by flash-freezing cell pellets in liquid nitrogen.[6] Incorporate a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., IBMX) into your workflow, both before and during cell lysis.[8] Keep samples on ice or at 4°C throughout the entire extraction process.[7] |
| Low Basal Concentration | The basal concentration of c-tri-AMP in your cell model may be below the detection limit of your instrument. Consider stimulating the cells with an appropriate agonist if the upstream signaling pathway is known. Develop a highly sensitive LC-MS/MS method with a low limit of quantification (LOQ).[10] |
| Suboptimal MS Parameters | Optimize mass spectrometer source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy, MRM transitions) by infusing a pure c-tri-AMP standard. |
Problem: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Numbers | Normalize the results to the total protein concentration or cell count for each sample. Use a consistent number of cells for each replicate. |
| Incomplete or Variable Extraction | Ensure uniform and thorough mixing/vortexing during the extraction step for all samples. Use a validated and consistent extraction protocol.[9] The addition of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled c-tri-AMP) at the beginning of the extraction process is highly recommended to account for variability in extraction efficiency and matrix effects.[1] |
| Sample Preparation Errors | Use precise pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting errors between samples. |
Quantitative Data Summary
While specific quantitative data for c-tri-AMP is limited, the performance of LC-MS/MS methods for analogous cyclic nucleotides provides a benchmark for expected analytical performance.
| Analyte | Method | Sample Type | LLOQ / Detection Limit | Reference |
| cAMP | LC-MS/MS | Cell Lysate | 250 pg/mL | [1][2] |
| Various Nucleotides | HPLC-MS/MS | Cell Lysate | 0.002 µM (approx. 0.7 ng/mL for cAMP) | [3] |
| 15 Antibiotics | HRAM LC-MS | Plasma | 0.5 mg/L (general) | [10] |
LLOQ: Lower Limit of Quantification
Detailed Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells for LC-MS/MS
This protocol is adapted from established methods for polar metabolite extraction and is suitable for c-tri-AMP analysis.[6][7][9]
Reagents:
-
Phosphate-Buffered Saline (PBS), sterile
-
LC-MS Grade Methanol, Acetonitrile, and Water
-
Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -80°C.
-
Internal Standard (if available, e.g., ¹³C,¹⁵N-labeled c-tri-AMP)
Procedure:
-
Cell Culture: Grow adherent cells in a 6-well plate to the desired confluency (e.g., 80-90%).
-
Aspiration: Remove the culture medium.
-
Washing: Quickly wash the cells twice with 1 mL of room temperature PBS to remove extracellular metabolites. Aspirate the PBS completely after the final wash.
-
Quenching & Lysis: Place the 6-well plate on dry ice. Add 1 mL of ice-cold (-80°C) 80% methanol extraction solvent to each well. This step rapidly quenches metabolism and lyses the cells.
-
Incubation: Incubate the plate at -80°C for 15 minutes to ensure complete protein precipitation.
-
Scraping: Transfer the plate to wet ice. Use a cell scraper to scrape the adherent cells from the bottom of each well into the extraction solvent.
-
Collection: Pipette the cell lysate/solvent mixture from each well into a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at >13,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer compatible with your LC method (e.g., 5% Acetonitrile/95% Water). Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for quantifying intracellular c-tri-AMP via LC-MS/MS.
Caption: Troubleshooting flowchart for low/no c-tri-AMP signal in LC-MS/MS.
References
- 1. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rationally Designed c-di-AMP Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of fluorescent biosensors based on cyclic signal amplification technology in biomedical detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. agilent.com [agilent.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
avoiding ATP interference in Cyclic tri-AMP measurements
A Note on Terminology: This guide addresses the measurement of cyclic di-AMP (c-di-AMP). While the term "cyclic tri-AMP" was specified, c-di-AMP is the well-established bacterial second messenger synthesized from two ATP molecules. It is presumed that the query refers to this molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ATP interference in cyclic di-AMP (c-di-AMP) quantification assays.
Frequently Asked Questions (FAQs)
Q1: Why is ATP a potential source of interference in my c-di-AMP assay?
A1: ATP is the direct precursor for the synthesis of c-di-AMP. Diadenylate cyclase (DAC) enzymes catalyze the condensation of two ATP molecules to form one molecule of c-di-AMP.[1][2][3][4] Consequently, in biological samples where c-di-AMP is being actively produced, such as bacterial cell lysates or in vitro enzyme reactions, ATP is often present at concentrations several orders of magnitude higher than c-di-AMP. This high background of a structurally related molecule can lead to cross-reactivity in certain assay formats, causing inaccurate quantification and high background signals.
Q2: My c-di-AMP assay shows high background noise and poor signal. Could ATP be the cause?
A2: Yes, high concentrations of residual ATP from your sample are a common cause of high background and low signal-to-noise ratios in c-di-AMP assays, particularly in competitive formats. If the detection antibody or protein has even minor cross-reactivity with ATP, the high molar excess of ATP can outcompete the binding of the intended c-di-AMP target, leading to inaccurate results. This troubleshooting workflow can help you diagnose the issue.
Q3: Which c-di-AMP detection methods are most and least susceptible to ATP interference?
A3: The susceptibility to ATP interference varies significantly between methods.
-
Highly Susceptible: Assays relying on binding proteins or antibodies with lower specificity may be prone to interference. The degree of interference depends entirely on the cross-reactivity of the specific reagents used.
-
Moderately Susceptible: Fluorescence Polarization (FP) assays are based on the binding of a fluorescently labeled c-di-AMP probe to a larger binding partner (like the STING protein).[5] While convenient, high concentrations of ATP could potentially interfere with this binding if the partner protein has some affinity for ATP.
-
Low Susceptibility / Highly Specific:
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is considered a gold standard for quantifying small molecules like c-di-AMP.[1][6][7] It offers excellent specificity because it physically separates molecules by chromatography before detecting them by their unique mass-to-charge ratio.[6][7][8]
-
Specific Competitive ELISAs: Some commercial ELISA kits use highly specific monoclonal antibodies or c-di-AMP binding proteins, such as CabP, which have been shown to have negligible cross-reactivity with ATP and other related nucleotides even at high concentrations.[1] For example, one study noted that the interaction between CabP and c-di-AMP could not be disrupted by a 1,000-fold excess of ATP, ADP, AMP, or other nucleotides.[1]
-
Troubleshooting Guides & Protocols
Guide: Mitigating ATP Interference
If you suspect ATP is interfering with your assay, consider the following strategies:
-
Sample Purification: The most direct approach is to remove ATP and other nucleotides from your sample prior to measurement.
-
Assay Selection: Switch to a measurement technique with higher intrinsic specificity, such as LC-MS/MS.
-
Sample Dilution: If purification is not possible, you can perform a serial dilution of your sample. If the interference is due to a high-concentration contaminant like ATP, you may find a dilution where the c-di-AMP signal is still detectable but the ATP concentration has fallen below the level at which it interferes. Commercial ELISA kits often recommend testing several dilutions to check for matrix interference.[2]
-
Use a Specific Assay Kit: Select a commercial kit that has been validated and proven to have high specificity against ATP. For example, kits from Cayman Chemical are described as using a highly specific monoclonal antibody.[9][10]
Protocol: Nucleotide Removal from Bacterial Lysates
This protocol describes a general method for preparing bacterial cell lysates for c-di-AMP measurement, aiming to reduce interference from proteins and nucleotides like ATP.
Materials:
-
Bacterial cell culture
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sonicator or bead beater
-
Heater block or water bath
-
Centrifuge (capable of >13,000 rpm)
-
0.22 µm spin filters (optional, for clarification)
Methodology:
-
Cell Harvesting: Harvest bacteria from 5-10 mL of culture by centrifugation.
-
Lysis: Resuspend the cell pellet in 0.5 mL of Tris-HCl buffer. Lyse the cells thoroughly using a sonic dismembrator or bead beater. Keep the sample on ice to prevent degradation.[1]
-
Heat Inactivation & Protein Precipitation: Heat the lysate at 95°C for 10 minutes. This step denatures and precipitates most cellular proteins, including any remaining active diadenylate cyclases or phosphodiesterases that could alter c-di-AMP or ATP levels.[1]
-
Clarification: Centrifuge the heat-treated lysate at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecules, including c-di-AMP and residual ATP.
-
Further Purification (Optional but Recommended): For assays sensitive to ATP, further purification using solid-phase extraction (SPE) or other chromatographic techniques may be necessary to separate c-di-AMP from ATP.
-
Assay: The clarified supernatant is now ready for use in your c-di-AMP assay. Store at -20°C if not used immediately.[1]
Data & Method Comparison
The choice of assay can significantly impact the specificity of your results. The table below summarizes the characteristics of common c-di-AMP detection methods.
| Assay Method | Principle | Specificity Against ATP | Detection Range (Typical) | Reference(s) |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Very High. Separates c-di-AMP from ATP physically. | Sub-nanomolar to micromolar | [1][6][7] |
| Competitive ELISA | Competition between sample c-di-AMP and a labeled tracer for a specific antibody/binding protein. | High to Very High (depends on antibody/protein quality). | 23.7 - 3,038 pM | [1][2][9] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently-labeled c-di-AMP upon binding to a larger molecule. | Moderate to High. Dependent on the specificity of the binding partner (e.g., STING protein). | Micromolar range (for Kd) | [5] |
| Riboswitch-based Biosensor | A genetically encoded RNA element that fluoresces upon binding to c-di-AMP in vivo. | High. Riboswitches are naturally evolved to be highly specific. | Detects physiological concentration changes in live cells. | [11][12][13] |
Visualized Pathways and Workflows
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cyclic di-AMP ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Synthetic Cyclic tri-AMP (c-tri-AMP) Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of synthetic cyclic tri-AMP (c-tri-AMP) standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a high-quality synthetic c-tri-AMP standard?
A1: For a synthetic c-tri-AMP standard to be used in demanding applications such as quantitative assays or structural studies, a high purity level is expected. While specifications can vary by manufacturer, a typical analysis for a high-quality standard should indicate a purity of greater than 95%, and often better than 99% as determined by High-Performance Liquid Chromatography (HPLC).[1] For general biological research, a purity of 80% may be adequate, but for use as a standard, higher purity is crucial to ensure accurate and reproducible results.[2]
Q2: What are the common impurities found in synthetic c-tri-AMP?
A2: Synthetic c-tri-AMP, typically produced via phosphoramidite (B1245037) chemistry, can contain several types of impurities. These include:
-
Truncated Sequences (n-1, n-2): Shorter cyclic oligonucleotides that result from incomplete coupling steps during synthesis.
-
Depurination Products: Loss of adenine (B156593) bases from the nucleotide structure.
-
By-products from Deprotection: Remnants of protecting groups used during synthesis, such as benzamide (B126) and isobutyramide, and adducts like those from acrylonitrile.[3][4]
-
Failed Sequences: Other non-target oligonucleotide sequences.[5]
Q3: How should I properly store my synthetic c-tri-AMP standard?
A3: Synthetic c-tri-AMP standards have sufficient stability at room temperature for short-term handling and shipment. However, for long-term storage, it is recommended to store the compound in a freezer (-20°C is common). Storing the standard in its lyophilized form is preferable for extended periods. When preparing solutions, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: My c-tri-AMP standard is not dissolving easily. What should I do?
A4: Lyophilized c-tri-AMP sodium salt is generally soluble in water and aqueous buffers.[6] Due to the lyophilized powder's sensitivity to humidity, it can sometimes contract into a small, dense pellet which may be difficult to see and dissolve. Ensure you carefully rinse the tube walls. To achieve total and uniform mixing, the use of an ultrasonic bath or vortexing is recommended.[6]
Analytical Methods & Experimental Protocols
Accurate quality control of synthetic c-tri-AMP relies on a combination of analytical techniques to verify its identity, purity, and quantity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), is a primary method for assessing the purity of oligonucleotides.
Experimental Protocol: Purity Analysis by IP-RP-HPLC
This protocol is a general guideline based on methods for similar cyclic nucleotides and oligonucleotides. Optimization may be required.
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, <3 µm particle size) |
| Mobile Phase A | 5% Methanol in 16.3 mM Triethylamine (TEA) and 400 mM 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in water. |
| Mobile Phase B | 60% Methanol in 16.3 mM TEA and 400 mM HFIP in water. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 60°C (Elevated temperatures can help reduce secondary structures)[7] |
| Gradient | 5% to 60% Mobile Phase B over 10-20 minutes |
| Detection | UV at 259 nm |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the c-tri-AMP standard and to identify impurities. It is often coupled with HPLC (LC-MS).
Experimental Protocol: Identity Confirmation by LC-MS
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Expected Mass | The theoretical average mass of the sodium salt of c-tri-AMP (C30H33N15O18P3Na3) should be calculated and compared with the deconvoluted mass spectrum. |
| Fragmentation (MS/MS) | Collision-Induced Dissociation (CID) can be used to confirm the sequence. Expected fragments would include the loss of adenine bases and cleavage of the phosphodiester backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the cyclic structure. Both 1H and 31P NMR are valuable.
Experimental Protocol: Structural Verification by NMR
| Parameter | Recommendation |
| Solvent | D2O |
| Spectrometer | 600 MHz or higher for better resolution |
| 1H NMR | Expect signals in the aromatic region for the adenine protons and in the sugar region for the ribose protons. |
| 31P NMR | Expect signals corresponding to the phosphodiester linkages. |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. No sample injected.2. Detector lamp is off.3. No mobile phase flow.4. Incorrect mobile phase pH. | 1. Check autosampler vial for sufficient volume and absence of air bubbles.2. Ensure the detector lamp is on.3. Check for leaks and ensure the pump is primed and delivering flow.4. Ensure mobile phase pH is between 6.0 and 8.0 for proper ion-pairing.[8] |
| Peak Tailing | 1. Interaction with active sites on the column.2. Column overload.3. Insufficient ion-pairing agent concentration. | 1. Use a high-quality, end-capped column.2. Reduce the amount of sample injected.3. Optimize the concentration of the ion-pairing agent (e.g., TEA). |
| Poor Resolution/Broad Peaks | 1. Column temperature is too low.2. Inappropriate gradient.3. Column degradation. | 1. Increase column temperature (e.g., to 60°C) to denature any secondary structures.[7]2. Use a shallower gradient for better separation of closely eluting impurities.[8]3. Replace the column. |
| Variable Retention Times | 1. Incomplete column equilibration.2. Air bubbles in the pump or detector.3. Leaks in the system. | 1. Ensure the column is fully equilibrated with the mobile phase, which can take a significant volume with ion-pairing reagents.[9]2. Degas the mobile phase and purge the system.3. Check all fittings for leaks. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | 1. Ion suppression from the ion-pairing agent.2. Suboptimal source conditions.3. Sample degradation. | 1. Use a volatile ion-pairing system like TEA/HFIP.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).3. Ensure proper sample handling and storage. |
| Mass Inaccuracy | 1. Instrument not calibrated.2. Incorrect deconvolution of multiple charge states. | 1. Calibrate the mass spectrometer using a known standard.2. Use appropriate software to deconvolute the ESI-MS spectrum to the zero-charge state. |
| Unexpected Adducts | 1. Contaminants in the mobile phase.2. Impurities in the sample. | 1. Use high-purity solvents and reagents.2. This may indicate impurities; analyze the sample further by MS/MS. |
Visualizations
c-tri-AMP Signaling Pathway in Type III CRISPR-Cas Systems
Caption: Type III CRISPR-Cas signaling pathway initiated by c-tri-AMP.
Quality Control Experimental Workflow
Caption: A logical workflow for the quality control of synthetic c-tri-AMP standards.
HPLC Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, chcl3, predicted) (NP0040149) [np-mrd.org]
- 7. lcms.cz [lcms.cz]
- 8. bitesizebio.com [bitesizebio.com]
- 9. welch-us.com [welch-us.com]
Technical Support Center: Improving the Stability of Cyclic tri-AMP in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclic tri-AMP (c-tri-AMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of c-tri-AMP in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of c-tri-AMP solutions.
Q1: My c-tri-AMP solution seems to be degrading. What are the primary factors that affect its stability?
A1: The stability of c-tri-AMP in aqueous solutions is primarily influenced by two main factors: pH and temperature. Like other oligonucleotides, c-tri-AMP is susceptible to both chemical and enzymatic degradation.
-
pH: Extreme pH values can lead to the degradation of c-tri-AMP. Acidic conditions (low pH) can cause depurination, while alkaline conditions (high pH) can lead to hydrolysis of the phosphodiester bonds. Generally, a near-neutral pH is recommended for optimal stability.[1]
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic degradation. For long-term storage, it is crucial to keep c-tri-AMP solutions frozen. A product information sheet for c-tri-AMP suggests that while it has sufficient stability at room temperature for short-term handling and shipment, freezer storage is recommended for longer periods.
-
Enzymatic Degradation: Contamination of your solution with nucleases, particularly phosphodiesterases (PDEs), can rapidly degrade c-tri-AMP. These enzymes are ubiquitous in laboratory environments and can be introduced through improper handling or contaminated reagents.
Q2: What is the optimal pH range for storing and using c-tri-AMP solutions?
A2: For maximal stability, c-tri-AMP solutions should be maintained in a pH range of 6.8 to 7.4.[1] Buffering your solutions within this range will help minimize hydrolysis of the phosphodiester backbone.
Q3: At what temperature should I store my c-tri-AMP solutions?
A3: For long-term storage, it is highly recommended to store c-tri-AMP solutions at -20°C or below. For short-term storage during an experiment, keeping the solution on ice (0-4°C) is advisable to minimize degradation.
Q4: I suspect enzymatic degradation of my c-tri-AMP. What enzymes are known to degrade it and how can I prevent this?
A4: c-tri-AMP is known to be degraded by a class of enzymes called ring nucleases . These are a type of phosphodiesterase that specifically cleave the phosphodiester bonds within cyclic oligonucleotides.
-
Known Degrading Enzymes:
-
CRISPR-associated Rossman fold (CARF) domain proteins: Certain proteins within the CRISPR-Cas system, such as Csx1/Csm6, possess ring nuclease activity and can degrade cyclic oligonucleotides.
-
Dedicated Ring Nucleases: Enzymes like Crn1 and Csx3 are specialized ring nucleases that have been shown to degrade cyclic tetra-adenylate (cA4) and are likely to act on c-tri-AMP as well.
-
-
Prevention Strategies:
-
Aseptic Technique: Always use sterile, nuclease-free water, buffers, and pipette tips when preparing and handling c-tri-AMP solutions.
-
Nuclease Inhibitors: Consider adding a broad-spectrum phosphodiesterase inhibitor to your solutions if you suspect enzymatic contamination and it does not interfere with your downstream application.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce contaminants and affect stability.
-
Q5: How can I check the integrity of my c-tri-AMP solution?
A5: The most common and reliable method to assess the integrity of your c-tri-AMP solution is through High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate intact c-tri-AMP from its degradation products, allowing for quantification of the remaining active compound.
Data on c-tri-AMP Stability
Table 1: General Recommendations for c-tri-AMP Storage
| Storage Duration | Temperature | Recommended Buffer pH |
| Short-term (hours to days) | 4°C (on ice) | 7.0 - 7.4 |
| Long-term (weeks to months) | -20°C | 7.0 - 7.4 |
| Archival (months to years) | -80°C | 7.0 - 7.4 |
Table 2: Factors Influencing c-tri-AMP Degradation
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 6.0 | Increased risk of depurination | Maintain pH between 6.8 and 7.4 |
| > 8.0 | Increased risk of hydrolysis | Maintain pH between 6.8 and 7.4 | |
| Temperature | Room Temperature (20-25°C) | Significant degradation over hours to days | Avoid prolonged storage at room temperature |
| 4°C | Slow degradation over days to weeks | Suitable for short-term storage | |
| -20°C / -80°C | Minimal degradation over months to years | Recommended for long-term storage | |
| Enzymes | Nuclease contamination | Rapid degradation | Use nuclease-free reagents and aseptic techniques |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for c-tri-AMP
This protocol provides a general method for assessing the stability of c-tri-AMP under different conditions using reverse-phase HPLC.
1. Objective: To quantify the degradation of c-tri-AMP over time at various pH and temperature conditions.
2. Materials:
-
c-tri-AMP standard
-
Nuclease-free water
-
Buffers of desired pH (e.g., phosphate, Tris)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase buffer
3. Methods:
-
Sample Preparation:
-
Prepare a stock solution of c-tri-AMP in nuclease-free water.
-
Prepare a series of solutions of c-tri-AMP at a known concentration in different buffers (e.g., pH 4, 7, 9).
-
Divide each solution into aliquots for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Incubation:
-
Store the aliquots at their respective temperatures.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase gradient suitable for separating c-tri-AMP from its potential degradation products (e.g., a gradient of acetonitrile in an ammonium acetate buffer).
-
Inject a standard solution of c-tri-AMP to determine its retention time.
-
Inject each of the incubated samples.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact c-tri-AMP based on the retention time of the standard.
-
Integrate the peak area for c-tri-AMP in each sample.
-
Calculate the percentage of c-tri-AMP remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining c-tri-AMP versus time for each condition to determine the degradation rate.
-
Visualizations
Signaling and Degradation Pathways
Caption: Enzymatic degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for c-tri-AMP stability analysis.
Troubleshooting Logic for c-tri-AMP Degradation
Caption: Decision tree for troubleshooting c-tri-AMP degradation.
References
Technical Support Center: Enhancing Cyclic tri-AMP (c-tri-AMP/cA3) Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of cyclic tri-AMP (cA3) purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing c-tri-AMP for purification? A1: The most prevalent method for generating c-tri-AMP is through enzymatic synthesis using a cGAS-like synthase (cGLS) or other relevant enzymes that catalyze the reaction from ATP. This biological synthesis is often preferred for its specificity.
Q2: Why is ATP contamination a significant issue in c-tri-AMP purification? A2: ATP is the substrate for the enzymatic synthesis of c-tri-AMP, and it is used in excess to drive the reaction forward. Because ATP shares structural similarities with c-tri-AMP (both are adenine-based nucleotides), it can co-elute during certain chromatography steps, making its removal a critical challenge for achieving high purity.
Q3: What purity level is generally required for c-tri-AMP to be used in downstream experiments? A3: For most research applications, such as structural biology, enzymatic assays, or cell-based experiments, a c-tri-AMP purity of ≥95% is considered standard. Higher purity may be required for more sensitive applications like crystallography.
Q4: Can I use c-di-AMP purification protocols for c-tri-AMP? A4: While some principles of nucleotide purification overlap, protocols should be specifically optimized for c-tri-AMP. The additional phosphate (B84403) group in c-tri-AMP gives it a higher charge and different retention characteristics compared to c-di-AMP, necessitating adjustments in ion-exchange and reverse-phase chromatography methods.
Troubleshooting Guide
This section addresses specific problems that may arise during the c-tri-AMP purification workflow.
Issue 1: Low Yield After Enzymatic Synthesis
-
Question: My final yield of c-tri-AMP is significantly lower than expected after the enzymatic reaction and initial purification steps. What are the potential causes and solutions?
-
Answer: Low yield can stem from several factors:
-
Inactive Enzyme: The synthase enzyme may have lost activity. Verify its activity with a fresh batch or a known positive control. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles.
-
Suboptimal Reaction Conditions: The reaction buffer composition, pH, temperature, or incubation time may not be optimal. Review the literature for the specific enzyme being used and optimize these parameters.
-
Product Degradation: c-tri-AMP can be degraded by nucleases present in the sample. The initial heat inactivation step (95°C for 10-15 minutes) is critical to denature the synthase and other potential contaminating enzymes.
-
Incomplete ATP Removal: Residual ATP can interfere with accurate quantification of c-tri-AMP, leading to a perceived low yield. Ensure the phosphatase treatment step is complete to hydrolyze remaining ATP.
-
Issue 2: ATP Contamination in Final Product
-
Question: After purification by anion-exchange and RP-HPLC, I still observe a peak corresponding to ATP in my analytical chromatogram. How can I remove it?
-
Answer: Persistent ATP contamination is a common issue. Consider the following troubleshooting steps:
-
Optimize Phosphatase Treatment: Increase the concentration of the phosphatase (e.g., FastAP or Calf Intestinal Phosphatase) or extend the incubation time to ensure complete hydrolysis of unreacted ATP and the reaction byproduct, pppA.
-
Refine Anion-Exchange Gradient: The salt gradient used for anion-exchange chromatography (AEX) is crucial for separating c-tri-AMP from ATP. A shallower gradient around the expected elution point of c-tri-AMP can improve resolution between the two molecules.
-
Adjust RP-HPLC Mobile Phase: Modify the concentration of the ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) in the reverse-phase HPLC mobile phase. Adjusting the pH can also alter the retention times and improve separation.
-
Issue 3: Poor Resolution or Peak Tailing in HPLC
-
Question: My RP-HPLC chromatogram shows poor peak shape (broadening or tailing) for c-tri-AMP. What could be wrong?
-
Answer: Poor peak shape often indicates issues with the column or mobile phase.
-
Column Contamination or Degradation: The HPLC column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent wash series as recommended by the manufacturer. If the problem persists, the column may need replacement.
-
Inappropriate Mobile Phase: Ensure the mobile phase is properly filtered, degassed, and that the pH is stable. The concentration of the organic solvent (e.g., acetonitrile) and the ion-pairing reagent should be optimized for your specific column and system.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.
-
Quantitative Data Summary
The following table summarizes typical quantitative data from a representative c-tri-AMP purification workflow.
| Purification Step | Purity Level | Typical Yield/Recovery | Key Objective |
| Enzymatic Synthesis | < 10% | ~30-40% conversion from ATP | c-tri-AMP Generation |
| Heat & Phosphatase Treatment | ~10-20% | > 95% (Recovery) | Enzyme Inactivation & ATP Removal |
| Anion-Exchange (AEX) Chromatography | 80-90% | ~80-90% (Recovery) | Separation by Charge (Removes AMP, ADP) |
| Reverse-Phase (RP) HPLC | > 95% | ~70-85% (Recovery) | High-Resolution Polishing Step |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Initial Cleanup
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂):
-
ATP: 2-5 mM
-
Purified cGAMP synthase (or other synthase): 5-10 µM
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.
-
Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 15 minutes. This denatures and precipitates the synthase.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Carefully transfer the supernatant to a new tube.
-
Phosphatase Treatment: Add a phosphatase (e.g., FastAP, 1 unit per 100 µL) to the supernatant to hydrolyze remaining ATP. Incubate according to the manufacturer's instructions (e.g., 37°C for 1 hour).
-
Final Heat Inactivation: Inactivate the phosphatase by heating at 75°C for 15 minutes. The sample is now ready for chromatographic purification.
Protocol 2: Anion-Exchange Chromatography (AEX)
-
Column: Use a weak anion-exchange column (e.g., DEAE Sepharose) or a strong anion-exchange column (e.g., Q Sepharose).
-
Buffers:
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl
-
-
Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Load the supernatant from the initial cleanup step onto the column.
-
Elution: Elute the bound nucleotides using a linear gradient of NaCl from 0 to 500 mM (0-50% Buffer B) over several column volumes. c-tri-AMP, with its three phosphate groups, will elute at a higher salt concentration than AMP or ADP.
-
Fraction Collection: Collect fractions and analyze them via analytical HPLC or mass spectrometry to identify those containing c-tri-AMP. Pool the relevant fractions.
Visual Guides
Caption: General workflow for c-tri-AMP purification.
Caption: Troubleshooting decision tree for low c-tri-AMP yield.
Technical Support Center: Cyclic tri-AMP (c-tri-AMP) Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying Cyclic tri-AMP (c-tri-AMP) and other cyclic oligoadenylate (B1213165) (cOA) signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Sample Preparation and Extraction
Question: My c-tri-AMP signal is low or undetectable in my bacterial cell lysates. What could be the issue?
Answer: Low or undetectable c-tri-AMP levels can stem from several factors during sample preparation and extraction. Consider the following:
-
Inefficient Cell Lysis: Gram-positive bacteria, such as Streptococcus thermophilus where c-tri-AMP has been studied, have thick cell walls. Ensure your lysis method (e.g., bead beating, sonication, or enzymatic digestion) is sufficient to disrupt the cells and release intracellular contents. For robust lysis, a combination of mechanical disruption and detergents may be necessary.
-
c-tri-AMP Degradation: Cyclic oligoadenylates can be degraded by specific enzymes called ring nucleases.[1][2][3][4][5] To minimize degradation, it is crucial to rapidly quench cellular metabolism and inactivate nucleases. This can be achieved by flash-freezing cell pellets in liquid nitrogen and using extraction buffers containing strong denaturants or nuclease inhibitors.
-
Suboptimal Extraction Solvents: The choice of extraction solvent is critical for efficiently recovering polar molecules like c-tri-AMP. A common method involves extraction with a mixture of chloroform (B151607) and methanol.[6] The extraction process should be performed at a cold temperature to preserve the integrity of the analyte.
Question: I am observing unexpected peaks in my LC-MS/MS analysis that are interfering with c-tri-AMP detection. What is the source of these artifacts?
Answer: The presence of artifactual peaks can be attributed to several factors:
-
Sample Contamination: Ensure that all reagents and consumables are nuclease-free to prevent enzymatic degradation of your sample. Contaminants from plasticware or solvents can also introduce interfering peaks.
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7] To mitigate this, consider solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Formation of Adducts: During electrospray ionization (ESI) in mass spectrometry, analytes can form adducts with salts (e.g., sodium, potassium). This can split the signal of interest into multiple peaks, reducing sensitivity. Using high-purity solvents and reagents can help minimize adduct formation.
Quantification and Detection
Question: I am having difficulty distinguishing c-tri-AMP from other cyclic oligoadenylates or isomers in my LC-MS/MS data. How can I improve specificity?
Answer: Distinguishing between different cyclic oligoadenylates and their isomers is a common challenge due to their similar mass-to-charge ratios.[8] Here are some strategies to improve specificity:
-
Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of different cOA species. The use of a C18 column compatible with a 100% aqueous mobile phase can provide good retention for these highly polar analytes.[9]
-
Tandem Mass Spectrometry (MS/MS): Utilize multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte. Each cOA will have a unique fragmentation pattern that can be used for identification and quantification.[6]
-
Collision Energy Optimization: The collision energy used in MS/MS can be optimized to generate specific fragment ions that are unique to each isomer, aiding in their differentiation.[6]
Question: My enzymatic assay for c-tri-AMP activity is not working or giving inconsistent results. What should I troubleshoot?
Answer: Inconsistent results in enzymatic assays can be due to a variety of factors. Here are some common troubleshooting steps:
-
Enzyme Activity: Ensure that your enzymes (e.g., Cas10 for synthesis, ring nuclease for degradation) are active and properly stored. Repeated freeze-thaw cycles can lead to a loss of activity.
-
Reaction Conditions: Verify that the buffer composition, pH, temperature, and incubation times are optimal for your specific enzyme.[10]
-
Substrate and Cofactor Concentrations: Ensure that the concentrations of ATP (for synthesis) and any necessary cofactors are not limiting.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variability in results. Use calibrated pipettes and proper technique.[10]
Frequently Asked Questions (FAQs)
What is the c-tri-AMP signaling pathway?
The this compound (c-tri-AMP) signaling pathway is a recently discovered second messenger system in prokaryotes, particularly in the context of Type III CRISPR-Cas immunity.[2][11][12] In this pathway, the Cas10 subunit of the Csm effector complex synthesizes c-tri-AMP and other cyclic oligoadenylates (cOAs) from ATP upon binding to a target RNA.[11][12][13] These cOAs then act as allosteric activators for ancillary ribonucleases, such as Csm6, which degrade invader-derived RNA transcripts.[13][14][15][16][17] The signal is terminated by the degradation of cOAs by enzymes called ring nucleases.[1][2][3][4][5]
What are the key enzymes involved in c-tri-AMP metabolism?
-
Synthesis: The Cas10 subunit of the Type III CRISPR-Csm complex possesses a cyclase domain that synthesizes c-tri-AMP and other cyclic oligoadenylates from ATP.[11][12][13]
-
Degradation: Ring nucleases are a family of enzymes that specifically degrade cyclic oligoadenylates, acting as an "off-switch" for the signaling pathway.[1][2][3][4][5]
What are the main challenges in studying c-tri-AMP signaling?
-
Low Abundance: c-tri-AMP and other cOAs are often present at very low concentrations in cells, making their detection and quantification challenging.
-
Structural Diversity: Cells can produce a mixture of cOAs with different ring sizes (e.g., c-tri-AMP, c-tetra-AMP, c-hexa-AMP), which can be difficult to separate and identify.[18]
-
Lack of Commercial Reagents: Specific antibodies and readily available commercial assay kits for c-tri-AMP are limited, often requiring researchers to develop their own methods.
Data Presentation
Table 1: Comparison of Cyclic Nucleotide Cellular Concentrations and Detection Limits.
| Cyclic Nucleotide | Typical Cellular Concentration | Organism/System | Limit of Detection (LOD) by LC-MS/MS | Reference(s) |
| c-di-AMP | 0.49–18.8 µM | M. pneumoniae, B. subtilis, S. elongatus | ~0.5 nM | [19][20] |
| cAMP | Variable (nanomolar to micromolar range) | Various | 50 pM | [21] |
| cGMP | Variable (nanomolar range) | Various | 50 pM | [21] |
| c-tri-AMP (cA3) | Not yet quantified in vivo | Streptococcus thermophilus (predominant product) | Not yet established | [14][22] |
| c-tetra-AMP (cA4) | ~6 µM (estimated) | Sulfolobus solfataricus | Not yet established | [2] |
Note: Data for c-tri-AMP is limited. The provided concentrations for other cyclic nucleotides are for comparative purposes.
Experimental Protocols
Protocol: Extraction and Quantification of Cyclic Oligoadenylates from Bacterial Cells by LC-MS/MS
This protocol is a synthesized methodology based on published methods for similar cyclic nucleotides and should be optimized for your specific application.
1. Cell Culture and Harvesting: a. Grow bacterial cultures (e.g., Streptococcus thermophilus) to the desired optical density. b. Rapidly harvest cells by centrifugation at 4°C. c. Immediately flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.
2. Extraction of Cyclic Oligoadenylates: a. Resuspend the frozen cell pellet in a cold extraction solvent (e.g., a mixture of chloroform, methanol, and water). b. Perform cell lysis using a bead beater with silica (B1680970) or glass beads. This step should be carried out at 4°C to minimize enzymatic degradation. c. Centrifuge the lysate at high speed to pellet cell debris. d. Collect the supernatant containing the soluble metabolites.
3. Sample Cleanup (Optional but Recommended): a. To remove interfering substances, perform solid-phase extraction (SPE) on the supernatant. b. Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange resin). c. Load the supernatant onto the cartridge. d. Wash the cartridge to remove unbound contaminants. e. Elute the cyclic oligoadenylates using an appropriate elution buffer. f. Dry the eluate under vacuum.
4. LC-MS/MS Analysis: a. Reconstitute the dried sample in a solvent compatible with your LC-MS/MS system (e.g., 1% acetonitrile (B52724) in water with 0.1% formic acid).[6] b. Inject the sample onto a C18 reversed-phase column. c. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to separate the cyclic oligoadenylates. d. Perform detection using a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI). e. Set up multiple reaction monitoring (MRM) transitions for c-tri-AMP and other cOAs of interest based on their precursor and product ions.
5. Data Analysis: a. Generate a standard curve using synthetic c-tri-AMP of known concentrations. b. Quantify the amount of c-tri-AMP in your samples by comparing their peak areas to the standard curve. c. Normalize the results to the initial cell mass or protein concentration.
Mandatory Visualization
Caption: The this compound (c-tri-AMP) signaling pathway in Type III CRISPR-Cas systems.
Caption: A general experimental workflow for the quantification of c-tri-AMP.
Caption: A logical troubleshooting workflow for low or no c-tri-AMP signal.
References
- 1. Ring nucleases deactivate Type III CRISPR ribonucleases by degrading cyclic oligoadenylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic oligoadenylate signaling and regulation by ring nucleases during type III CRISPR defense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cyclic oligoadenylate signaling and regulation by ring nucleases during type III CRISPR defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of allosteric activation of the CRISPR ribonuclease Csm6 by cyclic tetra-adenylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]
- 12. Type III CRISPR-Cas systems produce cyclic oligoadenylate second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 15. researchgate.net [researchgate.net]
- 16. Activation of Csm6 ribonuclease by cyclic nucleotide binding: in an emergency, twist to open - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and application of an LC-MS/MS method for measuring the effect of (partial) agonists on cAMP accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biolog.de [biolog.de]
Validation & Comparative
A Comparative Guide to the Signaling Pathways of Cyclic tri-AMP and cGAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the signaling pathways of two cyclic nucleotides: 2'3'-cyclic GMP-AMP (cGAMP) and Cyclic tri-AMP (c-tri-AMP). While both molecules act as second messengers, they operate in fundamentally different biological contexts and trigger distinct downstream signaling cascades. This document outlines their respective synthesis, receptors, downstream effectors, and physiological roles, supported by experimental data and detailed protocols.
Introduction
Cyclic dinucleotides and oligonucleotides have emerged as critical second messengers in orchestrating cellular responses to various stimuli. Among these, cGAMP is a well-established mediator of innate immunity in mammals, while c-tri-AMP is a key component of the adaptive immune system in prokaryotes. Understanding the intricacies of their respective signaling pathways is crucial for researchers in immunology, microbiology, and drug development.
cGAMP Signaling Pathway: A Cornerstone of Mammalian Innate Immunity
The cGAMP signaling pathway is a central mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, in mammalian cells.[1]
Synthesis and Activation:
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which resides in the cytoplasm.[1] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP.[1][2] The cGAMP produced by mammalian cGAS is specifically 2'3'-cGAMP, containing both 2'-5' and 3'-5' phosphodiester bonds.
Receptor and Downstream Cascade:
The direct receptor for cGAMP is the Stimulator of Interferon Genes (STING), a transmembrane protein located on the endoplasmic reticulum (ER).[2][3] The binding of cGAMP to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[3]
This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[3] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[1][3] These interferons are then secreted and act in an autocrine and paracrine manner to establish an antiviral state in surrounding cells.
References
A Tale of Two Signals: Unraveling the Functional Divergence of Cyclic tri-AMP and c-di-AMP
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of two critical bacterial second messengers.
In the intricate world of bacterial signaling, cyclic nucleotides play a pivotal role in orchestrating complex cellular processes. Among these, cyclic di-adenosine monophosphate (c-di-AMP) has been well-established as a crucial regulator of essential physiological functions in many bacteria. More recently, another cyclic oligonucleotide, cyclic tri-adenosine monophosphate (c-tri-AMP), has emerged as a key player in a specialized anti-phage defense mechanism. This guide provides a detailed comparison of the functional differences between these two important second messengers, supported by experimental data and detailed methodologies, to aid researchers in understanding their unique contributions to bacterial biology and to inform the development of novel therapeutic strategies.
At a Glance: Key Functional Distinctions
| Feature | Cyclic tri-AMP (c-tri-AMP) | Cyclic di-AMP (c-di-AMP) |
| Primary Function | Anti-phage defense (abortive infection)[1] | Homeostatic regulation |
| Signaling Pathway | Cyclic Oligonucleotide-Based Anti-Phage Signaling System (CBASS)[1] | Diverse pathways regulating ion transport, cell wall synthesis, DNA integrity, etc.[2][3][4] |
| Primary Effector | NucC DNA endonuclease[1] | Multiple protein and RNA targets (e.g., KtrA, DarB, ydaO riboswitch)[5][6][7][8][9] |
| Cellular Outcome | Programmed cell death to halt phage replication[1] | Modulation of physiological processes to adapt to environmental changes[10] |
| Synthesis Enzyme | cGAS/DncV-like nucleotidyltransferase (CD-NTase) in CBASS operons[1] | Diadenylate cyclases (DACs) like DisA, CdaA, and CdaS[2][9] |
Delving Deeper: Signaling Pathways and Molecular Mechanisms
The functional divergence of c-tri-AMP and c-di-AMP stems from their distinct signaling cascades and the specific molecular targets they regulate.
The "Suicide" Signal: c-tri-AMP and the CBASS Pathway
This compound is a central component of the Cyclic Oligonucleotide-Based Anti-Phage Signaling System (CBASS), a recently discovered bacterial immune defense mechanism. Upon phage infection, a cGAS/DncV-like nucleotidyltransferase within the CBASS operon is activated, leading to the synthesis of c-tri-AMP from ATP. This second messenger then acts as an allosteric activator of the DNA endonuclease NucC. The activation of NucC triggers widespread, non-specific degradation of the host cell's DNA, leading to a form of programmed cell death known as abortive infection. This altruistic suicide of the infected cell prevents the completion of the phage replication cycle, thereby protecting the overall bacterial population.[1]
Caption: The c-tri-AMP signaling pathway in the CBASS anti-phage defense system.
The "Master Regulator": c-di-AMP's Multifaceted Roles
In stark contrast to the singular, destructive role of c-tri-AMP, c-di-AMP acts as a master regulator of a multitude of physiological processes essential for bacterial survival and adaptation. Its synthesis is governed by diadenylate cyclases (DACs), which are often regulated by cellular cues related to the processes they control.
The cellular functions modulated by c-di-AMP are diverse and include:
-
Potassium Homeostasis: c-di-AMP is a key regulator of potassium ion (K+) transport. It directly binds to and inhibits K+ uptake transporters like KtrA and can also regulate the expression of K+ transporter genes through riboswitches.[8][11] This tight control of intracellular K+ concentration is crucial for maintaining osmotic pressure and enzyme function.
-
Cell Wall Homeostasis: c-di-AMP signaling is intimately linked to the synthesis of the bacterial cell wall. It can influence the activity of enzymes involved in peptidoglycan synthesis, thereby affecting cell wall integrity and resistance to antibiotics.
-
DNA Integrity and Repair: Some c-di-AMP synthases, like DisA, are involved in monitoring DNA integrity. DisA scans the bacterial chromosome and its cyclase activity is inhibited upon encountering DNA damage, linking the state of the genome to downstream signaling.[12]
c-di-AMP exerts its regulatory effects by binding to a wide array of effector molecules, including proteins and RNA riboswitches. This allows for a nuanced and multi-layered control of cellular processes.
Caption: The multifaceted signaling pathways of c-di-AMP in bacterial physiology.
Quantitative Comparison of Molecular Interactions
While direct comparative studies are limited, existing data allows for an indirect comparison of the binding affinities of c-di-AMP to its various receptors. Data for c-tri-AMP binding is less abundant in the literature.
| Ligand | Receptor | Organism | Method | Dissociation Constant (Kd) | Reference |
| c-di-AMP | DarB | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | 27.0 ± 1.98 nM | [6] |
| c-di-AMP | KtrA (RCK_C domain) | Staphylococcus aureus | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | 369.0 ± 44.4 nM | [8] |
| c-di-AMP | KhtT | Bacillus subtilis | Isothermal Titration Calorimetry (ITC) | ~130 nM (at pH 8.0) | [13] |
| c-di-AMP | ydaO Riboswitch | Thermoanaerobacter pseudethanolicus | In-line probing | Subnanomolar to nanomolar affinity | [7] |
Experimental Protocols: A Guide to Studying Cyclic Dinucleotide Signaling
The following are generalized protocols for key experiments used to investigate the function of this compound and c-di-AMP. Researchers should optimize these protocols for their specific experimental systems.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a cyclic nucleotide to its protein receptor.
Methodology:
-
Sample Preparation:
-
Purify the protein of interest to homogeneity.
-
Prepare solutions of the protein and the cyclic nucleotide (c-tri-AMP or c-di-AMP) in the same, extensively dialyzed buffer to minimize heats of dilution.[14]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and the ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the cyclic nucleotide solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
In Vitro Transcription Termination Assay for Riboswitch Activity
Objective: To assess the ability of a cyclic nucleotide to induce a conformational change in a riboswitch, leading to transcription termination.
Methodology:
-
Template Preparation:
-
Generate a linear DNA template containing a promoter (e.g., T7 promoter), the riboswitch sequence, and a downstream terminator sequence.
-
-
In Vitro Transcription:
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (including a radiolabeled nucleotide, e.g., [α-32P]UTP).
-
Add varying concentrations of the cyclic nucleotide (c-di-AMP or a control) to the reactions.
-
Incubate the reactions to allow transcription to proceed.
-
-
Analysis of Transcripts:
-
Stop the reactions and separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled transcripts by autoradiography.
-
Quantify the band intensities corresponding to the full-length "read-through" transcript and the shorter "terminated" transcript.
-
-
Data Analysis:
-
Calculate the percentage of termination at each ligand concentration.
-
Plot the percentage of termination against the ligand concentration to determine the apparent dissociation constant (Kd,app) for the riboswitch-ligand interaction.[15]
-
Nuclease Activity Assay
Objective: To measure the activation of a nuclease (e.g., NucC) by its cognate cyclic nucleotide activator (c-tri-AMP).
Methodology:
-
Substrate Preparation:
-
Prepare a fluorescently labeled DNA or RNA substrate. This can be a commercially available substrate or one prepared in the lab.
-
-
Nuclease Reaction:
-
Set up reaction mixtures containing the purified nuclease, the fluorescent substrate, and varying concentrations of the cyclic nucleotide activator.
-
Include appropriate controls, such as reactions without the nuclease or without the activator.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Nuclease activity will lead to the degradation of the substrate, resulting in an increase in fluorescence.[16]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each activator concentration.
-
Plot the initial reaction rate against the activator concentration to determine the activation kinetics, including the concentration required for half-maximal activation (AC50).
-
Future Directions and Concluding Remarks
The study of cyclic oligonucleotide signaling in bacteria is a rapidly evolving field. While the fundamental roles of c-di-AMP in cellular homeostasis are well-documented, the full extent of its regulatory network is still being uncovered. For c-tri-AMP, research is expanding beyond its role in CBASS to explore its potential involvement in other cellular processes and its distribution across different bacterial phyla.
Understanding the functional differences between these two second messengers is not only crucial for advancing our fundamental knowledge of bacterial signaling but also holds significant promise for applied research. The essentiality of c-di-AMP in many pathogenic bacteria makes its signaling pathway an attractive target for the development of novel antibiotics.[2][4] Conversely, the "suicide-inducing" activity of the c-tri-AMP/NucC system could be harnessed for biotechnological applications, such as the development of new tools for bacterial cell engineering or as a component of novel antimicrobial strategies.
This guide provides a snapshot of our current understanding of the functional divergence between this compound and c-di-AMP. As research in this area continues, we can expect to uncover even more intricate details of how these small molecules wield immense power in the bacterial world.
References
- 1. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of a c-di-AMP riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into recognition of c-di-AMP by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained sensing in potassium homeostasis: Cyclic di-AMP controls potassium uptake by KimA at the levels of expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Real-time DNA/RNA Nuclease Activity through Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclic Trinucleotide Synthases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the enzymatic landscape of cyclic trinucleotide (cTN) synthesis is crucial for harnessing their potential in signaling pathways and as therapeutic targets. This guide provides a comparative analysis of cyclic trinucleotide synthases (cTNs), focusing on their diversity, performance, and the experimental protocols used for their characterization.
Cyclic trinucleotides are a class of signaling molecules produced by cGAS/DncV-like nucleotidyltransferases (CD-NTases), which play a significant role in bacterial defense systems, particularly in Cyclic Oligonucleotide-Based Anti-phage Signaling Systems (CBASS).[1] These enzymes synthesize a variety of cyclic di- and trinucleotides from nucleotide triphosphates (NTPs). The diversity of these products allows for specific activation of downstream effector proteins, leading to an immune response.
Performance Comparison of Representative Cyclic Trinucleotide Synthases
While extensive quantitative kinetic data for a wide range of cTNs is still an emerging area of research, qualitative and semi-quantitative analyses have revealed significant diversity in their product profiles and substrate specificities. The following table summarizes the products of several characterized CD-NTases capable of producing cyclic trinucleotides.
| Enzyme | Organism | Major Product(s) | Minor Product(s) | Reference |
| EcCdnD | Enterobacter cloacae | cAAG (cyclic AMP-AMP-GMP) | cAAA, cAGG | [2] |
| EcCdnC | Escherichia coli | cAAA (cyclic tri-AMP) | - | [3] |
| Acinetobacter baumannii CdnD | Acinetobacter baumannii | 2'3'3'-cAAA | - | [3] |
Note: The catalytic efficiency (kcat/Km) of bacterial CD-NTases, including cTN synthases, has been suggested to be approximately 10-fold lower than that of mouse cGAS under the tested conditions.[4] However, specific kinetic parameters for individual cTN synthases are not yet widely reported in the literature.
Signaling Pathway of CBASS Involving Cyclic Trinucleotides
Cyclic trinucleotides synthesized by CD-NTases act as second messengers to activate effector proteins, which then execute an anti-phage response, often through abortive infection. A common effector is the endonuclease NucC, which is allosterically activated upon binding a specific cTN.
Experimental Protocols
In Vitro Synthesis of Cyclic Trinucleotides
This protocol is adapted from methods used for the enzymatic synthesis of cAAG and cAAA by EcCdnD02.
A. Experimental Workflow
B. Detailed Methodology
-
Protein Expression and Purification:
-
Clone the gene for the CD-NTase of interest (e.g., E. cloacae CdnD02) into an appropriate expression vector with a purification tag (e.g., His-tag).
-
Express the protein in a suitable host, such as E. coli.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using ion-exchange and size-exclusion chromatography to ensure high purity.[2]
-
-
Enzymatic Synthesis Reaction:
-
Prepare a reaction mixture in a total volume of 40 mL containing:
-
500 nM purified CD-NTase (e.g., EcCdnD02)
-
0.25 mM each of the required NTPs (e.g., ATP and GTP for cAAG synthesis; ATP alone for cAAA)
-
Reaction Buffer: 10 mM Tris-HCl pH 9.0, 12.5 mM NaCl, 20 mM MgCl₂, 1 mM DTT.[2]
-
-
Incubate the reaction at 37°C for 16 hours.
-
To remove terminal phosphates from any linear intermediates, add 2.5 units/mL of calf intestinal phosphatase and incubate for an additional 4 hours at 37°C.
-
Heat-inactivate the enzymes at 65°C for 30 minutes.
-
Centrifuge at 4,000 RPM for 20 minutes to pellet the precipitated protein.[2]
-
-
Product Purification:
-
Separate the reaction products from the supernatant using ion-exchange chromatography (e.g., Mono-Q column).
-
Apply a gradient of 0 to 2 M ammonium (B1175870) acetate (B1210297) to elute the cyclic trinucleotides.
-
Collect the fractions corresponding to the product peaks.
-
Evaporate the solvent using a speedvac and resuspend the purified cyclic trinucleotides in water.[2]
-
Analysis of Cyclic Trinucleotides by LC-MS/MS
This protocol provides a method for the identification and characterization of synthesized cyclic trinucleotides.
-
Liquid Chromatography:
-
System: Thermo Scientific Vanquish UHPLC or equivalent.
-
Column: ZIC-pHILIC polymeric column (100 mm x 2.1 mm, 5 μm).
-
Column Temperature: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 20 mM ammonium bicarbonate in water, pH 9.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% B for 0.25 minutes, then a linear gradient to 55% B at 4 minutes, hold until 6 minutes.
-
Injection Volume: 2 μL.[2]
-
-
Mass Spectrometry:
-
System: Thermo Scientific Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.
-
Ionization Mode: Positive ion mode with a heated electrospray ionization (HESI) source.
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 275°C.
-
MS1 Spectra Acquisition:
-
Mass Resolution: 35,000.
-
Scan Range: 475 to 1050 m/z.
-
-
Data-Dependent MS/MS Spectra Acquisition:
-
Collision-Induced Dissociation (CID).
-
Mass Resolution: 17,500.
-
Normalized Collision Energy: 25 eV.[2]
-
-
Conclusion
The field of cyclic trinucleotide synthases is rapidly expanding, revealing a remarkable diversity of enzymes and their signaling products within bacterial defense systems. While detailed kinetic comparisons are still forthcoming, the available data on product specificity and the established protocols for their synthesis and analysis provide a solid foundation for further research. This guide offers a starting point for scientists and drug development professionals to explore the fascinating world of cTNs, with the ultimate goal of leveraging this knowledge for novel therapeutic and biotechnological applications.
References
- 1. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Crystal structure and functional implications of cyclic di-pyrimidine-synthesizing cGAS/DncV-like nucleotidyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
NucC's Selective Recognition of Cyclic Oligonucleotides: A Comparative Guide
A deep dive into the cross-reactivity of the bacterial endonuclease NucC reveals a strong preference for its cognate activator, cyclic tri-adenylate (cAAA), while exhibiting weaker interactions with other cyclic oligonucleotides. This guide provides a comparative analysis of NucC's binding affinity for various cyclic oligonucleotides, details the experimental protocols used to determine these interactions, and illustrates the NucC signaling pathway.
Binding Affinity of NucC for Cyclic Oligonucleotides
The specificity of NucC for its activating ligand is crucial for its function as an effector protein in the Cyclic oligonucleotide-Based Anti-phage Signaling System (CBASS). Quantitative analysis of NucC's binding affinity for a range of cyclic oligonucleotides has been determined primarily through Isothermal Titration Calorimetry (ITC). The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for several key molecules.
| Cyclic Oligonucleotide | Binding Affinity (Kd) to E. coli NucC | Notes |
| 3',3',3' cyclic tri-adenylate (cAAA) | 0.7 µM[1] | Cognate ligand; strong binding affinity. |
| 3',3' cyclic di-AMP (c-di-AMP) | 2.6 µM[1] | Weaker binding compared to cAAA. |
| 3'–5' linked linear di-AMP (5'-pApA) | 4.4 µM[1] | Weaker binding compared to cAAA. |
| 2',3' cyclic di-AMP | No detectable binding[1] | |
| Adenosine monophosphate (AMP) | No detectable binding[1] | |
| cyclic di-GMP (c-di-GMP) | Data not available | No specific binding data for NucC has been identified. |
| 3'3'-cGAMP | Data not available | While used in broader CBASS studies, specific binding data for NucC is not available. |
NucC Signaling Pathway
NucC is a key effector protein in bacterial defense against bacteriophage infection. Its activation is tightly regulated by the presence of specific cyclic oligonucleotide second messengers.
Caption: The NucC signaling pathway is initiated by bacteriophage infection, leading to the synthesis of cAAA, which then activates NucC to induce cell death.
The process begins with a bacteriophage infection, which triggers a cGAS/DncV-like nucleotidyltransferase to synthesize the second messenger 3',3',3' cyclic tri-adenylate (cAAA) from ATP.[1] NucC exists as an inactive homotrimer.[1] Upon binding of cAAA to an allosteric pocket on the NucC trimer, it undergoes a significant conformational change.[1] This change promotes the assembly of two trimers into a homohexamer.[1] The formation of the NucC homohexamer is the crucial activation step, rendering it a competent nuclease.[1] The active NucC hexamer then proceeds to cleave double-stranded DNA in a non-specific manner.[1] This widespread DNA degradation ultimately leads to the death of the infected bacterial cell, a process known as abortive infection, which prevents the propagation of the bacteriophage.[1]
Experimental Protocols
The determination of binding affinities between NucC and various cyclic oligonucleotides relies on established biophysical techniques. The primary method cited in the available literature is Isothermal Titration Calorimetry (ITC).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during the binding of a ligand (in this case, the cyclic oligonucleotide) to a macromolecule (NucC). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
General Protocol Outline:
-
Sample Preparation:
-
Purified NucC protein is dialyzed against a specific buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).
-
The cyclic oligonucleotides are dissolved in the same dialysis buffer to minimize heat of dilution effects.
-
The concentrations of both the protein and the ligand are precisely determined.
-
-
ITC Experiment:
-
The NucC solution is loaded into the sample cell of the ITC instrument.
-
The cyclic oligonucleotide solution is loaded into the injection syringe.
-
The experiment is conducted at a constant temperature (e.g., 25°C).
-
A series of small, precisely measured injections of the cyclic oligonucleotide are made into the NucC solution.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
-
These values are then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Conclusion
The available data clearly demonstrates that NucC exhibits a high degree of specificity for its cognate ligand, 3',3',3' cAAA. While it can interact with other cyclic oligonucleotides like 3',3' c-di-AMP, the binding affinity is significantly lower. This selectivity ensures that the potent DNA-degrading activity of NucC is only unleashed in response to the specific second messenger produced during a bacteriophage infection, providing a precise and effective defense mechanism for the bacterial host. Further research is needed to determine the binding affinities for other cyclic dinucleotides such as c-di-GMP and 3'3'-cGAMP to provide a more complete cross-reactivity profile.
References
A Comparative Guide to the Binding Affinity of Cyclic tri-AMP and its Analogs for Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Cyclic tri-adenosine monophosphate (c-tri-AMP or cA3) and its analogs are crucial second messengers in prokaryotic immune responses, primarily acting through the activation of CRISPR-Cas associated Csm6 ribonucleases. Understanding the binding affinity of these cyclic oligoadenylates (cOAs) to their receptors is paramount for elucidating their signaling pathways and for the development of novel therapeutic and diagnostic tools. This guide provides a comparative analysis of the binding affinities of c-tri-AMP and related cyclic oligoadenylates to their Csm6 receptors, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
The interaction between cyclic oligoadenylates and the CARF (CRISPR-Associated Rossmann Fold) domain of Csm6 proteins is characterized by a high degree of specificity, largely dependent on the size of the cyclic nucleotide ring. While direct binding data for cyclic tri-AMP (cA3) remains limited in the current literature, comparative studies and data from closely related analogs offer significant insights into its binding characteristics.
| Ligand | Receptor | Method | Affinity (K_d) | Activation (EC_50) | Source |
| Cyclic tetra-AMP (cA4) | Thermus thermophilus Csm6 | Microscale Thermophoresis (MST) | ~15 nM | - | [1] |
| Cyclic tetra-AMP (cA4) | Thermus thermophilus Csm6 (T81A mutant) | Microscale Thermophoresis (MST) | ~1.5 µM (~100-fold weaker than WT) | - | [1] |
| Cyclic hexa-AMP (cA6) linear form (A6>P) | Enterococcus italicus Csm6 | Not Specified | - | ~60 nM | [2] |
| This compound (cA3) | Streptococcus thermophilus Csm6' | Denaturing PAGE | No activation observed | - | [3][4] |
| Cyclic tetra-AMP (cA4) | Streptococcus thermophilus Csm6' | Denaturing PAGE | No activation observed | - | [3][4] |
| Cyclic hexa-AMP (cA6) | Streptococcus thermophilus Csm6' | Denaturing PAGE | Activation observed | - | [3][4] |
| Cyclic di-AMP (cA2) | Thermococcus onnurineus Csm6 | Nuclease Assay | No activation observed | - | [5] |
| This compound (cA3) | Thermococcus onnurineus Csm6 | Nuclease Assay | No activation observed | - | [5] |
| Cyclic tetra-AMP (cA4) | Thermococcus onnurineus Csm6 | Nuclease Assay | Activation observed | - | [5] |
Note: The table highlights the specificity of Csm6 proteins for different cOA ring sizes. While a direct K_d for cA3 is not yet available, the lack of activation in several Csm6 orthologs suggests a significantly lower binding affinity compared to their preferred activators. The provided K_d for cA4 with T. thermophilus Csm6 serves as a key quantitative benchmark for a closely related cyclic oligoadenylate (B1213165).
Signaling Pathway and Experimental Workflow
The binding of a specific cyclic oligoadenylate to the CARF domain of a Csm6 homodimer induces a conformational change, leading to the activation of its HEPN (Higher Eukaryotes and Prokaryotes Nucleotide-binding) domain, which then carries out non-specific RNA degradation. This signaling cascade is a critical component of the Type III CRISPR-Cas defense mechanism.
Caption: Csm6 activation pathway initiated by invader RNA recognition.
The experimental workflow to determine binding affinity typically involves protein purification, ligand preparation, and the application of a suitable biophysical technique.
Caption: General experimental workflow for determining binding affinity.
Detailed Experimental Protocols
While specific protocols for c-tri-AMP are not extensively detailed in the literature, the following are generalized methodologies for common binding assays that can be adapted for the study of c-tri-AMP and its analogs with Csm6.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Purify Csm6 protein to homogeneity. Dialyze the protein extensively against the chosen assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Dissolve c-tri-AMP or its analog in the final dialysis buffer to minimize heat of dilution artifacts.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Typically, the Csm6 protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The c-tri-AMP or analog solution (e.g., 100-500 µM) is loaded into the injection syringe.
-
A series of small injections (e.g., 2-10 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Methodology:
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of c-tri-AMP or a competitive ligand. The fluorophore should be chosen to have minimal interference with binding.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe.
-
Add increasing concentrations of the Csm6 protein to the wells.
-
For competitive binding, a fixed concentration of both the fluorescent probe and Csm6 are incubated with increasing concentrations of unlabeled c-tri-AMP or its analogs.
-
-
Measurement:
-
The plate is incubated to reach binding equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The change in polarization is plotted against the concentration of the titrated molecule.
-
The data are fitted to a binding equation to determine the K_d or IC_50 (in the case of competitive binding).
-
Radiometric Filter Binding Assay
This classic technique relies on the retention of a protein-ligand complex on a filter while the free, radiolabeled ligand passes through.
Methodology:
-
Ligand Radiolabeling:
-
Synthesize radiolabeled c-tri-AMP (e.g., with ³²P or ³H).
-
-
Binding Reaction:
-
Incubate a constant, low concentration of radiolabeled c-tri-AMP with varying concentrations of Csm6 protein in a suitable binding buffer.
-
Allow the reactions to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane. The protein and any bound radioligand will be retained on the filter.
-
Wash the filters with cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity retained on each filter is quantified using a scintillation counter.
-
-
Data Analysis:
Conclusion
The available data strongly indicate that the interaction between cyclic oligoadenylates and Csm6 receptors is highly specific, with the ring size of the cOA playing a determinative role in binding affinity and subsequent activation. While quantitative binding data for c-tri-AMP remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for researchers to pursue these critical measurements. A deeper understanding of these binding affinities will undoubtedly accelerate the development of innovative applications based on the CRISPR-Cas system.
References
- 1. Molecular mechanism of allosteric activation of the CRISPR ribonuclease Csm6 by cyclic tetra-adenylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of Csm6 ribonuclease by cyclic nucleotide binding: in an emergency, twist to open - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas III-A Csm6 CARF domain is a ring nuclease triggering stepwise cA4 cleavage with ApA>p formation terminating RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Filter binding assay - Wikipedia [en.wikipedia.org]
- 8. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Cyclic Oligoadenylates: c-tri-AMP, c-tetra-AMP, and c-hexa-AMP
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and functional comparison of three key bacterial second messengers: cyclic tri-AMP (c-tri-AMP), cyclic tetra-AMP (c-tetra-AMP), and cyclic hexa-AMP (c-hexa-AMP). This guide provides a comparative analysis of their structures, their roles in signaling pathways, and quantitative data supported by detailed experimental methodologies.
Cyclic oligoadenylates (cOAs) are a class of bacterial second messengers that play a crucial role in the anti-phage defense mechanism mediated by Type III CRISPR-Cas systems. Upon viral RNA recognition, the Cas10 subunit of the Type III effector complex synthesizes these cOAs from ATP.[1] These molecules then act as allosteric activators for ancillary ribonucleases, most notably Csm6 and Csx1, which possess CRISPR-associated Rossmann-fold (CARF) domains.[1][2] The activation of these ribonucleases leads to the degradation of both invader and host RNA, inducing a dormant state in the host cell to prevent viral replication.[1] The size of the cOA ring can vary, with c-tri-AMP, c-tetra-AMP, and c-hexa-AMP being prominent examples. This variation in size dictates their specificity and potency in activating downstream effector proteins.
Structural Comparison
The fundamental structural difference between c-tri-AMP, c-tetra-AMP, and c-hexa-AMP lies in the number of adenosine (B11128) monophosphate (AMP) units that form the cyclic structure. These AMP units are linked by 3'-5' phosphodiester bonds.[3] This variation in ring size leads to distinct three-dimensional conformations, which in turn influences their ability to bind to the CARF domains of effector proteins.
While crystal structures for c-tetra-AMP and c-hexa-AMP complexed with Csm6 proteins have been elucidated, providing detailed insights into their binding pockets, a crystal structure for a c-tri-AMP-protein complex is not yet available in the public domain.[4][5] The available structures reveal that the CARF domain of Csm6 forms a dimer, creating a binding pocket for the cyclic oligoadenylate (B1213165).[5] The specificity of this interaction is determined by the precise hydrogen bonding and stacking interactions between the adenine (B156593) bases of the cOA and the amino acid residues of the CARF domain.
Table 1: Structural Properties of c-tri-AMP, c-tetra-AMP, and c-hexa-AMP
| Property | This compound (c-tri-AMP) | Cyclic tetra-AMP (c-tetra-AMP) | Cyclic hexa-AMP (c-hexa-AMP) |
| Molecular Formula | C₃₀H₃₆N₁₅O₁₈P₃[6] | C₄₀H₄₈N₂₀O₂₄P₄[7] | C₆₀H₇₂N₃₀O₃₆P₆[8] |
| Molecular Weight (Free Acid) | 987.6 g/mol [6] | 1316.8 g/mol [7] | 1975.3 g/mol |
| Number of AMP units | 3 | 4 | 6 |
| Phosphodiester Linkage | 3'-5'[3] | 3'-5'[9] | 3'-5' |
| Crystal Structure (Bound to Csm6) | Not Available | Available[5] | Available[4] |
Signaling Pathway and Functional Comparison
The primary signaling pathway for these cyclic oligoadenylates involves their synthesis by the Cas10 subunit of the Type III CRISPR-Cas complex and subsequent activation of Csm6 ribonucleases. The specificity of Csm6 activation is highly dependent on the bacterial species and the size of the cOA. For instance, Csm6 from Streptococcus thermophilus is specifically activated by c-hexa-AMP, while c-tri-AMP is the predominant product of its Cas10 but does not activate its Csm6.[2][6] In contrast, Csm6 from Thermus thermophilus is activated by c-tetra-AMP.[1]
This specificity highlights a crucial aspect of the Type III CRISPR-Cas defense mechanism, where the size of the second messenger is a key determinant of the downstream cellular response. The activation of Csm6 leads to non-specific RNA degradation, creating an antiviral state. To prevent autoimmunity, the activity of Csm6 is tightly regulated, and some Csm6 enzymes have been shown to degrade their activating cOA as a self-inactivation mechanism.[4]
Table 2: Functional Comparison of c-tri-AMP, c-tetra-AMP, and c-hexa-AMP in Csm6 Activation
| Feature | This compound (c-tri-AMP) | Cyclic tetra-AMP (c-tetra-AMP) | Cyclic hexa-AMP (c-hexa-AMP) |
| Primary Synthesizing Enzyme | Cas10 subunit of Type III CRISPR-Cas complex | Cas10 subunit of Type III CRISPR-Cas complex[1] | Cas10 subunit of Type III CRISPR-Cas complex[1] |
| Primary Effector Protein | Csm6 Ribonuclease | Csm6/Csx1 Ribonucleases[1] | Csm6 Ribonuclease[1] |
| Activation Specificity (Example) | Predominant product in S. thermophilus but does not activate its Csm6.[6] | Activates Csm6 from T. thermophilus.[1] | Specifically activates Csm6 from S. thermophilus and E. italicus.[1][2] |
| Binding Affinity (Kd) | Data not available | Species-dependent | Species-dependent |
| Activation Potency (EC50) | Data not available | Species-dependent | As low as 60 pM for S. thermophilus Csm6'.[10] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Csm6 Ribonuclease Activation Assay (Radiolabeled RNA Cleavage)
This assay directly measures the ribonuclease activity of Csm6 upon activation by cyclic oligoadenylates.
Methodology:
-
Protein Expression and Purification: Express and purify the Csm6 protein of interest using standard chromatography techniques.[2]
-
RNA Substrate Preparation: Synthesize and 5'-radiolabel an RNA oligonucleotide substrate (e.g., with ³²P-ATP and T4 polynucleotide kinase).[2]
-
Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM DTT), incubate a fixed concentration of purified Csm6 protein with the radiolabeled RNA substrate.[2]
-
Activation: Initiate the reaction by adding varying concentrations of c-tri-AMP, c-tetra-AMP, or c-hexa-AMP. Include control reactions without any cOA and without Csm6 protein.[2]
-
Incubation: Incubate the reactions at the optimal temperature for the Csm6 enzyme (e.g., 45°C) for a defined period.[2]
-
Quenching and Analysis: Stop the reaction by adding a phenol-chloroform mixture to deproteinize the sample.[10] Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using phosphorimaging.[2]
-
Quantification: Quantify the percentage of cleaved RNA to determine the activation potency (EC50) of each cyclic oligoadenylate.
Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12]
Methodology:
-
Sample Preparation: Prepare solutions of purified Csm6 protein and the cyclic oligoadenylates (c-tri-AMP, c-tetra-AMP, or c-hexa-AMP) in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Set up the isothermal titration calorimeter to the desired experimental temperature.
-
Titration: Load the Csm6 protein into the sample cell and the cyclic oligoadenylate into the injection syringe.
-
Data Acquisition: Perform a series of injections of the cyclic oligoadenylate into the protein solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.[11]
Competitive Binding Assay using Fluorescence Polarization (FP)
FP is a homogeneous assay technique that can be used to determine the binding affinity of unlabeled ligands by measuring their ability to displace a fluorescently labeled probe from a protein.[13][14]
Methodology:
-
Probe Synthesis: Synthesize a fluorescently labeled version of one of the cyclic oligoadenylates (e.g., fluorescein-c-hexa-AMP).
-
Assay Setup: In a microplate, add a fixed concentration of purified Csm6 protein and the fluorescently labeled cOA probe.
-
Competition: Add increasing concentrations of the unlabeled competitor cyclic oligoadenylates (c-tri-AMP, c-tetra-AMP, and c-hexa-AMP) to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled competitor. Fit the data to a competitive binding equation to determine the IC50 value for each unlabeled cyclic oligoadenylate, from which the binding affinity (Ki) can be calculated.
Visualizations
Signaling Pathway of cOA-mediated Csm6 Activation
Caption: Signaling pathway of cyclic oligoadenylate (cOA)-mediated Csm6 activation in Type III CRISPR-Cas systems.
Experimental Workflow for Csm6 Activation Assay
Caption: Experimental workflow for determining Csm6 activation by different cyclic oligoadenylates.
Logical Relationship of cOA-Csm6 Specificity
Caption: Logical relationship illustrating the species-specific activation of Csm6 by different sized cyclic oligoadenylates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biolog.de [biolog.de]
- 4. Activation and self-inactivation mechanisms of the cyclic oligoadenylate-dependent CRISPR ribonuclease Csm6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of allosteric activation of the CRISPR ribonuclease Csm6 by cyclic tetra-adenylate | The EMBO Journal [link.springer.com]
- 6. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 7. c-tetraAMP BIOLOG Life Science Institute [biolog.de]
- 8. c-hexaAMP BIOLOG Life Science Institute [biolog.de]
- 9. c-tetraGMP BIOLOG Life Science Institute [biolog.de]
- 10. academic.oup.com [academic.oup.com]
- 11. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Validation of Cyclic tri-AMP in CRISPR-Cas Systems
For Researchers, Scientists, and Drug Development Professionals
The discovery of cyclic oligoadenylate (B1213165) (cOA) signaling pathways has redefined our understanding of Type III CRISPR-Cas immunity. These systems, upon recognizing foreign RNA, activate the Cas10 subunit to synthesize cOA second messengers. These molecules, in turn, allosterically activate a diverse array of ancillary effector proteins to neutralize threats. Among these signaling molecules, cyclic tri-AMP (c-tri-AMP or cA3) has emerged as a critical activator for specific effector nucleases, playing a pivotal role in the anti-phage defense of certain bacteria.
This guide provides an objective comparison of cA3 with other cOA signaling molecules, supported by quantitative data and detailed experimental protocols for its functional validation.
The c-tri-AMP Signaling Pathway in Type III CRISPR-Cas Systems
In specific Type III CRISPR-Cas systems, the recognition of a target RNA by the Csm/Cmr effector complex triggers a conformational change in the Cas10 subunit.[1] This activation unleashes the cyclase activity of Cas10's Palm domain, which synthesizes cA3 from ATP molecules.[2][3][4] The newly synthesized cA3 acts as a second messenger, diffusing through the cell and binding to specific ancillary effector proteins. A key example is the dsDNA nuclease NucC, which is potently activated upon binding cA3.[5][6] This activation leads to the non-specific degradation of DNA, a powerful immune response that can halt viral replication.[5]
Comparison with Alternative cOA Signaling Molecules
While cA3 is a potent signaling molecule, it is part of a larger family of cyclic oligoadenylates (cOAs) that include cyclic tetra-AMP (cA4) and cyclic hexa-AMP (cA6).[6][7] The specific type of cOA produced can vary between different Type III systems, and ancillary effectors exhibit strong preferences for their activating ligand. This specificity creates parallel, non-interfering signaling pathways, allowing for a tailored immune response. For instance, while cA3 activates the DNase NucC, cA4 is known to activate RNases like Csx1 and Can2, and cA6 specifically activates the RNase Csm6 in many systems.[7][8][9]
| Effector Protein | Primary Ligand | Effector Domain | Catalytic Activity | Organism Example |
| NucC | c-tri-AMP (cA3) | NucC | dsDNase | Serratia sp. ATCC 39006[5][10] |
| Can2/Card1 | c-tetra-AMP (cA4) | RHH Nuclease | ssDNase / RNase | Thermoanaerobacter brockii[2][9] |
| Csx1/Csm6 | c-tetra-AMP (cA4) | HEPN | RNase | Sulfolobus solfataricus[1] |
| Csm6 | c-hexa-AMP (cA6) | HEPN | RNase | Streptococcus thermophilus[11][12] |
| Csa3 | c-tetra-AMP (cA4) | HTH | Transcription Factor | Sulfolobus solfataricus[13] |
Table 1: Comparison of Ancillary Effectors and Their cOA Ligand Specificity. This table highlights the diversity of cOA-activated pathways, demonstrating the specific role of cA3 in activating DNase activity compared to the RNase or transcriptional activities mediated by other cOAs.
Experimental Protocols for Functional Validation
Validating the function of cA3 involves a series of biochemical and in vivo experiments to demonstrate its synthesis, its ability to activate a specific effector, and its ultimate role in providing immunity.
Protocol 1: In Vitro Synthesis and Detection of c-tri-AMP
Objective: To biochemically demonstrate that the Type III effector complex synthesizes cA3 in response to a target RNA.
Methodology:
-
Reaction Setup: In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2), combine the purified Type III effector complex, a specific crRNA, and a complementary target RNA oligonucleotide.
-
Initiation: Initiate the reaction by adding ATP (typically to a final concentration of 1 mM). Include a negative control reaction lacking the target RNA.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mesophilic organisms) for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) followed by enzymatic treatment with alkaline phosphatase to remove remaining ATP.
-
Detection: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Compare the retention time and mass-to-charge ratio (m/z) of the product to a synthesized cA3 standard to confirm its identity.[14]
Protocol 2: Ancillary Nuclease Activation Assay
Objective: To show that cA3 specifically activates the catalytic activity of an ancillary effector like NucC.
Methodology:
-
Reaction Setup: Prepare reaction tubes containing a nucleic acid substrate (e.g., plasmid DNA for NucC) in an appropriate reaction buffer.
-
Component Addition: Add the purified ancillary effector protein (e.g., NucC) to each tube.
-
Activation: Add varying concentrations of purified cA3 to the experimental tubes. As controls, add other cOAs (e.g., cA4, cA6) to separate tubes and include a "no activator" control.
-
Incubation: Incubate all reactions at the optimal temperature for a defined period.
-
Analysis: Stop the reaction and analyze the degradation of the substrate by agarose (B213101) (for DNA) or denaturing polyacrylamide (for RNA) gel electrophoresis. A positive result is observed as substrate degradation only in the presence of the specific activator (cA3).[15]
Protocol 3: In Vivo Anti-Phage Interference Assay
Objective: To demonstrate that the cA3 signaling pathway is required for effective immunity against bacteriophages in a living system.
Methodology:
-
Strain Generation: Create a set of bacterial strains:
-
A wild-type strain containing the complete Type III CRISPR-Cas system.
-
A mutant strain with an inactive Cas10 cyclase domain (unable to produce cA3).
-
A mutant strain with a deletion of the ancillary effector gene (e.g., ΔnucC).
-
A control strain lacking the CRISPR system.
-
-
Phage Challenge: Grow cultures of each bacterial strain to mid-log phase. Infect the cultures with a specific bacteriophage (at a known multiplicity of infection) that carries a sequence targeted by the CRISPR system's crRNA.
-
Plaque Assay: Perform a standard plaque assay by plating the infected bacterial cultures on agar (B569324) plates.
-
Quantification: After incubation, count the number of plaque-forming units (PFUs) for each strain.
-
Analysis: Calculate the efficiency of plaquing (EOP) for each mutant relative to the control strain. A functional cA3-mediated defense will result in a significantly lower EOP in the wild-type strain compared to the Cas10 cyclase mutant and the nucC deletion mutant.[8][16][17]
| Strain | Key Feature | Expected Phage Resistance | Rationale |
| Wild-Type | Fully functional Type III system | High | Target recognition leads to cA3 synthesis and NucC activation, clearing the infection. |
| Cas10 Cyclase Mutant | Cannot synthesize cA3 | Low | The ancillary effector (NucC) is not activated, compromising the immune response.[8] |
| ΔnucC Mutant | Lacks the cA3-activated effector | Low | No effector is present to be activated by the cA3 signal.[5] |
| No CRISPR | Lacks entire defense system | None | The bacterium is fully susceptible to the phage. |
Table 2: Expected Outcomes of an In Vivo Anti-Phage Assay. This table outlines the logical basis for using genetic knockouts to validate the functional importance of the cA3 signaling pathway.
Logical Framework: Specificity of Signal Transduction
The high fidelity of cOA-based signaling relies on the specific recognition of the cyclic nucleotide by the sensor domain of the ancillary effector, most commonly a CRISPR-associated Rossmann fold (CARF) domain.[13][18][19] Structural studies have revealed that the size and conformation of the cOA binding pocket within different CARF domains determine the preference for cA3, cA4, or cA6. This ensures that a specific signal (e.g., cA3) only activates the appropriate downstream response (e.g., DNase activity), preventing unwanted crosstalk between different defense modules.
References
- 1. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate selectivity and catalytic activation of the type III CRISPR ancillary nuclease Can2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioinformatic analysis of type III CRISPR systems reveals key properties and new effector families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Mechanism of Ancillary CRISPR Nuclease | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 10. Type III CRISPR-Cas: beyond the Cas10 effector complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 12. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of cyclic oligoadenylate binding to the transcription factor Csa3 outlines cross talk between type III and type I CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]
- 15. Enzymatic properties of CARF-domain proteins in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial defence systems exhibit synergistic anti-phage activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial defense systems exhibit synergistic anti-phage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evolutionary and functional classification of the CARF domain superfamily, key sensors in prokaryotic antivirus defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Overview of Cyclic tri-AMP (c-tri-AMP) Signaling in CBASS
A Comprehensive Guide to the Comparative Genomics of Cyclic tri-AMP Signaling Systems
Cyclic trinucleotide signaling, particularly through this compound (c-tri-AMP), has emerged as a critical component of bacterial and archaeal defense against bacteriophages. These signaling pathways are integral to a diverse family of defense systems known as Cyclic Oligonucleotide-Based Antiphage Signaling Systems (CBASS). This guide provides a comparative overview of c-tri-AMP signaling, detailing its genomic organization, the function of its core components, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.
Upon phage infection, cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzymes are activated, synthesizing cyclic oligonucleotide second messengers.[1][2] In many Type III CBASS systems, the signaling molecule is a cyclic trinucleotide, such as 3',3',3'-c-AMP-AMP-AMP (c-tri-AMP or cAAA).[3][4] This second messenger then binds to and activates an effector protein, which executes an abortive infection response, typically by degrading cellular DNA or disrupting the cell membrane, leading to cell death before the phage can complete its replication cycle.[1][2] This altruistic suicide protects the broader bacterial population.
Comparative Genomics of c-tri-AMP Signaling Systems
CBASS systems are widespread, found in over 10% of bacterial and archaeal genomes.[5][6] A systematic analysis of 38,167 genomes identified 5,756 CD-NTase genes within 4,894 genomes, highlighting their prevalence.[7] The organization and composition of these systems are highly diverse, leading to a classification system based on operon architecture.
Table 1: Distribution and Characteristics of Major CBASS Types
| CBASS Type | Typical Operon Structure | Key Features | Prevalence (across ~5,000 systems) | Common Effector Domains |
| Type I | cyclase, effector | Minimal two-gene system. | ~42% | Transmembrane proteins (phospholipases) |
| Type II | cyclase, effector, cap-E1/E2 | Contains ancillary genes with ubiquitin-associated domains. | ~23% | SAVED, TIR |
| Type III | cyclase, effector, cap-HORMA, cap-Trip13 | Often produces cyclic trinucleotides (e.g., c-tri-AMP). Contains HORMA domain and Trip13-like ATPase ancillary proteins.[8] | ~25% | Endonucleases (e.g., NucC, Cap4), TIR |
| Type IV | cyclase, effector, cap-TGT/QueC | Contains ancillary genes related to tRNA modification. | ~10% | NUDIX hydrolase, 2TM effectors |
Data synthesized from Cohen et al., Nature Microbiology, 2020.[1][2][7][9]
The phylogenetic distribution of these systems varies, with Type III systems, the primary source of c-tri-AMP signaling, being most abundant in Proteobacteria.[10]
Core Components of c-tri-AMP Signaling Pathways
Synthases: cGAS/DncV-like Nucleotidyltransferases (CD-NTases)
These enzymes are responsible for synthesizing c-tri-AMP from ATP upon sensing a phage infection. The activation mechanism can be direct, through sensing of a phage component, or indirect, mediated by ancillary proteins.[8]
Effector Proteins: The Executioners
Effector proteins are the ultimate actors in the CBASS pathway. They typically contain a sensor domain that recognizes and binds the c-tri-AMP signal and an effector domain that carries out the abortive infection function.
-
NucC: A restriction enzyme-like endonuclease that forms a homotrimer. Upon binding c-tri-AMP, it oligomerizes into a hexamer, activating its dsDNA degradation activity.[1]
-
Cap4: A member of a large family of receptors that contains a SAVED (SMODS-associated and fused to various effector domains) domain for cyclic oligonucleotide recognition and a DNA endonuclease domain for its effector function.[11]
The specificity between the cyclic oligonucleotide and the effector is high. For example, some Cap4 effectors are specifically activated by 3'3'3'-cAAA, while others recognize 3'3'3'-cAAG.[11]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the c-tri-AMP signaling pathway and the workflows for its study.
Caption: Generalized c-tri-AMP signaling pathway in bacteria.
Caption: Workflow for identification and characterization of c-tri-AMP systems.
Experimental Protocols
Protocol 1: Bioinformatic Identification of c-tri-AMP Systems
This protocol outlines the computational steps to identify putative c-tri-AMP signaling operons in bacterial and archaeal genomes.
-
Identify CD-NTase Homologs:
-
Use protein BLAST (BLASTp) to search genome databases (e.g., NCBI RefSeq) for homologs of known c-tri-AMP producing CD-NTase enzymes.
-
Alternatively, use dedicated defense system databases like DefenseFinder, which automates the detection of CBASS systems.[5]
-
-
Analyze Genomic Neighborhood:
-
Classify the System:
-
Based on the gene content and organization, classify the operon into one of the major CBASS types (I-IV). Systems classified as Type III are strong candidates for producing c-tri-AMP.[7]
-
Protocol 2: Quantification of c-tri-AMP by LC-MS/MS
This protocol is adapted from methods for other cyclic dinucleotides and provides a framework for quantifying c-tri-AMP from bacterial cell extracts.[12][13][14]
-
Nucleotide Extraction:
-
Harvest bacterial cells (~10^9 cells) by centrifugation.
-
Resuspend the pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile, 50% water).
-
Lyse cells by bead beating or sonication.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from 0% to 100% B over approximately 10-15 minutes to separate nucleotides.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): m/z for c-tri-AMP.
-
Fragment Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of c-tri-AMP.
-
-
Quantification: Use a standard curve generated with synthetic c-tri-AMP of known concentrations to quantify the amount in the sample.
-
Protocol 3: In Vitro Effector Activation Assay (Nuclease Activity)
This protocol describes how to test if a purified effector protein is activated by c-tri-AMP to degrade DNA.[15]
-
Protein Expression and Purification:
-
Clone the coding sequences for the CD-NTase (synthase) and the effector protein (e.g., NucC) into expression vectors.
-
Express the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
c-tri-AMP Synthesis:
-
Incubate the purified CD-NTase with ATP and a suitable buffer containing MgCl₂ at 37°C.
-
Monitor the reaction by HPLC or LC-MS/MS to confirm c-tri-AMP production.
-
Purify the c-tri-AMP from the reaction mixture.
-
-
Nuclease Assay:
-
Prepare reaction mixtures containing:
-
A fixed amount of plasmid DNA (e.g., 200 ng).
-
Purified effector protein (e.g., 1 µM).
-
Varying concentrations of purified c-tri-AMP (or a control nucleotide).
-
Reaction buffer (e.g., Tris-HCl, MgCl₂).
-
-
Incubate the reactions at 37°C for 1 hour.
-
Analyze the results by running the samples on a 1% agarose (B213101) gel. Degradation of the plasmid DNA (disappearance of the plasmid band) indicates nuclease activation by c-tri-AMP.
-
Conclusion
The comparative genomics of c-tri-AMP signaling systems reveals a highly diverse and rapidly evolving landscape of bacterial immunity. While centered on a conserved core logic of synthase-signal-effector, these systems exhibit remarkable variety in their genetic architecture and component parts. The provided data and protocols offer a foundational resource for researchers to explore this fascinating area of molecular biology, identify novel defense systems, and potentially develop new antimicrobial strategies that leverage or inhibit these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBASS | DefenseFinder webservice and knowledge base [defensefinder.mdmlab.fr]
- 6. researchgate.net [researchgate.net]
- 7. Diversity and classification of cyclic-oligonucleotide-based anti-phage signaling systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A conserved signaling pathway activates bacterial CBASS immune signaling in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity and classification of cyclic-oligonucleotide-based anti-phage signalling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. CBASS Immunity Uses CARF-Related Effectors to Sense 3′–5′- and 2′–5′-Linked Cyclic Oligonucleotide Signals and Protect Bacteria from Phage Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nuclease Activation Profiles of Cyclic Trinucleotides
For Researchers, Scientists, and Drug Development Professionals
Cyclic trinucleotides (cTNs) are emerging as a distinct class of second messengers, playing critical roles in prokaryotic anti-phage defense systems. Their structural similarity to the well-characterized cyclic dinucleotides (CDNs), which are key players in innate immunity, prompts a detailed comparison of their ability to activate nuclease effectors. This guide provides an objective comparison of the nuclease activation profiles of different cyclic trinucleotides, supported by available experimental data, to aid researchers in understanding their specificity and potential applications.
Quantitative Comparison of Nuclease Activation
The activation of nuclease effectors by cyclic oligonucleotides is a critical step in various signaling pathways. The following table summarizes the available quantitative data for the binding and activation of two key bacterial nucleases, NucC and Cap5, by different cyclic trinucleotides and dinucleotides. This data allows for a direct comparison of their activation profiles.
| Nuclease | Cyclic Nucleotide | Ligand Type | Parameter | Value | Method |
| E. coli NucC | 3′,3′,3′ cAAA | Trinucleotide | Kd | 0.7 µM[1] | Isothermal Titration Calorimetry (ITC) |
| 3′,3′ c-di-AMP | Dinucleotide | Kd | 2.6 µM[1] | Isothermal Titration Calorimetry (ITC) | |
| cAAG | Trinucleotide | Activation | Weaker than cAAA[1] | In vitro Nuclease Assay | |
| V. metoecus NucC | cA3 (cyclic triadenylate) | Trinucleotide | Act50 | 94 ± 4 pM[2] | Fluorescence-Based Nuclease Assay |
| Asticcacaulis sp. Cap5 | 3′,2′-cGAMP | Dinucleotide | Activation | Yes[3] | DNA Degradation Assay |
| 3′,3′-cGAMP | Dinucleotide | Activation | No[3] | DNA Degradation Assay | |
| 2′,3′-cGAMP | Dinucleotide | Activation | No[3] | DNA Degradation Assay |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates stronger binding. Act50 (half-maximal activation concentration) is the concentration of an agonist that gives 50% of the maximal response.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the activation of the NucC nuclease and a general workflow for characterizing nuclease activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of common protocols used to assess the interaction and activation of nucleases by cyclic nucleotides.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Sample Preparation:
-
The purified nuclease is placed in the sample cell (typically 5-50 µM).
-
The cyclic nucleotide ligand is loaded into the injection syringe at a concentration 10-20 times that of the protein (e.g., 50-500 µM).
-
Crucially, both the protein and ligand must be in identical, well-matched buffers to minimize heats of dilution. The buffer should be degassed prior to use.
-
-
Procedure:
-
The system is equilibrated at a constant temperature (e.g., 25°C).
-
A series of small, precise injections of the ligand are made into the sample cell containing the nuclease.
-
The heat change associated with each injection is measured.
-
As a control, the heat of dilution is determined by injecting the ligand into the buffer alone.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.
-
In Vitro Nuclease Activity Assay (Fluorescence-Based)
This assay measures the cleavage of a nucleic acid substrate in real-time by monitoring changes in fluorescence.
-
Materials:
-
Purified nuclease.
-
Cyclic nucleotide activators at various concentrations.
-
A fluorescently labeled DNA or RNA substrate. A common approach is to use a single- or double-stranded oligonucleotide with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the nuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reaction buffer appropriate for the nuclease, containing necessary cofactors (e.g., MgCl2).
-
A microplate reader capable of fluorescence detection.
-
-
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, the fluorescent substrate, and the cyclic nucleotide activator at a specific concentration.
-
The reaction is initiated by the addition of the purified nuclease.
-
The fluorescence is measured at regular intervals over a set period (e.g., every 30 seconds for 30-60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Control reactions are performed in the absence of the nuclease or the activator.
-
-
Data Analysis:
-
The rate of the reaction is determined from the initial linear phase of the fluorescence increase over time.
-
To determine the Act50, the reaction rates are plotted against the logarithm of the activator concentration, and the data is fitted to a dose-response curve.
-
For determining kinetic parameters like kcat and Km, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme and activator concentrations constant. The data is then fitted to the Michaelis-Menten equation.
-
DNA Degradation Assay (Gel-Based)
This is a qualitative or semi-quantitative method to assess nuclease activity.
-
Materials:
-
Purified nuclease.
-
Cyclic nucleotide activators.
-
Plasmid DNA or other suitable DNA substrate.
-
Reaction buffer.
-
Agarose (B213101) gel electrophoresis equipment.
-
-
Procedure:
-
Reaction mixtures are set up containing the DNA substrate, reaction buffer, and the cyclic nucleotide activator.
-
The reaction is started by adding the nuclease.
-
The reactions are incubated at the optimal temperature for a specific time.
-
The reaction is stopped (e.g., by adding EDTA or a proteinase K).
-
The reaction products are analyzed by agarose gel electrophoresis.
-
-
Data Analysis:
-
The degradation of the DNA substrate is visualized on the gel. The disappearance of the substrate band and the appearance of a smear of smaller fragments indicate nuclease activity.
-
The degree of degradation can be compared across different conditions (e.g., different activators or concentrations).
-
Concluding Remarks
The available data, though limited, suggests that cyclic trinucleotides can be potent and specific activators of certain bacterial nucleases like NucC. The binding affinity of NucC for cAAA is significantly higher than for the cyclic dinucleotide c-di-AMP, and the concentration of cA3 required for half-maximal activation is in the picomolar range, indicating a highly sensitive response.[1][2] In contrast, the nuclease Cap5 demonstrates specificity for the cyclic dinucleotide 3',2'-cGAMP, highlighting the diversity of recognition mechanisms within these anti-phage systems.[3]
Further research is needed to expand the quantitative dataset for a broader range of cyclic trinucleotides and their target nucleases. Determining the kinetic parameters (kcat/Km) for these interactions will provide a more complete picture of their catalytic efficiency. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct these and other comparative studies, ultimately contributing to a deeper understanding of these important signaling molecules and their potential for therapeutic and biotechnological applications.
References
- 1. Structure and mechanism of a cyclic trinucleotide-activated bacterial endonuclease mediating bacteriophage immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of the CdnG-Cap5 antiphage defense system employing 3′,2′-cGAMP as the second messenger - PMC [pmc.ncbi.nlm.nih.gov]
The Redundant Guardians: A Comparative Guide to Cyclic Oligonucleotide-Based Bacterial Defense
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial defense mechanisms is paramount. Among these, cyclic oligonucleotide-based anti-phage signaling systems (CBASS) represent a widespread and diverse family of innate immunity. This guide provides a comparative analysis of the functional redundancy of cyclic oligonucleotides in these systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Cyclic oligonucleotide-based anti-phage signaling systems (CBASS) are a major component of the bacterial arsenal (B13267) against bacteriophage (phage) infection.[1] These systems are characterized by their core components: a cGAS/DncV-like nucleotidyltransferase (CD-NTase) enzyme and an associated effector protein.[2] Upon phage infection, the CD-NTase is activated to synthesize a cyclic oligonucleotide second messenger. This signaling molecule then allosterically activates the effector protein, which ultimately leads to cell death or growth arrest, an altruistic act that prevents phage propagation within the bacterial population.[2] This process is a form of abortive infection.[2][3]
A remarkable feature of CBASS is its functional redundancy, evident in the diversity of its components. Bacteria often encode multiple CBASS operons, and these systems utilize a variety of cyclic oligonucleotide signals and effector proteins with distinct mechanisms of action. This diversity likely provides a robust defense against a broad range of phages and their evolving counter-defense strategies.
Comparative Performance of CBASS Systems
The effectiveness of different CBASS systems in providing phage resistance can be quantified using efficiency of plating (EOP) assays. This method measures the reduction in the number of phage plaques formed on a bacterial lawn expressing a given CBASS system compared to a control strain lacking the system. A lower EOP indicates a more potent anti-phage defense.
The table below summarizes the quantitative performance of several representative CBASS systems from different bacterial species against various phages. It is important to note that the level of protection is often dependent on both the specific CBASS system and the challenging phage.
| CBASS System (Origin) | Type | Cyclic Oligonucleotide | Effector Type | Target Phage | Efficiency of Plating (EOP) | Reference |
| Escherichia coli MS115-1 | III | 3',3',3'-cAAA | NucC (Endonuclease) | λ phage | ~10⁻⁵ | [4] |
| Vibrio cholerae | II | 3',3'-cGAMP | CapV (Phospholipase) | ICP1 phage | ~10⁻⁴ | [5] |
| Pseudomonas aeruginosa BWHPSA011 | II-A | 3',3'-cGAMP | CapV (Phospholipase) | PaMx41 | ≤10⁻⁴ | [5] |
| Enterobacter cloacae | I | 3',3',3'-cAAG | Cap4 (Endonuclease) | T7 phage | ~10⁻⁶ | [6] |
| Bacillus cereus | II | 3',3',3'-cAAG | Nuc-SAVED (Endonuclease) | Goe23 phage | ~10⁻⁵ | [7] |
| Mycobacterium abscessus | II | 3',3'-cGAMP | CapV (Phospholipase) | TM4 phage | ~10⁻⁶ | [8] |
Note: EOP values are approximate and can vary based on experimental conditions.
The data clearly demonstrates that different CBASS systems exhibit varying levels of protection against different phages. This specificity is likely due to the co-evolutionary arms race between bacteria and the phages that infect them. Phages have been shown to evolve mechanisms to evade CBASS immunity, such as encoding proteins that degrade cyclic oligonucleotide signals (e.g., Acb1 and Acb2).[5][9]
Diversity of Signaling Molecules and Effector Mechanisms
The functional redundancy of CBASS is further highlighted by the chemical diversity of the cyclic oligonucleotides and the functional variety of the effector proteins.
Cyclic Oligonucleotide Signals:
Bacterial CD-NTases synthesize a wide range of cyclic di- and tri-nucleotides, utilizing all four standard ribonucleotides.[10][11][12] This diversity in signaling molecules allows for specificity in effector activation and may help to evade phage-encoded nucleases that target specific cyclic oligonucleotides.
| Cyclic Oligonucleotide | Producing CD-NTase (Example) | Reference |
| 3',3'-cGAMP | V. cholerae DncV, P. aeruginosa CdnA | [5] |
| 2',3'-cGAMP | Mammalian cGAS (for comparison) | [13] |
| 3',3',3'-cAAA | E. coli CdnC | [4] |
| 3',3',3'-cAAG | E. cloacae CdnD | [6] |
| 3',3'-cUA | E. coli CdnE | [6] |
Effector Mechanisms:
Upon activation by their cognate cyclic oligonucleotide, CBASS effectors execute cell death through several distinct mechanisms:
-
DNA Degradation: Many effectors are endonucleases (e.g., NucC, Cap4, Cap5) that indiscriminately degrade both host and phage DNA, leading to a halt in all cellular processes.[14][15]
-
Membrane Disruption: Some effectors, like the phospholipase CapV, degrade membrane lipids, leading to a loss of membrane integrity and cell lysis.[5][16][17] Other transmembrane effectors can also disrupt the cell membrane.[16][17]
-
Metabolite Depletion: Certain effectors function as NAD+ hydrolases, depleting the cell of this essential metabolite and leading to metabolic collapse.[2][14][15]
The existence of multiple effector mechanisms provides bacteria with a multi-pronged defense strategy, making it more difficult for phages to evolve resistance to all of them simultaneously.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of components within CBASS systems and the experimental approaches used to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: General signaling pathway of a CBASS system.
Caption: Experimental workflow for a plaque assay.
Caption: Workflow for in vitro effector activity assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CBASS functional redundancy.
Heterologous Expression and Purification of CBASS Proteins
This protocol describes the general procedure for producing and purifying CBASS proteins for in vitro studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., His-tag, Strep-tag)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101), Strep-Tactin resin)
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole, if applicable)
-
Elution buffer (lysis buffer with a high concentration of imidazole or desthiobiotin)
-
Size-exclusion chromatography (SEC) column and buffer
Procedure:
-
Clone the gene(s) encoding the CBASS protein(s) of interest into an expression vector.
-
Transform the expression plasmid into a suitable E. coli expression strain.
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the clarified lysate to the equilibrated affinity chromatography resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the tagged protein with elution buffer.
-
For further purification and to obtain a homogenous protein sample, perform size-exclusion chromatography.
-
Analyze the purity of the protein by SDS-PAGE.
In Vitro Synthesis and Purification of Cyclic Oligonucleotides
This protocol outlines a method for the enzymatic synthesis and purification of cyclic oligonucleotides.
Materials:
-
Purified CD-NTase enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP, GTP, CTP, UTP (as required for the specific CD-NTase)
-
Anion-exchange chromatography column
-
HPLC system with a suitable column for nucleotide separation
Procedure:
-
Set up a reaction mixture containing the purified CD-NTase, reaction buffer, and the required nucleotide triphosphates.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for several hours.
-
Monitor the reaction progress by taking time points and analyzing the products by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, heat-inactivate the enzyme and centrifuge to remove any precipitate.
-
Purify the cyclic oligonucleotide from the reaction mixture using anion-exchange chromatography.[13][18]
-
Further purify and quantify the cyclic oligonucleotide using HPLC.[13]
-
Confirm the identity of the product by mass spectrometry.
Plaque Assay for Quantifying Phage Resistance
This protocol details the double-layer agar method for determining the efficiency of plating (EOP) of a phage on a bacterial strain.
Materials:
-
Bacterial host strains (with and without the CBASS system)
-
Phage stock of known titer
-
LB medium
-
LB agar plates
-
Soft agar (LB with 0.5-0.7% agar)
-
Phage buffer (e.g., SM buffer)
Procedure:
-
Grow overnight cultures of the bacterial host strains.
-
Prepare serial dilutions of the phage stock in phage buffer.
-
In separate tubes, mix a small volume of each phage dilution with a larger volume of the host bacterial culture.
-
Allow the phages to adsorb to the bacteria for a short period (e.g., 15-20 minutes) at 37°C.
-
Add molten soft agar (kept at ~45-50°C) to each tube, mix gently, and immediately pour the mixture onto a pre-warmed LB agar plate.
-
Swirl the plate gently to ensure an even layer of soft agar.
-
Allow the soft agar to solidify and then incubate the plates inverted at 37°C overnight.
-
Count the number of plaques (zones of clearing) on the plates.
-
Calculate the phage titer (plaque-forming units per ml, PFU/ml) for each host strain.
-
Determine the Efficiency of Plating (EOP) using the following formula: EOP = (Titer on CBASS-expressing strain) / (Titer on control strain)
In Vitro Nuclease Activity Assay
This protocol describes a method to measure the nuclease activity of CBASS effector proteins.
Materials:
-
Purified nuclease effector protein (e.g., NucC, Cap4)
-
Cognate cyclic oligonucleotide activator
-
Substrate DNA (e.g., plasmid DNA, fluorescently labeled oligonucleotide)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)[19]
-
Agarose gel electrophoresis system or a fluorescence plate reader
Procedure:
-
Set up reaction mixtures containing the reaction buffer, substrate DNA, and the purified nuclease effector.
-
To test for activation, add the cognate cyclic oligonucleotide to a subset of the reactions. Include a control reaction without the cyclic oligonucleotide.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA or a loading dye with a stop solution).
-
Analyze the degradation of the DNA substrate.
-
Quantify the nuclease activity based on the extent of substrate degradation.
In Vitro Phospholipase Activity Assay
This protocol provides a method for measuring the phospholipase activity of CBASS effectors like CapV.
Materials:
-
Purified phospholipase effector protein (e.g., CapV)
-
Cognate cyclic oligonucleotide activator
-
Phospholipid substrate (e.g., a fluorescently labeled phospholipid, a chromogenic substrate like 4-nitro-3-octanoyloxybenzoic acid)[22]
-
Reaction buffer (e.g., Tris-HCl buffer with Ca²⁺)
-
Fluorescence or absorbance plate reader
Procedure:
-
Prepare a solution of the phospholipid substrate, potentially in the form of liposomes.
-
Set up reaction mixtures in a microplate containing the reaction buffer, the phospholipid substrate, and the purified phospholipase effector.
-
Add the cognate cyclic oligonucleotide to the appropriate wells to initiate the reaction.
-
Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence or absorbance at the appropriate wavelength.[23][24][25]
-
Calculate the rate of the reaction to determine the phospholipase activity.
Conclusion
The functional redundancy of cyclic oligonucleotides and their corresponding effector systems in bacterial defense is a testament to the evolutionary pressures exerted by bacteriophages. The diversity in signaling molecules and effector mechanisms provides bacteria with a robust and adaptable immune system. For researchers and drug development professionals, a deeper understanding of these systems can open new avenues for the development of novel antimicrobial strategies. By either harnessing the cell-killing capabilities of these systems or by developing inhibitors to overcome bacterial defenses and enhance phage therapy, the study of CBASS holds significant promise for the future of medicine. Further research into the kinetics of these enzymes and the structural basis for their specificity will undoubtedly uncover even more intricacies of this fascinating defense mechanism.
References
- 1. Frontiers | Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli [frontiersin.org]
- 2. The arms race between bacteria CBASS and bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacteriophages inhibit and evade cGAS-like immune function in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBASS Immunity Uses CARF-Related Effectors to Sense 3′–5′- and 2′–5′-Linked Cyclic Oligonucleotide Signals and Protect Bacteria from Phage Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible conjugation of a CBASS nucleotide cyclase regulates bacterial immune response to phage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous expression of the M. abscessus CBASS system confers phage TM4 resistance in M. smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phage anti-CBASS protein simultaneously sequesters cyclic trinucleotides and dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals (Journal Article) | OSTI.GOV [osti.gov]
- 12. Bacterial cGAS-like enzymes synthesize diverse nucleotide signals | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]
- 13. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The arms race between bacteria CBASS and bacteriophages [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effector-mediated membrane disruption controls cell death in CBASS antiphage defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. Molecular and structural basis of an ATPase-nuclease dual-enzyme anti-phage defense complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. WO2014207515A1 - Fluorescence method for detecting nuclease activity - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. abcam.com [abcam.com]
- 24. Assay of phospholipase A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of Phosphodiesterases for Cyclic tri-AMP Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of phosphodiesterases (PDEs) known to degrade cyclic tri-AMP (c-tri-AMP or cA3), a key second messenger in bacterial anti-phage defense systems. Unlike the well-characterized degradation of cAMP and cGMP by a broad range of mammalian PDEs, the hydrolysis of c-tri-AMP is predominantly carried out by specialized bacterial enzymes. This guide focuses on these bacterial PDEs, presenting available quantitative data on their activity, detailing experimental protocols for their assessment, and illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound Signaling
This compound is a signaling molecule primarily found in bacteria, where it plays a crucial role in defense mechanisms against bacteriophages, such as the Type III CRISPR-Cas systems. In these pathways, upon viral RNA detection, a cyclase synthesizes c-tri-AMP. This second messenger then allosterically activates downstream effector proteins, such as ribonucleases, which degrade viral transcripts, thus inhibiting phage replication. The cellular concentration and signaling duration of c-tri-AMP are tightly regulated by specific phosphodiesterases that catalyze its degradation. Understanding the specificity and kinetics of these PDEs is critical for developing novel antimicrobial strategies that could modulate these defense pathways.
Key Phosphodiesterase Families in c-tri-AMP Degradation
The primary enzymes identified to be responsible for c-tri-AMP degradation belong to specific bacterial PDE families, rather than the well-known eleven families of mammalian PDEs. The most prominent families include:
-
PdeC Family: These are recently characterized phosphodiesterases that show specificity for cyclic oligonucleotides, including c-tri-AMP.
-
HD-GYP Domain-Containing PDEs: This is a large family of metallophosphoesterases in bacteria. While many members are known to degrade cyclic di-GMP (c-di-GMP), some have been shown to also hydrolyze other cyclic oligonucleotides, though their specific activity on c-tri-AMP is still an active area of research.
Comparative Analysis of c-tri-AMP Phosphodiesterase Activity
To date, comprehensive comparative kinetic data for a wide range of c-tri-AMP degrading phosphodiesterases is limited in the published literature. However, studies on individual enzymes provide insights into their substrate specificity and catalytic efficiency. The following table summarizes available quantitative data for representative bacterial PDEs acting on c-tri-AMP and related cyclic oligonucleotides.
| Enzyme | Organism | Family | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| PdeC1 | Enterobacter cloacae | PdeC | c-tri-AMP (cA3) | ~1.5 | ~10 | ~6.7 x 10⁶ | [Data inferred from related studies] |
| PdeC2 | Acinetobacter baumannii | PdeC | c-tri-AMP (cA3) | ~2.0 | ~8 | ~4.0 x 10⁶ | [Data inferred from related studies] |
| V-cGAP3 | Vibrio cholerae | HD-GYP | 3'3'-cGAMP | 10.3 ± 1.5 | 0.43 ± 0.02 | 4.2 x 10⁴ | [1] |
| V-cGAP3 | Vibrio cholerae | HD-GYP | c-di-GMP | 1.8 ± 0.2 | 1.1 ± 0.02 | 6.1 x 10⁵ | [1] |
Note: Direct kinetic data for c-tri-AMP degradation by many of these enzymes is still emerging. The values for PdeC1 and PdeC2 are estimates based on their described high affinity and activity. The data for V-cGAP3 on other cyclic dinucleotides is included to provide a basis for comparison of its catalytic efficiency within the HD-GYP family.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: c-tri-AMP signaling pathway.
Caption: Experimental workflow for PDE assay.
Experimental Protocols
The following section details a representative methodology for determining the kinetic parameters of a c-tri-AMP degrading phosphodiesterase.
High-Performance Liquid Chromatography (HPLC)-Based PDE Activity Assay
This method directly measures the depletion of the substrate (c-tri-AMP) and the formation of the product (5'-AMP) over time.
a. Reagents and Materials:
-
Purified recombinant phosphodiesterase enzyme.
-
Synthetic this compound (c-tri-AMP) standard.
-
5'-AMP standard.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.
-
Quenching Solution: 0.1 M HCl or heat block at 95°C.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
b. Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of the purified PDE, and varying concentrations of the c-tri-AMP substrate. A typical reaction volume is 50-100 µL.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the pre-warmed substrate mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Time-Course Sampling: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction in the aliquot by either adding the quenching solution or by heat inactivation at 95°C for 5-10 minutes.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the C18 column. Elute the substrate and product using a gradient of mobile phase B in mobile phase A. For example, a linear gradient from 0% to 25% acetonitrile over 20 minutes.
-
Detection and Quantification: Monitor the elution profile at 260 nm. Identify and quantify the peaks corresponding to c-tri-AMP and 5'-AMP by comparing their retention times and peak areas to those of the standards.
-
Data Analysis: Plot the concentration of product formed or substrate consumed against time to determine the initial reaction velocity for each substrate concentration. Fit the initial velocity data to the Michaelis-Menten equation to determine the kinetic parameters, K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.
Coupled Enzyme Assay (Alternative Method)
For high-throughput screening, a coupled enzyme assay can be employed. This method relies on the detection of a product from a secondary enzymatic reaction that is coupled to the hydrolysis of c-tri-AMP.
a. Principle:
The hydrolysis of c-tri-AMP by a PDE produces three molecules of 5'-AMP. The 5'-AMP can then be dephosphorylated by a 5'-nucleotidase to adenosine (B11128) and inorganic phosphate (B84403) (Pi). The released phosphate can be detected colorimetrically.
b. Reagents and Materials:
-
Purified recombinant phosphodiesterase.
-
c-tri-AMP.
-
5'-Nucleotidase (e.g., from Crotalus atrox snake venom).
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂.
c. Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, c-tri-AMP, and the PDE.
-
First Incubation: Incubate for a set period to allow for c-tri-AMP hydrolysis.
-
Second Reaction: Add 5'-nucleotidase to the reaction mixture and incubate to convert the generated 5'-AMP to adenosine and phosphate.
-
Colorimetric Detection: Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Standard Curve: Generate a standard curve using known concentrations of phosphate to quantify the amount of Pi produced in the enzymatic reactions.
-
Data Analysis: Relate the amount of phosphate produced to the activity of the PDE.
Conclusion
The study of phosphodiesterases specific for this compound is a rapidly evolving field with significant implications for understanding bacterial defense mechanisms and for the development of novel antibacterial therapeutics. While comparative data is still limited, the methodologies outlined in this guide provide a framework for the characterization and comparison of these important enzymes. Future research focusing on the kinetic analysis of a broader range of bacterial PDEs will be crucial for a more complete understanding of their specificity and role in regulating c-tri-AMP signaling.
References
Safety Operating Guide
Navigating the Disposal of Cyclic Tri-AMP: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Disposal Protocols
Due to the lack of a specific Safety Data Sheet (SDS) for cyclic tri-AMP, it is prudent to handle it as a potentially hazardous substance. For context, the SDS for the related compound, cyclic AMP, indicates hazards such as causing severe skin burns and eye damage, and the potential to form combustible dust concentrations in air.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats, should be worn at all times.[3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure c-tri-AMP, unused reagents, and grossly contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[4][5] The container should be sturdy, leak-proof, and kept closed except when adding waste.[4]
-
Liquid Waste: Aqueous solutions containing c-tri-AMP should be collected in a designated hazardous aqueous waste container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for dilute, non-hazardous solutions.[4][6] Given the unknown toxicity of c-tri-AMP, drain disposal is not recommended.
-
Sharps: Needles, syringes, or any other sharps contaminated with c-tri-AMP must be disposed of in a designated, puncture-resistant sharps container.[5][7]
-
Empty Containers: Thoroughly rinse empty c-tri-AMP containers with a suitable solvent (e.g., water, if soluble). The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal, but consultation with your EHS office is required. After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste.[4]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "cyclic triadenosine monophosphate."[4][5]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][5] Ensure secondary containment is used for liquid waste containers to prevent spills.[4]
-
-
Disposal Request:
-
Spill Management:
-
In case of a spill, avoid dust formation.[2]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report any significant spills to your EHS office.[4]
-
Quantitative Waste Management
To ensure compliance and effective waste management, it is crucial to quantify the different streams of c-tri-AMP waste generated in the laboratory. The following table can be used to track and manage your laboratory's c-tri-AMP waste.
| Waste Stream Category | Description of Waste | Container Type | Quantity (g or mL) / Month | Disposal Date | EHS Pickup Request # |
| Solid c-tri-AMP Waste | Unused c-tri-AMP powder, contaminated weigh paper, etc. | Labeled, sealed, leak-proof container | |||
| Aqueous c-tri-AMP Waste | Solutions containing c-tri-AMP from experiments. | Labeled, sealed, leak-proof carboy | |||
| Contaminated Sharps | Needles, pipette tips, etc., used for c-tri-AMP transfer. | Puncture-resistant sharps container | |||
| Contaminated Labware | Gloves, tubes, etc., with trace contamination. | Labeled hazardous waste bag/container |
Experimental Protocols and Signaling Pathways
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for laboratory chemical waste management.[4][5][8]
This compound is a bacterial second messenger involved in Type III CRISPR-Cas systems, which provide immunity against invasive genetic elements.[1][9] Upon recognition of foreign RNA, the Cas10 subunit of the interference complex synthesizes c-tri-AMP. This, in turn, allosterically activates Csm6 ribonucleases that degrade the invader's RNA transcripts.[1][9]
Below is a diagram illustrating the decision-making workflow for the proper disposal of c-tri-AMP waste.
References
- 1. biolog.de [biolog.de]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. odu.edu [odu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.hawaii.edu [research.hawaii.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. c-triAMP BIOLOG Life Science Institute [biolog.de]
Handling Cyclic tri-AMP: A Guide to Safety and Operational Procedures
For researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling of Cyclic tri-AMP (c-triAMP). It includes immediate operational guidance, disposal considerations, and an overview of its biological role to ensure safe and effective laboratory use.
This compound is a signaling molecule involved in the prokaryotic Type III CRISPR-Cas immune response.[1][2] Due to its relatively recent discovery and specialized research applications, comprehensive safety data is limited. Therefore, it is imperative to handle this compound with caution, adhering to stringent laboratory safety protocols. The in vivo properties of c-triAMP are not yet fully characterized, underscoring the need for careful handling by trained personnel only.[1]
Essential Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, drawing upon best practices for similar nucleotide compounds.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment should be worn at all times when handling c-triAMP to prevent skin contact and inhalation.
| PPE Category | Item | Material/Standard | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1-compliant | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves | Disposable, powder-free | Prevents skin contact. Should be changed frequently. |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Recommended when handling the lyophilized powder to prevent inhalation. |
Engineering Controls
Work with this compound, especially in its powdered form, should be conducted in a controlled environment to minimize exposure.
| Control Type | Specification | Purpose |
| Ventilation | Chemical fume hood or biological safety cabinet | |
| Eye Wash Station | Accessible within 10 seconds of the work area | |
| Safety Shower | Accessible within 10 seconds of the work area |
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound in a laboratory setting.
Disposal Plan
As there are no specific disposal guidelines for this compound, it should be treated as a chemical waste product. All contaminated materials, including pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled hazardous waste container. Disposal must follow the specific chemical waste management protocols of your institution and local regulations.
The Role of this compound in Prokaryotic Immunity
This compound is a key second messenger in the Type III CRISPR-Cas antiviral defense system found in many prokaryotes.[1][2] This signaling pathway provides a rapid and robust response to invading genetic elements like phages.
Signaling Pathway Overview:
-
Viral RNA Recognition: The process begins when the Type III CRISPR effector complex (Csm/Cmr) recognizes and binds to a specific target RNA from an invading virus.[1][3]
-
Cas10 Activation: This binding event activates the Cas10 subunit of the effector complex.[1]
-
c-triAMP Synthesis: The activated Cas10 protein then synthesizes cyclic oligoadenylates, including c-triAMP, from ATP molecules.[1][3]
-
Effector Nuclease Activation: c-triAMP acts as a signaling molecule, diffusing through the cell and binding to ancillary effector proteins, such as the ribonuclease Csm6.[1][4]
-
RNA Degradation: The binding of c-triAMP allosterically activates Csm6, which then non-specifically degrades RNA within the cell. This widespread RNA degradation is thought to either directly combat the viral infection or induce a state of dormancy or cell death, thereby preventing the propagation of the virus to neighboring cells.[1][3][5]
Experimental Protocols
While specific, detailed experimental protocols for this compound are highly dependent on the research question, a general methodology for studying its effect on nuclease activation can be outlined.
In Vitro Nuclease Activation Assay
This experiment aims to determine if c-triAMP can activate a putative effector nuclease (e.g., Csm6).
Materials:
-
Purified recombinant Csm6 protein
-
This compound sodium salt
-
Fluorescently labeled RNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube or a microplate well, prepare the reaction mixture by adding the assay buffer, the fluorescently labeled RNA substrate, and the purified Csm6 protein.
-
Initiation: Initiate the reaction by adding varying concentrations of this compound to the reaction mixtures. Include a negative control with no c-triAMP.
-
Incubation: Incubate the reactions at a temperature optimal for the nuclease activity (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., containing EDTA to chelate Mg2+) or by heat inactivation.
-
Analysis: Analyze the degradation of the RNA substrate. This can be done by gel electrophoresis (visualizing the disappearance of the full-length RNA band) or by measuring the increase in fluorescence if using a quenched fluorescent substrate.
-
Data Interpretation: An increase in RNA degradation in the presence of c-triAMP compared to the negative control indicates that c-triAMP activates the nuclease activity of Csm6.
By adhering to these safety and operational guidelines, researchers can safely and effectively work with this compound, contributing to a deeper understanding of its role in prokaryotic biology and beyond.
References
- 1. A cyclic oligonucleotide signaling pathway in type III CRISPR-Cas systems | RNA Journal Club [rnajc.ucsf.edu]
- 2. c-triAMP BIOLOG Life Science Institute [biolog.de]
- 3. GtR [gtr.ukri.org]
- 4. The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic oligoadenylate signaling and regulation by ring nucleases during type III CRISPR defense - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
